Product packaging for Ethyl 3,4,5-Trimethoxybenzoate(Cat. No.:CAS No. 6178-44-5)

Ethyl 3,4,5-Trimethoxybenzoate

Número de catálogo: B143845
Número CAS: 6178-44-5
Peso molecular: 240.25 g/mol
Clave InChI: UEOFNBCUGJADBM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Ethyl 3,4,5-trimethoxybenzoate is a trihydroxybenzoic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O5 B143845 Ethyl 3,4,5-Trimethoxybenzoate CAS No. 6178-44-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-5-17-12(13)8-6-9(14-2)11(16-4)10(7-8)15-3/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOFNBCUGJADBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282612
Record name Ethyl 3,4,5-Trimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ethyl 3,4,5-trimethoxybenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038627
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6178-44-5
Record name Ethyl 3,4,5-trimethoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6178-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 26825
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006178445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6178-44-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26825
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3,4,5-Trimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3,4,5-trimethoxybenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038627
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

50 - 51 °C
Record name Ethyl 3,4,5-trimethoxybenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038627
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Ethyl 3,4,5-trimethoxybenzoate (B1228286). The document includes key identifiers, quantitative property data, detailed experimental protocols for synthesis and spectroscopic analysis, and workflow visualizations to support research and development activities.

Compound Identification

Ethyl 3,4,5-trimethoxybenzoate is a polysubstituted aromatic ester. It is recognized as a natural compound isolated from the roots of Rauvolfia yunnanensis Tsiang[1][2].

IdentifierValue
IUPAC Name This compound[3][4]
CAS Number 6178-44-5[3][4]
Molecular Formula C₁₂H₁₆O₅[3][4][5]
Molecular Weight 240.25 g/mol [3]
InChIKey UEOFNBCUGJADBM-UHFFFAOYSA-N[3][4]
SMILES CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC[3][4]
Synonyms 3,4,5-Trimethoxybenzoic Acid Ethyl Ester[6]

Chemical and Physical Properties

The compound is typically a white to pale cream solid or powder[4]. Quantitative physical and chemical properties are summarized below.

PropertyValueSource
Melting Point 50 - 51 °CHuman Metabolome Database (HMDB)[3]
51.5 - 57.5 °CThermo Scientific[4]
53 °CECHEMI[7]
54 °CChemBK[8]
Boiling Point 180-181 °C @ 12 TorrECHEMI[7]
168 °C @ 6 mmHgChemBK[8]
292 °C @ 760 mmHgChemNet[6]
Density 1.1 ± 0.1 g/cm³ECHEMI[7]
1.113 ± 0.06 g/cm³ (Predicted)ChemBK[8]
Water Solubility 732 mg/L @ 25 °C (estimated)The Good Scents Company[9]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[1] In DMSO, solubility is ≥ 100 mg/mL.[2]ChemicalBook, MedchemExpress[1][2]
Flash Point 123.4 ± 18.2 °CECHEMI[7]
Refractive Index 1.493ECHEMI[7]
1.492ChemBK[8]
XLogP3-AA 2.1 (estimated)The Good Scents Company[9]
Vapor Pressure 0.00189 mmHg @ 25°CChemBK[8]

Experimental Protocols

Synthesis via Esterification

A common method for synthesizing this compound is the Fischer esterification of 3,4,5-trimethoxybenzoic acid or, more efficiently, the reaction of its acid chloride with ethanol (B145695). The following protocol is based on a standard procedure for esterifying substituted benzoyl chlorides[10].

Reaction Scheme: 3,4,5-Trimethoxybenzoyl Chloride + Ethanol → this compound + HCl

Materials:

  • 3,4,5-Trimethoxybenzoyl chloride

  • Anhydrous ethanol

  • Anhydrous base (e.g., potassium carbonate or pyridine)

  • Dry benzene (B151609) or other suitable inert solvent

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4,5-trimethoxybenzoyl chloride (1.0 eq) in dry benzene.

  • Add anhydrous potassium carbonate (e.g., 2.0 eq) to the solution to act as an acid scavenger.

  • Add anhydrous ethanol (1.1 to 1.5 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux (typically around 80°C for benzene) and maintain for 2-4 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • For purification, dissolve the crude residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the purified this compound.

  • If necessary, the product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.

G cluster_synthesis Synthesis cluster_workup Workup & Purification start Combine 3,4,5-Trimethoxybenzoyl Chloride, Ethanol, and K₂CO₃ in Benzene reflux Heat to Reflux (2-4 hours) start->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT & Filter monitor->cool Upon Completion evaporate Evaporate Solvent cool->evaporate extract Liquid-Liquid Extraction (EtOAc, NaHCO₃, Brine) evaporate->extract dry Dry with Na₂SO₄ & Concentrate extract->dry purify Column Chromatography (if needed) dry->purify product Pure this compound purify->product

A generalized workflow for the synthesis and purification of this compound.
Spectroscopic Characterization

The following are generalized methodologies for acquiring spectroscopic data for an organic compound like this compound[11].

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Use standard parameters such as a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 16 to 64 scans to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum on the same instrument (e.g., at 100 or 125 MHz). Use a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are typically required.

2. Mass Spectrometry (MS)

  • Sample Preparation : Prepare a dilute solution of the sample in a volatile solvent like methanol (B129727) or ethyl acetate.

  • GC-MS Analysis : If using Gas Chromatography-Mass Spectrometry, inject the sample into the GC. The compound will be separated on the column and then introduced into the mass spectrometer.

  • MS Conditions : Operate the mass spectrometer in electron ionization (EI) mode at a standard energy of 70 eV. Set the mass analyzer to scan a relevant mass range (e.g., 40-300 amu) to detect the molecular ion and characteristic fragments.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_nmr Dissolve in CDCl₃ for NMR nmr Acquire ¹H and ¹³C NMR Spectra prep_nmr->nmr prep_ms Dissolve in MeOH for MS ms Perform GC-MS Analysis (EI, 70 eV) prep_ms->ms process_nmr Process NMR Data (Chemical Shifts, Integration) nmr->process_nmr process_ms Analyze Mass Spectrum (Molecular Ion, Fragmentation) ms->process_ms final Structural Confirmation process_nmr->final process_ms->final

A generalized workflow for the spectroscopic analysis of a synthesized organic compound.

References

Ethyl 3,4,5-trimethoxybenzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6178-44-5

This technical guide provides an in-depth overview of Ethyl 3,4,5-trimethoxybenzoate (B1228286), a naturally occurring compound with significant potential in pharmaceutical and cosmetic research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, biological activity, and relevant experimental protocols.

Chemical and Physical Properties

Ethyl 3,4,5-trimethoxybenzoate is a white to pale cream-colored solid organic compound.[1] It is the ethyl ester of 3,4,5-trimethoxybenzoic acid, also known as eudesmic acid. This compound has been isolated from the roots of Rauvolfia yunnanensis Tsiang.[2][3] It is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 6178-44-5[1][4]
Molecular Formula C₁₂H₁₆O₅[4][5]
Molecular Weight 240.25 g/mol [4][5]
Appearance White to pale cream solid/powder[1]
Melting Point 50 - 57.5 °C[1][4][5]
Boiling Point 180-181 °C @ 12 Torr[4]
Density 1.1 ± 0.1 g/cm³[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Water Solubility 732 mg/L @ 25 °C (estimated)[4]

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the Fischer esterification of 3,4,5-trimethoxybenzoic acid with ethanol (B145695) in the presence of an acid catalyst. An alternative route involves the reaction of 3,4,5-trimethoxybenzoyl chloride with ethanol.

Experimental Protocol: Fischer Esterification

This protocol is adapted from standard Fischer esterification procedures.

Materials:

  • 3,4,5-trimethoxybenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent like ethyl acetate)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,4,5-trimethoxybenzoic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for a period of 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start 3,4,5-Trimethoxybenzoic Acid + Ethanol catalyst H₂SO₄ (catalyst) start->catalyst Add reflux Reflux (2-4h) catalyst->reflux evaporation1 Remove excess Ethanol reflux->evaporation1 Cool extraction Dissolve in Diethyl Ether evaporation1->extraction washing Wash with H₂O, NaHCO₃, Brine extraction->washing drying Dry with Na₂SO₄ washing->drying evaporation2 Evaporate Diethyl Ether drying->evaporation2 purification Recrystallization or Chromatography evaporation2->purification product Pure this compound purification->product

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of this compound. While publicly available experimental spectra are limited, the expected data based on its structure and data from similar compounds are summarized below.

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR - Aromatic protons (singlet, ~7.2 ppm, 2H)- Methoxy protons (singlet, ~3.9 ppm, 9H)- Ethyl ester CH₂ (quartet, ~4.3 ppm, 2H)- Ethyl ester CH₃ (triplet, ~1.4 ppm, 3H)
¹³C NMR - Carbonyl carbon (~166 ppm)- Aromatic carbons (various shifts between ~105-153 ppm)- Methoxy carbons (~56 and ~61 ppm)- Ethyl ester CH₂ carbon (~61 ppm)- Ethyl ester CH₃ carbon (~14 ppm)
Mass Spec (EI) - Molecular ion (M⁺) at m/z 240- Fragments corresponding to the loss of -OCH₂CH₃ (m/z 195), -COOCH₂CH₃ (m/z 167), and other characteristic fragments.
IR - C=O stretch (ester) ~1715 cm⁻¹- C-O stretch (ester and ether) ~1250-1000 cm⁻¹- Aromatic C-H and C=C stretches

Note: Predicted values are based on the analysis of structurally similar compounds. A GC-MS spectrum is available in the PubChem database.[6]

Biological Activity and Applications

This compound has demonstrated significant biological activity, particularly as an inhibitor of melanogenesis, making it a compound of interest for applications in dermatology and cosmetics as a potential skin-lightening agent.[7]

Antimelanogenic and Antioxidant Effects

Studies have shown that this compound can decrease melanin (B1238610) production in B16F10 melanoma cells stimulated by α-melanocyte-stimulating hormone (α-MSH). This inhibitory effect is attributed to its ability to inhibit tyrosinase, the key enzyme in the melanogenesis pathway. Furthermore, the compound exhibits considerable antioxidant activity.[7]

Mechanism of Action: Tyrosinase Inhibition Signaling Pathway

The proposed mechanism for the antimelanogenic effect of this compound involves the inhibition of the tyrosinase enzyme. The general signaling pathway for melanogenesis, which this compound is believed to interrupt, is depicted below.

G cluster_pathway Melanogenesis Signaling Pathway cluster_inhibition Inhibition alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Activates Transcription Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Binds to promoter Tyrosinase Tyrosinase Enzyme Tyrosinase_gene->Tyrosinase Expression Melanin Melanin Tyrosinase->Melanin Catalyzes ETB This compound ETB->Tyrosinase Inhibits

Caption: Proposed inhibition of the melanogenesis signaling pathway by this compound.

Experimental Protocols for Biological Assays

Tyrosinase Activity Assay

This protocol is a generalized method for determining the inhibitory effect of a compound on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare solutions of mushroom tyrosinase, L-DOPA, and various concentrations of this compound in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, the tyrosinase solution, and the test compound solution. A control well should contain the solvent instead of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

  • Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals for a set period using a microplate reader. The formation of dopachrome (B613829) from L-DOPA results in an increase in absorbance.

  • Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the control.

Cell-Based Melanin Content Assay

This protocol outlines a method to measure the melanin content in cultured cells, such as B16F10 melanoma cells.

Materials:

  • B16F10 melanoma cells

  • Cell culture medium and supplements

  • α-MSH (alpha-Melanocyte-Stimulating Hormone)

  • This compound

  • Lysis buffer (e.g., 1N NaOH with 10% DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Culture: Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound in the presence of α-MSH (to stimulate melanin production) for a specified period (e.g., 72 hours).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them by adding the lysis buffer.

  • Melanin Solubilization: Incubate the plate at an elevated temperature (e.g., 60-80°C) to solubilize the melanin.

  • Measurement: Measure the absorbance of the lysate at a wavelength of around 470-490 nm using a microplate reader.

  • Normalization: The melanin content can be normalized to the cell number or total protein content of each well.

Conclusion

This compound is a promising natural compound with well-defined chemical properties and significant biological activities. Its potential as an antimelanogenic and antioxidant agent warrants further investigation for applications in the pharmaceutical and cosmetic industries. This guide provides a foundational resource for researchers and professionals working with this compound, encompassing its synthesis, characterization, and biological evaluation.

References

An In-depth Technical Guide to the Putative Mechanism of Action of Ethyl 3,4,5-Trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,4,5-trimethoxybenzoate (B1228286) is a natural compound structurally related to gallic acid, a well-studied polyphenolic compound with known therapeutic properties. Direct research elucidating the specific mechanism of action of Ethyl 3,4,5-trimethoxybenzoate is limited. This technical guide synthesizes the known biological activities of its parent compounds, 3,4,5-trimethoxybenzoic acid and gallic acid, to propose a putative mechanism of action for this compound. It is hypothesized that this compound may act as a prodrug or possess intrinsic activity related to antioxidant, anti-inflammatory, and antimicrobial effects. This document provides a comprehensive overview of these potential mechanisms, relevant signaling pathways, quantitative data from related compounds, and detailed experimental protocols for future investigation.

Introduction

This compound is a derivative of 3,4,5-trimethoxybenzoic acid (TMBA), also known as eudesmic acid, which is the trimethyl ether of gallic acid. While direct pharmacological studies on the ethyl ester are scarce, the extensive research on gallic acid and its derivatives provides a strong foundation for predicting its biological activities. Gallic acid and its esters are known to possess a wide range of effects, including antioxidant, anti-inflammatory, antimicrobial, and anti-cancer properties[1][2][3][4]. The esterification of the carboxylic acid group or methylation of the hydroxyl groups can significantly alter the lipophilicity and bioavailability of the parent compound, often enhancing its therapeutic potential[2][3]. This guide will explore the likely mechanisms of action of this compound by examining the established pathways of its structural analogs.

Putative Mechanisms of Action

The primary mechanisms of action for this compound are likely centered around three key areas: antioxidant activity, anti-inflammatory effects, and antimicrobial properties.

Antioxidant Activity

The core structure, derived from gallic acid, is a potent free radical scavenger[1][2]. While the hydroxyl groups of gallic acid are critical for this activity, the methoxy (B1213986) groups in 3,4,5-trimethoxybenzoic acid also contribute to its antioxidant potential[5][6]. It is proposed that this compound exerts antioxidant effects by donating hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress.

Anti-inflammatory Effects

Chronic inflammation is implicated in numerous diseases. Gallic acid and its derivatives have demonstrated significant anti-inflammatory properties[7][8][9]. The primary proposed anti-inflammatory mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2)[8]. By inhibiting NF-κB activation, this compound could reduce the production of these inflammatory mediators.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates NFkB_IkB_Complex p50/p65 IκBα NFkB_p50_p65 NF-κB (p50/p65) IkB_P P-IκBα NFkB_IkB_Complex:s->IkB_P Phosphorylation by IKK NFkB_Active Active NF-κB (p50/p65) NFkB_IkB_Complex:n->NFkB_Active Release ETMB This compound (Putative) ETMB->IKK_Complex Inhibits? ETMB->NFkB_Active Inhibits Translocation? Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA (κB sites) NFkB_Active->DNA Translocation & Binding Gene_Expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) DNA->Gene_Expression Transcription

Antimicrobial Activity

The parent compound, 3,4,5-trimethoxybenzoic acid, has demonstrated antibacterial activity, notably against Staphylococcus aureus[10][11]. The proposed mechanisms for related phenolic compounds include the disruption of the bacterial cell membrane integrity, interference with the electron transport chain, and inhibition of essential enzymes like dihydrofolate reductase[1]. This compound may share these mechanisms, with its increased lipophilicity potentially facilitating better penetration of bacterial cell walls.

Quantitative Data from Related Compounds

Direct quantitative data for this compound is not available in the current literature. The following tables summarize key quantitative metrics for its parent compounds to provide a benchmark for potential efficacy.

Table 1: Antioxidant Activity of Gallic Acid and Derivatives

CompoundAssayIC50 ValueReference
Gallic AcidDPPH0.51 ± 0.09 mM[12]
Gallic AcidABTS0.12 ± 0.03 mM[12]
3,5-dihydroxybenzoic acidDPPHLower than Gallic Acid[13]
Syringic acidDPPHHigher than Gallic Acid[13]

Table 2: Anti-inflammatory Activity of Gallic Acid

CompoundAssayTargetIC50 ValueReference
Gallic AcidColorimetricCOX-2>100 µg/ml (low inhibition)[14]
3,4,5-TMBS*Protein Denaturation-<100 nM[15]

Note: 3,4,5-TMBS is a sulfonamide derivative of gallic acid, not the ethyl ester, but demonstrates the potential for high anti-inflammatory activity in derivatives.

Table 3: Antimicrobial Activity of 3,4,5-Trimethoxybenzoic Acid

CompoundOrganismAssayMIC ValueReference
3,4,5-Trimethoxybenzoic AcidS. aureusBroth Dilution0.97 µg/mL[10][11][16]

Recommended Experimental Protocols

To validate the hypothesized mechanisms of action for this compound, the following experimental protocols are recommended.

Antioxidant Activity Assays

Antioxidant_Workflow Start Prepare this compound and Control (e.g., Gallic Acid) Solutions DPPH_Assay DPPH Radical Scavenging Assay (Measure absorbance at ~517 nm) Start->DPPH_Assay ABTS_Assay ABTS Radical Cation Decolorization Assay (Measure absorbance at ~734 nm) Start->ABTS_Assay FRAP_Assay Ferric Reducing Antioxidant Power (FRAP) Assay (Measure absorbance at ~593 nm) Start->FRAP_Assay Calculate Calculate % Inhibition and IC50 Values DPPH_Assay->Calculate ABTS_Assay->Calculate FRAP_Assay->Calculate Compare Compare Activity to Controls Calculate->Compare

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of this compound and a standard antioxidant (e.g., Gallic Acid, Trolox) in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A control well should contain 100 µL of DPPH and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value from a dose-response curve.

Anti-inflammatory Activity Assays
  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transiently transfect them with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

  • Compound Treatment: Seed the transfected cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding an inflammatory stimulus (e.g., 20 ng/mL TNF-α) to the wells (except for the unstimulated control). Incubate for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and add Passive Lysis Buffer to each well.

  • Luciferase Measurement: Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity in a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.

  • Assay Principle: Utilize a commercial COX-2 inhibitor screening kit (fluorometric or colorimetric). These assays measure the peroxidase activity of COX-2, which is coupled to the oxidation of a probe, resulting in a fluorescent or colored product.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and various concentrations of this compound or a known inhibitor (e.g., Celecoxib).

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate).

  • Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance kinetically for 5-10 minutes.

  • Calculation: Determine the rate of the reaction from the linear portion of the curve. Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Antimicrobial Susceptibility Testing

MIC_Workflow Start Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) to 0.5 McFarland Dilution Perform 2-fold Serial Dilutions of This compound in Broth Start->Dilution Inoculate Inoculate Wells with Bacterial Suspension Dilution->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Observe Visually Inspect for Turbidity (Bacterial Growth) Incubate->Observe Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Observe->Determine_MIC

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial inoculum (e.g., S. aureus) standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well containing the test compound. Include a growth control well (broth + inoculum) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

While direct evidence for the mechanism of action of this compound is currently lacking, a strong theoretical framework can be constructed based on its structural relationship to 3,4,5-trimethoxybenzoic acid and gallic acid. The most probable mechanisms involve antioxidant, anti-inflammatory (via NF-κB and potentially COX-2 inhibition), and antimicrobial activities. The ethyl ester moiety may enhance bioavailability, potentially making it a more effective therapeutic agent than its parent acid. The experimental protocols detailed in this guide provide a clear path for future research to elucidate the precise mechanisms and quantify the efficacy of this promising natural compound.

References

The Multifaceted Biological Activities of Ethyl 3,4,5-trimethoxybenzoate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,4,5-trimethoxybenzoate (B1228286), an organic compound naturally found in various plant species, has garnered significant interest within the scientific community for its diverse range of biological activities. As a derivative of gallic acid, a well-known antioxidant, this small molecule exhibits a promising pharmacological profile, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties. This technical guide provides an in-depth analysis of the current scientific understanding of Ethyl 3,4,5-trimethoxybenzoate, presenting key quantitative data, detailed experimental methodologies, and an exploration of the potential signaling pathways involved in its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Antimicrobial Activity

This compound has demonstrated potential as an antimicrobial agent. While specific data for the ethyl ester is limited, studies on its parent compound, 3,4,5-trimethoxybenzoic acid, provide valuable insights.

Table 1: Antimicrobial Activity of 3,4,5-Trimethoxybenzoic Acid

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.97 µg/mL[1]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound against microbial strains is typically determined using the broth microdilution method.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of the Test Compound: this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate also includes a positive control (microorganism in broth without the compound) and a negative control (broth only). The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant and Antimelanogenic Activities

This compound (ETB) has been investigated for its antioxidant and antimelanogenic properties, demonstrating its potential as a novel hypopigmenting agent.[1]

Table 2: Antioxidant and Antimelanogenic Activities of this compound and Related Compounds

CompoundMelanin (B1238610) Production Inhibition (%) in α-MSH-stimulated B16F10 cells (at 200 µM)DPPH Radical Scavenging Activity (relative to Arbutin)
Mthis compound (MTB)~40%2-fold higher[1]
This compound (ETB) ~35% 2-fold higher [1]
Methyl 3,4,5-trimethoxycinnamate (B1233958) (MTC)~50%2-fold higher[1]
Ethyl 3,4,5-trimethoxycinnamate (ETC)~60% (at 100 µM)2-fold higher[1]
Experimental Protocols

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

  • Preparation of DPPH Solution: A solution of DPPH in methanol (B129727) is prepared to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: Various concentrations of this compound are added to the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The decrease in absorbance at 517 nm is measured using a spectrophotometer. The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

This cell-based assay evaluates the effect of a compound on melanin synthesis.

  • Cell Culture: B16F10 melanoma cells are cultured in a suitable medium.

  • Treatment: Cells are treated with various concentrations of this compound and stimulated with α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis.

  • Incubation: The cells are incubated for a period of time (e.g., 72 hours).

  • Melanin Quantification: The cells are lysed, and the melanin content is measured by spectrophotometry at 405 nm. The results are often expressed as a percentage of the melanin content in untreated, α-MSH-stimulated cells.

Anti-inflammatory Activity

While direct data for this compound is limited, studies on structurally related compounds containing the 3,4,5-trimethoxybenzyl moiety suggest a potential for anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.[2][3]

Table 3: COX Inhibition by Compounds with a 3,4,5-Trimethoxybenzyl Moiety (Illustrative Data)

CompoundCOX-1 Inhibition (IC50)COX-2 Inhibition (IC50)
Ketoprofen Derivative (19)>100 µM0.8 µM
Ibuprofen Derivative (21)35 µM1.5 µM

Note: The compounds listed are conjugates of NSAIDs with 3,4,5-trimethoxybenzyl alcohol and are presented to illustrate the potential of the trimethoxybenzyl moiety.[2][3]

Experimental Protocol: In Vitro COX Inhibition Assay

The ability of a compound to inhibit COX-1 and COX-2 is typically assessed using an enzyme immunoassay (EIA) kit.

  • Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Reaction Mixture: The test compound at various concentrations is pre-incubated with the respective COX enzyme in a reaction buffer.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Quantification of Prostaglandins: The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using a competitive EIA. The inhibitory effect of the compound is determined by comparing the amount of PGE2 produced in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated.

Cytotoxic Activity

Table 4: Cytotoxic Activity of Related Trimethoxy-Substituted Compounds (Illustrative Data)

CompoundCell LineIC50
Ciprofloxacin 3,4,5 tri-methoxy chalcone (B49325) hybrid (CCH)HepG2 (Liver Cancer)22 µg/mL (24h), 5.6 µg/mL (48h)[4][5]
Ciprofloxacin 3,4,5 tri-methoxy chalcone hybrid (CCH)MCF7 (Breast Cancer)54 µg/mL (24h), 11.5 µg/mL (48h)[4][5]
Dihydroartemisinin-TMCA ester (S5)A549 (Lung Cancer)0.50 µM[6]
Dihydroartemisinin-TMCA ester (S5)MDA-MB-435s (Melanoma)5.33 µM[6]
Dihydroartemisinin-TMCA ester (S5)SGC-7901 (Gastric Cancer)11.82 µM[6]
Dihydroartemisinin-TMCA ester (S5)PC-3 (Prostate Cancer)17.22 µM[6]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of around 570 nm. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Potential Signaling Pathways

The biological activities of this compound are likely mediated through the modulation of key cellular signaling pathways. Based on studies of its parent compound, gallic acid, and other structurally related molecules, the following pathways are of particular interest.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Gallic acid and its derivatives have been shown to modulate this pathway.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation ETB Ethyl 3,4,5- trimethoxybenzoate (Potential Modulator) ETB->PI3K inhibits? ETB->Akt inhibits?

Caption: Potential modulation of the PI3K/Akt/mTOR pathway.

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, etc.) TranscriptionFactors->GeneExpression ETB Ethyl 3,4,5- trimethoxybenzoate (Potential Modulator) ETB->Raf inhibits? ETB->MEK inhibits?

Caption: Potential modulation of the MAPK/ERK signaling pathway.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is strongly linked to the development of various cancers.

Wnt_BetaCatenin_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin promotes degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates TargetGenes Target Gene Expression TCF_LEF->TargetGenes ETB Ethyl 3,4,5- trimethoxybenzoate (Potential Modulator) ETB->DestructionComplex activates?

Caption: Potential modulation of the Wnt/β-catenin pathway.

Conclusion and Future Directions

This compound emerges as a promising bioactive compound with a diverse pharmacological profile. Its demonstrated antioxidant and antimelanogenic activities, coupled with the potential for antimicrobial, anti-inflammatory, and cytotoxic effects inferred from structurally related compounds, underscore its therapeutic potential. The likely modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK/ERK, and Wnt/β-catenin provides a mechanistic basis for these observed activities.

However, a significant portion of the currently available data is based on related compounds rather than this compound itself. Therefore, future research should focus on generating specific quantitative data for this compound across a broader range of biological assays. Elucidating its precise molecular targets and comprehensively mapping its effects on cellular signaling pathways will be crucial for its further development as a potential therapeutic agent. The information presented in this guide serves as a foundational resource to stimulate and guide these future investigations.

References

Spectroscopic Profile of Ethyl 3,4,5-trimethoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3,4,5-trimethoxybenzoate (B1228286), a key intermediate in the synthesis of various pharmaceutical compounds. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside standardized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Ethyl 3,4,5-trimethoxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.30Singlet2HAr-H
4.35Quartet2H-OCH₂CH₃
3.89Singlet9H3x -OCH₃
1.38Triplet3H-OCH₂CH₃

Note: Predicted values are based on the analysis of structurally similar compounds.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
166.1C=O
153.0C3, C5-OCH₃
142.5C4-OCH₃
125.0C1
106.5C2, C6
61.0-OCH₂CH₃
56.23x -OCH₃
14.3-OCH₂CH₃
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2980-2840MediumC-H stretch (alkyl)
~1715StrongC=O stretch (ester)
~1590, ~1500MediumC=C stretch (aromatic)
~1250-1000StrongC-O stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zRelative IntensityAssignment
240High[M]⁺ (Molecular Ion)
211Medium[M - C₂H₅]⁺
195High[M - OC₂H₅]⁺
168Medium[M - C₂H₅O₂ - CH₃]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1.0 second, and an acquisition time of 4.0 seconds. Typically, 16 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is employed. A spectral width of 200 ppm is used, and a larger number of scans (typically 1024 or more) are required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2.0 seconds is used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment is first collected. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is acquired. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a suitable capillary column. Electron Ionization (EI) is used as the ionization method, with a standard electron energy of 70 eV.

Data Acquisition: The mass analyzer is set to scan a mass range of m/z 40-500. The data is collected and processed using the instrument's software to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Pelletizing KBr Pellet Preparation (for IR) Sample->Pelletizing Vaporization Vaporization for GC Introduction (for MS) Sample->Vaporization NMR NMR Dissolution->NMR IR IR Pelletizing->IR MS MS Vaporization->MS NMR_Data NMR Spectrum (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z Ratios, Fragmentation Pattern) MS->MS_Data Structure_Elucidation Structure Elucidation and Verification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

General workflow for spectroscopic analysis.

Solubility Profile of Ethyl 3,4,5-trimethoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ethyl 3,4,5-trimethoxybenzoate (B1228286), a key intermediate in pharmaceutical synthesis and a compound of interest in various research fields. Understanding its solubility in different solvents is critical for process development, formulation design, and analytical method development. This document compiles available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

SolventTemperature (°C)SolubilityUnitCitation
Water25732mg/L (estimated)[1][2][3]
Dimethyl Sulfoxide (DMSO)Not Specified≥ 100mg/mL[4]
ChloroformNot SpecifiedSoluble-[5]
DichloromethaneNot SpecifiedSoluble-[5]
Ethyl AcetateNot SpecifiedSoluble-[5]
AcetoneNot SpecifiedSoluble-[5]

Note: The term "Soluble" indicates that the compound dissolves in the solvent, but specific quantitative data was not provided in the cited sources. The high solubility in DMSO suggests its utility as a solvent for preparing stock solutions for in vitro assays.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of Ethyl 3,4,5-trimethoxybenzoate in a given solvent. This protocol is based on the widely accepted isothermal equilibrium (shake-flask) method.

2.1. Materials and Equipment

  • This compound (analytical grade)

  • Solvent of interest (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature incubator/shaker or water bath

  • Vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2.2. Procedure

  • Preparation of Solvent: Ensure the solvent is of high purity and degassed if necessary to avoid bubble formation during the experiment.

  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature incubator/shaker or water bath set to the desired temperature.

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach a constant concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles. Alternatively, centrifugation can be used to separate the solid phase before taking a sample from the supernatant.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is required for this quantification.

  • Calculation: Calculate the solubility of this compound in the solvent at the given temperature using the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/100g of solvent, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal equilibrium method for determining the solubility of this compound.

G A Start: Prepare Materials B Add Excess Solute to Known Volume of Solvent A->B C Equilibrate at Constant Temperature with Agitation B->C D Phase Separation: (Filtration/Centrifugation) C->D E Dilute Saturated Solution Sample D->E F Analyze Concentration (e.g., HPLC, UV-Vis) E->F G Calculate Solubility F->G H End: Report Results G->H

Caption: Workflow for determining the equilibrium solubility of a compound.

References

Ethyl 3,4,5-trimethoxybenzoate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,4,5-trimethoxybenzoate (B1228286) (ETB) is a phenolic compound that has garnered interest in the scientific community for its potential therapeutic applications. As a derivative of the well-studied gallic acid, ETB shares a structural backbone with numerous bioactive molecules. It is found naturally in the roots of Rauvolfia yunnanensis Tsiang and can also be synthesized for research and development purposes. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of Ethyl 3,4,5-trimethoxybenzoate, with a focus on its potential in drug development.

Chemical and Physical Properties

This compound is a solid, white to pale cream powder at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
Molecular Formula C₁₂H₁₆O₅
Molecular Weight 240.25 g/mol
CAS Number 6178-44-5
Melting Point 50-51 °C
Boiling Point 180-181 °C @ 12 Torr
Appearance Solid
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the most common being the Fischer esterification of 3,4,5-trimethoxybenzoic acid with ethanol (B145695) or the reaction of 3,4,5-trimethoxybenzoyl chloride with ethanol.

Experimental Protocol: Synthesis from 3,4,5-trimethoxybenzoyl chloride

This method involves the reaction of 3,4,5-trimethoxybenzoyl chloride with ethanol in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

Procedure:

  • A mixture of 23.05 g of 3,4,5-trimethoxybenzoyl chloride, 10 g of anhydrous potassium carbonate, and an equimolar amount of ethanol in 200 ml of dry benzene is stirred and refluxed for 4 hours.

  • The reaction is monitored for the cessation of carbon dioxide evolution.

  • Upon completion, the inorganic salts are removed by filtration.

  • The benzene is distilled from the filtrate under reduced pressure.

  • The residual liquid is then distilled in vacuo to purify the product.

  • For further purification, the residue can be dissolved in chloroform and passed through an alumina column.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3,4,5-trimethoxybenzoyl_chloride 3,4,5-Trimethoxybenzoyl Chloride Reaction_Vessel Reaction in Dry Benzene (Reflux, 4 hours) 3,4,5-trimethoxybenzoyl_chloride->Reaction_Vessel Ethanol Ethanol Ethanol->Reaction_Vessel Potassium_Carbonate Potassium Carbonate (Base) Potassium_Carbonate->Reaction_Vessel Filtration Filtration (Remove Salts) Reaction_Vessel->Filtration Reaction Mixture Evaporation Evaporation (Remove Benzene) Filtration->Evaporation Filtrate Distillation Vacuum Distillation Evaporation->Distillation Crude Product Chromatography Column Chromatography (Optional) Distillation->Chromatography Partially Purified Product ETB This compound Distillation->ETB Chromatography->ETB

Caption: Synthesis workflow for this compound.

Biological Activities

This compound has demonstrated a range of biological activities, making it a compound of interest for further investigation in drug development.

Antimelanogenic and Antioxidant Effects

Recent studies have highlighted the potential of ETB as a hypopigmenting and antioxidant agent. In a key study, ETB was shown to decrease melanin (B1238610) production in α-melanocyte-stimulating hormone (α-MSH)-stimulated B16F10 melanoma cells. Furthermore, it exhibited considerable antioxidant activity, proving to be more potent than the commonly used agent, arbutin.

Biological ActivityAssayResultsReference
Antimelanogenic Melanin Content Assay (B16F10 cells)Decreased α-MSH-induced melanin production
Tyrosinase Inhibition Cellular Tyrosinase Activity Assay (B16F10 cells)Dose-dependent inhibition of tyrosinase activity
Antioxidant DPPH Free Radical Scavenging AssayApproximately 2-fold higher activity than arbutin
Experimental Protocols: Antimelanogenic and Antioxidant Assays

Melanin Content Assay:

  • B16F10 melanoma cells are seeded in a 24-well plate and incubated for 24 hours.

  • The cells are then treated with various concentrations of this compound and α-MSH for 72 hours.

  • After treatment, the cells are washed with PBS and lysed with 1 N NaOH containing 10% DMSO.

  • The absorbance of the cell lysates is measured at 405 nm to determine the melanin content.

Cellular Tyrosinase Activity Assay:

  • B16F10 cells are cultured and treated with ETB and α-MSH as described for the melanin content assay.

  • The cells are then lysed, and the protein concentration of the lysate is determined.

  • The cell lysate is incubated with L-DOPA, and the formation of dopachrome (B613829) is measured by reading the absorbance at 475 nm.

DPPH Free Radical Scavenging Assay:

  • A solution of DPPH in methanol (B129727) is prepared.

  • Various concentrations of ETB are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm to determine the radical scavenging activity.

Signaling Pathway in Melanogenesis

The antimelanogenic effect of this compound is associated with the regulation of key signaling pathways involved in melanin synthesis. Studies on related trimethoxybenzene derivatives suggest that the ERK signaling pathway is a likely target. The activation of the ERK pathway can lead to the downregulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.

Melanogenesis_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK ERK MITF MITF ERK->MITF Inhibits ETB This compound ETB->ERK Activates CREB->MITF Upregulates Transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Activates Transcription Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Translation Melanin Melanin Synthesis Tyrosinase->Melanin

Caption: Proposed signaling pathway for ETB's antimelanogenic effect.

Potential for Drug Development

The demonstrated biological activities of this compound, particularly its antimelanogenic and antioxidant properties, suggest its potential as a lead compound in the development of dermatological and cosmetic products. Its ability to inhibit tyrosinase activity and melanin production makes it a candidate for treating hyperpigmentation disorders.

Furthermore, the broader class of 3,4,5-trimethoxybenzoyl derivatives has been explored for various pharmacological activities, including anticancer and antimicrobial effects. While specific quantitative data for ETB in these areas is still emerging, its structural similarity to other bioactive compounds warrants further investigation into its full therapeutic potential.

Conclusion

This compound is a promising natural and synthetic compound with well-documented antimelanogenic and antioxidant properties. Its synthesis is achievable through established chemical methods, and its biological effects are beginning to be understood at the molecular level. For researchers and professionals in drug development, ETB represents a valuable scaffold for the design and synthesis of new therapeutic agents. Further research is encouraged to fully elucidate its mechanism of action in other biological systems and to explore its potential in a wider range of therapeutic applications.

Pharmacological Profile of Ethyl 3,4,5-trimethoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,4,5-trimethoxybenzoate (B1228286) (ETB) is a natural compound isolated from the roots of Rauvolfia yunnanensis Tsiang. As a derivative of gallic acid, a well-studied phenolic compound, ETB has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current pharmacological knowledge of ETB, with a focus on its antimelanogenic and antioxidant properties. Due to the limited availability of full-text primary literature, this guide synthesizes data from abstracts and established experimental methodologies for key assays. While direct quantitative data for ETB is not available in the public domain, this document presents the framework for such data and details the experimental protocols necessary for its determination. Furthermore, this guide outlines putative signaling pathways and metabolic routes based on the activities of structurally related compounds.

Introduction

Ethyl 3,4,5-trimethoxybenzoate (ETB), also known as Ethyl gallate trimethyl ether, is a small molecule with the chemical formula C₁₂H₁₆O₅. Its structure is characterized by a benzene (B151609) ring substituted with three methoxy (B1213986) groups and an ethyl ester. This compound belongs to the class of gallic acid derivatives, which are known for a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. The primary reported activities of ETB are its ability to inhibit melanin (B1238610) synthesis and its capacity to scavenge free radicals.

This guide will delve into the known pharmacological aspects of ETB, provide detailed experimental protocols for assessing its bioactivity, and present this information in a structured format for researchers in the fields of pharmacology, cosmetic science, and drug discovery.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₆O₅PubChem
Molecular Weight 240.25 g/mol PubChem
CAS Number 6178-44-5PubChem
Appearance SolidPubChem
Melting Point 50-51 °CPubChem
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemicalBook

Pharmacological Profile

Antimelanogenic Activity

Research has indicated that this compound is an inhibitor of melanogenesis. A study on various trimethoxybenzene derivatives demonstrated that ETB decreases melanin production in α-melanocyte-stimulating hormone (α-MSH)-stimulated B16F10 melanoma cells. The primary mechanism for this activity is believed to be the inhibition of tyrosinase, the key enzyme in melanin synthesis.

Putative Signaling Pathway for Antimelanogenesis:

The following diagram illustrates the generally accepted signaling pathway for melanogenesis and the likely point of intervention for a tyrosinase inhibitor like ETB.

Melanogenesis Inhibition Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Transcription TRP1 TRP-1 MITF->TRP1 Upregulates Transcription TRP2 TRP-2 MITF->TRP2 Upregulates Transcription Melanin Melanin Tyrosinase->Melanin Catalyzes Rate-Limiting Step TRP1->Melanin TRP2->Melanin ETB This compound ETB->Tyrosinase Inhibits

Caption: Putative signaling pathway of melanogenesis and the inhibitory action of ETB.

Quantitative Data on Antimelanogenic Activity:

Note: The following tables are presented as a template. Specific quantitative data for this compound from primary literature is not publicly available at the time of this writing.

Table 1: Inhibition of Melanin Production in B16F10 Cells

CompoundConcentrationMelanin Content (% of Control)IC₅₀
ETB Data not availableData not availableData not available
Kojic Acid (Control) e.g., 100 µMData not availableData not available

Table 2: Inhibition of Tyrosinase Activity

CompoundAssay TypeSubstrateIC₅₀
ETB Mushroom TyrosinaseL-DOPAData not available
ETB Cellular TyrosinaseL-DOPAData not available
Kojic Acid (Control) Mushroom TyrosinaseL-DOPAData not available
Antioxidant Activity

ETB has demonstrated considerable antioxidant activity, reported to be approximately twice that of arbutin (B1665170) in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This activity is attributed to the electron-donating properties of the methoxy groups on the benzene ring.

Quantitative Data on Antioxidant Activity:

Note: The following table is presented as a template. Specific quantitative data for this compound from primary literature is not publicly available at the time of this writing.

Table 3: DPPH Radical Scavenging Activity

CompoundIC₅₀ (µg/mL)
ETB Data not available
Ascorbic Acid (Control) Data not available
Trolox (Control) Data not available
Pharmacokinetics (Inferred)

There is no direct experimental data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion) of this compound. However, based on studies of other gallic acid esters, a plausible metabolic pathway would involve hydrolysis of the ethyl ester to form 3,4,5-trimethoxybenzoic acid. This could be followed by demethylation of the methoxy groups.

Putative Metabolic Pathway:

Metabolic Pathway ETB This compound TMBA 3,4,5-Trimethoxybenzoic Acid ETB->TMBA Esterase (Hydrolysis) Metabolites Further Demethylated and Conjugated Metabolites TMBA->Metabolites CYP450 Enzymes (Demethylation) Melanin Content Assay cluster_0 Cell Culture and Treatment cluster_1 Melanin Extraction cluster_2 Quantification A Seed B16F10 cells in 6-well plates (e.g., 1x10^5 cells/well) B Incubate for 24 hours A->B C Treat with α-MSH (e.g., 100 nM) and various concentrations of ETB B->C D Incubate for 72 hours C->D E Wash cells with PBS D->E F Lyse cells in 1N NaOH with 10% DMSO E->F G Incubate at 80°C for 1 hour F->G H Transfer lysate to a 96-well plate G->H I Measure absorbance at 405 nm H->I J Normalize to total protein content I->J Cellular Tyrosinase Activity Assay cluster_0 Cell Culture and Lysis cluster_1 Enzymatic Reaction cluster_2 Quantification A Culture and treat cells as in Melanin Assay B Wash cells with PBS and lyse in phosphate buffer with 1% Triton X-100 A->B C Centrifuge to collect supernatant (lysate) B->C D Add cell lysate to a 96-well plate C->D E Add L-DOPA (substrate, e.g., 10 mM) D->E F Incubate at 37°C for 1 hour E->F G Measure absorbance at 475 nm (DOPAchrome) F->G H Normalize to total protein content G->H DPPH Assay cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement A Prepare serial dilutions of ETB in methanol B Prepare a 0.1 mM solution of DPPH in methanol C Add DPPH solution to ETB dilutions in a 96-well plate B->C D Incubate in the dark at room temperature for 30 minutes C->D E Measure absorbance at 517 nm D->E F Calculate % scavenging activity E->F G Determine IC50 value F->G

In Vitro Efficacy of Ethyl 3,4,5-trimethoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies conducted on Ethyl 3,4,5-trimethoxybenzoate (B1228286) (ETB). The document focuses on its biological activities, presenting key quantitative data, detailed experimental protocols, and visual representations of the methodologies and potential mechanisms of action.

Biological Activities of Ethyl 3,4,5-trimethoxybenzoate

This compound has been investigated for its potential as a hypopigmenting and antioxidant agent. In vitro studies have demonstrated its efficacy in inhibiting melanin (B1238610) production in melanoma cell lines and scavenging free radicals.

Antimelanogenic Effects

ETB has been shown to decrease melanin production in α-melanocyte-stimulating hormone (α-MSH)-stimulated B16F10 melanoma cells.[1] The inhibitory effect on melanogenesis is attributed, at least in part, to the inhibition of tyrosinase, a key enzyme in the melanin synthesis pathway.[1][2]

Antioxidant Activity

Studies have demonstrated that ETB possesses considerable antioxidant activity.[1] This has been evaluated through its ability to scavenge diphenylpicrylhydrazyl (DPPH) free radicals, indicating its potential to mitigate oxidative stress.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound.

Table 1: Antimelanogenic Activity of this compound

AssayCell LineTreatmentConcentrationMelanin Content (% of Control)Cellular Tyrosinase Activity (% of Control)
Melanin Content AssayB16F10α-MSH + ETB100 µM~70%Not Reported
Cellular Tyrosinase Activity AssayB16F10α-MSH + ETB50 µMNot Reported~80%
100 µM~60%

Data are approximated from graphical representations in the cited literature.[1]

Table 2: Antioxidant Activity of this compound

AssayRadicalConcentrationScavenging Activity (%)
DPPH Radical Scavenging AssayDPPH100 µM~50%
200 µM~80%

Data are approximated from graphical representations in the cited literature and compared to other tested compounds, showing activity approximately 2-fold higher than arbutin.[1]

Experimental Protocols

This section details the methodologies employed in the key in vitro experiments involving this compound.

Cell Culture and Treatment
  • Cell Line: B16F10 mouse melanoma cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells were seeded in appropriate culture plates and allowed to adhere. Subsequently, the culture medium was replaced with fresh medium containing various concentrations of this compound, with or without α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis.

Melanin Content Assay
  • B16F10 cells were seeded in a 6-well plate at a density of 1x10^5 cells/well and incubated for 24 hours.

  • The cells were then treated with α-MSH (100 nM) in the presence or absence of this compound for 72 hours.

  • After incubation, the cells were washed with phosphate-buffered saline (PBS) and harvested.

  • The cell pellets were dissolved in 1 N NaOH containing 10% DMSO at 80°C for 1 hour.

  • The melanin content was determined by measuring the absorbance at 475 nm using a microplate reader.

  • The results were expressed as a percentage of the control group (α-MSH treated only).

Cellular Tyrosinase Activity Assay
  • B16F10 cells were cultured and treated as described for the melanin content assay.

  • After treatment, cells were washed with PBS and lysed with a buffer containing 1% Triton X-100.

  • The cell lysates were centrifuged, and the protein concentration of the supernatant was determined.

  • An equal amount of protein from each sample was incubated with L-DOPA (2 mg/mL) at 37°C for 1 hour.

  • The formation of dopachrome (B613829) was measured by reading the absorbance at 475 nm.

  • The tyrosinase activity was expressed as a percentage of the control group.

DPPH Radical Scavenging Assay
  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol (B145695) was prepared.

  • Different concentrations of this compound were added to the DPPH solution.

  • The mixture was incubated in the dark at room temperature for 30 minutes.

  • The absorbance was measured at 517 nm.

  • The radical scavenging activity was calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows for the in vitro assessment of this compound.

experimental_workflow_melanogenesis cluster_assays Assays start Start: B16F10 Cell Culture seed_cells Seed cells in 6-well plates (1x10^5 cells/well) start->seed_cells incubation1 Incubate for 24h seed_cells->incubation1 treatment Treat with α-MSH (100 nM) +/- this compound incubation1->treatment incubation2 Incubate for 72h treatment->incubation2 harvest Wash with PBS and Harvest Cells incubation2->harvest melanin_assay Melanin Content Assay harvest->melanin_assay tyrosinase_assay Cellular Tyrosinase Assay harvest->tyrosinase_assay dissolve Dissolve pellet in 1N NaOH + 10% DMSO at 80°C melanin_assay->dissolve lyse Lyse cells (1% Triton X-100) tyrosinase_assay->lyse measure_melanin Measure Absorbance at 475 nm dissolve->measure_melanin end_melanin End: Quantify Melanin measure_melanin->end_melanin incubate_ldopa Incubate lysate with L-DOPA lyse->incubate_ldopa measure_dopachrome Measure Absorbance at 475 nm incubate_ldopa->measure_dopachrome end_tyrosinase End: Quantify Tyrosinase Activity measure_dopachrome->end_tyrosinase antioxidant_workflow_dpph start Start: DPPH Assay prepare_dpph Prepare DPPH solution in ethanol start->prepare_dpph add_etb Add various concentrations of This compound prepare_dpph->add_etb incubate Incubate in the dark (Room Temperature, 30 min) add_etb->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate Scavenging Activity (%) measure_abs->calculate end End: Quantify Antioxidant Capacity calculate->end melanogenesis_pathway_inhibition alpha_msh α-MSH receptor MC1R alpha_msh->receptor ac Adenylate Cyclase receptor->ac camp cAMP ac->camp pka PKA camp->pka creb CREB pka->creb mitf MITF creb->mitf  Transcription tyrosinase Tyrosinase mitf->tyrosinase  Transcription melanin Melanin Synthesis tyrosinase->melanin etb This compound etb->tyrosinase Inhibition

References

Unveiling the Natural Origins of Ethyl 3,4,5-trimethoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,4,5-trimethoxybenzoate (B1228286), a derivative of gallic acid, is a naturally occurring compound with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its known natural sources, detailed methodologies for its isolation and purification, and an exploration of its biosynthetic origins. Quantitative data from existing literature is summarized, and a representative experimental workflow for its extraction and isolation from its primary plant source is presented. Furthermore, the putative biosynthetic pathway leading to its core structure is illustrated. This document serves as a foundational resource for researchers seeking to explore the natural procurement and scientific applications of Ethyl 3,4,5-trimethoxybenzoate.

Natural Sources of this compound

This compound has been identified in a limited number of natural sources. The primary and most well-documented origin is the root of the plant Rauvolfia yunnanensis Tsiang, a member of the Apocynaceae family. Additionally, this compound has been reported to be a constituent of cashew gum, an exudate from the cashew tree (Anacardium occidentale).

Table 1: Quantitative Data on this compound in Natural Sources
Natural SourcePlant PartMethod of AnalysisReported Yield/ConcentrationReference
Rauvolfia yunnanensis TsiangRootsNot specified in available literatureData not available in searched literature[1]
Cashew Gum (Anacardium occidentale)ExudateNot specified in available literatureData not available in searched literature

Biosynthesis of the 3,4,5-Trimethoxybenzoyl Moiety

The biosynthesis of this compound is believed to proceed through the shikimate pathway, which is responsible for the production of aromatic amino acids and other key aromatic compounds in plants. The core 3,4,5-trihydroxybenzoic acid (gallic acid) is the central precursor.

The formation of gallic acid is thought to occur via the dehydrogenation of 3-dehydroshikimate, an intermediate of the shikimate pathway. Subsequent methylation of the three hydroxyl groups of gallic acid, likely catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases, would yield 3,4,5-trimethoxybenzoic acid. The final step involves the esterification of the carboxylic acid group with ethanol (B145695) to form this compound.

Biosynthesis_of_Ethyl_3_4_5_trimethoxybenzoate Shikimate_Pathway Shikimate Pathway _3_Dehydroshikimate 3-Dehydroshikimate Shikimate_Pathway->_3_Dehydroshikimate Gallic_Acid Gallic Acid (3,4,5-Trihydroxybenzoic Acid) _3_Dehydroshikimate->Gallic_Acid Dehydrogenation _3_4_5_Trimethoxybenzoic_Acid 3,4,5-Trimethoxybenzoic Acid Gallic_Acid->_3_4_5_Trimethoxybenzoic_Acid 3x O-Methylation Ethyl_3_4_5_trimethoxybenzoate This compound _3_4_5_Trimethoxybenzoic_Acid->Ethyl_3_4_5_trimethoxybenzoate Esterification SAM 3x SAM SAM->Gallic_Acid Ethanol Ethanol Ethanol->_3_4_5_Trimethoxybenzoic_Acid

Figure 1: Putative biosynthetic pathway of this compound.

Experimental Protocols: Isolation from Rauvolfia yunnanensis

The following is a representative protocol for the extraction and isolation of compounds from the roots of Rauvolfia yunnanensis. This protocol is based on methodologies reported for the isolation of various secondary metabolites from this plant and can be adapted for the targeted isolation of this compound.

Plant Material and Extraction
  • Preparation of Plant Material: Air-dried roots of Rauvolfia yunnanensis are pulverized into a coarse powder.

  • Solvent Extraction: The powdered root material is extracted exhaustively with 95% ethanol at room temperature using maceration or Soxhlet extraction. The extraction is typically repeated three times to ensure complete recovery of metabolites.

  • Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation of the Crude Extract
  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297). This step separates compounds based on their polarity. This compound, being a moderately polar compound, is expected to be enriched in the chloroform or ethyl acetate fraction.

  • Fraction Concentration: Each solvent fraction is concentrated under reduced pressure to yield the respective petroleum ether, chloroform, and ethyl acetate fractions.

Chromatographic Purification
  • Column Chromatography: The chloroform or ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.

  • Elution Gradient: The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent such as ethyl acetate.

  • Fraction Collection: Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate) and visualized under UV light and/or with a suitable staining reagent.

  • Further Purification: Fractions containing the compound of interest, as indicated by TLC analysis, are combined and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed chemical structure.

Experimental_Workflow Plant_Material Powdered Roots of Rauvolfia yunnanensis Extraction Extraction with 95% Ethanol Plant_Material->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Crude_Extract Crude Ethanolic Extract Concentration1->Crude_Extract Partitioning Solvent Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate) Crude_Extract->Partitioning Fractions Petroleum Ether Fraction Chloroform Fraction Ethyl Acetate Fraction Partitioning->Fractions Column_Chromatography Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate gradient) Fractions->Column_Chromatography Select Chloroform or Ethyl Acetate Fraction TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Purification Preparative TLC or HPLC TLC_Monitoring->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (MS, NMR) Pure_Compound->Structure_Elucidation

Figure 2: General experimental workflow for the isolation of this compound.

Conclusion

This compound is a naturally occurring ester found in the roots of Rauvolfia yunnanensis and cashew gum. While its biosynthetic pathway is inferred to originate from the shikimate pathway via gallic acid, further enzymatic studies are required for complete elucidation. The provided experimental protocol offers a robust framework for its isolation from its primary plant source, enabling further investigation into its chemical and biological properties. The lack of quantitative data highlights an area for future research, which would be valuable for assessing the feasibility of its natural sourcing for various applications. This guide serves as a critical resource for researchers in natural product chemistry and drug discovery, providing a solid foundation for the exploration of this compound.

References

Ethyl 3,4,5-trimethoxybenzoate: A Technical Guide to a Gallic Acid Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,4,5-trimethoxybenzoate (B1228286), a derivative of the naturally occurring polyphenol gallic acid, is a compound of increasing interest in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its synthesis, chemical and physical properties, and known biological activities. Detailed experimental protocols for its synthesis and for key biological assays are provided, along with a summary of quantitative data. Furthermore, this guide illustrates the key signaling pathways potentially modulated by this compound, offering a foundation for future research and development endeavors.

Introduction

Gallic acid, a trihydroxybenzoic acid found in a variety of plants, is a well-established antioxidant with a broad spectrum of biological activities. Chemical modification of its core structure has led to the development of numerous derivatives with enhanced or novel therapeutic properties. Ethyl 3,4,5-trimethoxybenzoate is one such derivative, where the hydroxyl groups of gallic acid are methylated and the carboxylic acid is esterified with ethanol (B145695). This modification alters the molecule's lipophilicity and other physicochemical properties, potentially influencing its biological activity and pharmacokinetic profile. This document serves as an in-depth technical resource on this compound for researchers and professionals in the pharmaceutical sciences.

Chemical and Physical Properties

This compound is a white to pale cream solid.[1] Its key chemical and physical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₂H₁₆O₅[2][3]
Molecular Weight 240.25 g/mol [2][3]
CAS Number 6178-44-5[2][3]
IUPAC Name This compound[2]
Synonyms 3,4,5-Trimethoxybenzoic acid ethyl ester, Ethyl gallate trimethyl ether[2][3]
Melting Point 51.5-57.5 °C[1]
Boiling Point 180-181 °C @ 12 Torr[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]
Appearance White to pale cream powder[1]

Synthesis of this compound from Gallic Acid

The synthesis of this compound from gallic acid is typically a two-step process: 1) methylation of the hydroxyl groups of gallic acid to form 3,4,5-trimethoxybenzoic acid, and 2) esterification of the resulting carboxylic acid with ethanol.

Synthesis_Workflow Gallic_Acid Gallic Acid Methylation Methylation (e.g., Dimethyl Sulfate (B86663), Base) Gallic_Acid->Methylation TMBA 3,4,5-Trimethoxybenzoic Acid Methylation->TMBA Esterification Esterification (Ethanol, Acid Catalyst) TMBA->Esterification ETB This compound Esterification->ETB

Caption: Synthesis workflow from Gallic Acid to this compound.

Experimental Protocol: Synthesis of 3,4,5-trimethoxybenzoic acid from Gallic Acid

This protocol is based on the methylation of gallic acid using dimethyl sulfate.

Materials:

  • Gallic acid

  • Dimethyl sulfate

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

Procedure:

  • In a suitable reaction vessel, dissolve gallic acid in an aqueous solution of sodium hydroxide.

  • While stirring vigorously, add dimethyl sulfate dropwise to the reaction mixture. The temperature should be maintained at 40-50°C.

  • After the addition is complete, reflux the mixture for 3 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid until a precipitate forms.

  • Collect the precipitate by filtration and wash thoroughly with water.

  • Recrystallize the crude product from a mixture of ethanol and water to yield purified 3,4,5-trimethoxybenzoic acid.[5]

Experimental Protocol: Fischer Esterification of 3,4,5-trimethoxybenzoic acid

This protocol describes the synthesis of this compound via Fischer esterification.

Materials:

  • 3,4,5-trimethoxybenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 3,4,5-trimethoxybenzoic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.[6]

Biological Activities and Experimental Protocols

This compound has been investigated for its antimelanogenic and antioxidant properties.

Antimelanogenic Activity

This compound has been shown to decrease melanin (B1238610) production in B16F10 melanoma cells.[7] This effect is attributed to the inhibition of tyrosinase, the key enzyme in melanogenesis.[7]

Melanogenesis_Inhibition ETB Ethyl 3,4,5- trimethoxybenzoate Tyrosinase Tyrosinase ETB->Tyrosinase Inhibits Melanin Melanin Production Tyrosinase->Melanin Catalyzes

Caption: Inhibition of tyrosinase by this compound.

This protocol is a general procedure for determining the melanin content in cultured cells.

Materials:

  • B16F10 melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • This compound (test compound)

  • α-Melanocyte-stimulating hormone (α-MSH)

  • Phosphate-buffered saline (PBS)

  • 1 N Sodium hydroxide (NaOH) with 10% DMSO

Procedure:

  • Seed B16F10 cells in a 6-well plate and incubate until they reach 70-80% confluency.

  • Treat the cells with varying concentrations of this compound in the presence or absence of α-MSH (to stimulate melanin production) for 72 hours.

  • After incubation, wash the cells with PBS and harvest the cell pellets by centrifugation.

  • Solubilize the melanin in the cell pellets by adding 1 N NaOH with 10% DMSO and incubating at 80°C for 1 hour.

  • Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.

  • The melanin content is expressed as a percentage of the control (untreated or α-MSH treated cells).[8][9]

This protocol outlines a method to measure the activity of tyrosinase within cells.

Materials:

  • B16F10 melanoma cells

  • Cell lysis buffer

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate (B84403) buffer (pH 6.8)

Procedure:

  • Culture and treat B16F10 cells with this compound as described in the melanin content assay.

  • Lyse the cells to release the intracellular enzymes.

  • Determine the protein concentration of the cell lysates.

  • In a 96-well plate, mix an equal amount of protein from each sample with L-DOPA solution in phosphate buffer.

  • Incubate the plate at 37°C and monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals.

  • Tyrosinase activity is calculated from the rate of dopachrome formation and normalized to the protein concentration.[3]

Antioxidant Activity

This compound has demonstrated considerable antioxidant activity, which was found to be higher than that of arbutin, a known antioxidant and skin-lightening agent.[7]

This is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Materials:

  • This compound (test compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • Ascorbic acid (positive control)

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare a series of dilutions of the test compound and the positive control.

  • In a 96-well plate, add a specific volume of each dilution of the test compound or control to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm.

  • The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[1][10]

Signaling Pathways in Melanogenesis

The antimelanogenic effect of tyrosinase inhibitors like this compound is exerted through the modulation of complex signaling pathways that regulate melanin synthesis. The primary pathway involves the inhibition of tyrosinase, which in turn affects the downstream production of melanin.

Melanogenesis_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Melanosome alpha-MSH alpha-MSH MC1R MC1R alpha-MSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Tyrosinase_active Active Tyrosinase MITF->Tyrosinase_active Increases Expression Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Hydroxylation Dopaquinone Dopaquinone L-DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Series of reactions ETB Ethyl 3,4,5- trimethoxybenzoate ETB->Tyrosinase_active Inhibits

Caption: Simplified signaling pathway of melanogenesis and the point of inhibition by this compound.

Stimulation by factors such as α-MSH activates the melanocortin 1 receptor (MC1R), leading to an increase in intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor. Phosphorylated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanocyte development and function. MITF then increases the transcription of tyrosinase and other melanogenic enzymes, leading to melanin synthesis.[11][12] By directly inhibiting tyrosinase activity, this compound can effectively block this cascade, resulting in reduced melanin production.

Conclusion

This compound, a readily synthesizable derivative of gallic acid, exhibits promising biological activities, particularly as an antimelanogenic and antioxidant agent. Its ability to inhibit tyrosinase, a key enzyme in melanin production, makes it a compound of interest for applications in dermatology and cosmetology. The provided experimental protocols offer a foundation for researchers to further investigate its properties and mechanisms of action. Future studies should focus on elucidating the broader pharmacological profile of this compound, including its potential anti-inflammatory and anticancer activities, and exploring its efficacy and safety in in vivo models. The continued exploration of gallic acid derivatives like this compound holds significant potential for the development of new therapeutic agents.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,4,5-trimethoxybenzoate (B1228286), a derivative of gallic acid, is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its structural motif, featuring a tri-substituted benzene (B151609) ring, is a key component in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 3,4,5-trimethoxybenzoate, along with detailed experimental protocols for its synthesis and analysis, to support its application in research and drug development.

Physical and Chemical Properties

This compound is a white to pale cream solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₂H₁₆O₅[1][2][3]
Molecular Weight 240.25 g/mol [2][4]
Appearance White to pale cream solid/powder[1][2][4]
Melting Point 50 - 57.5 °C[1][2][4][5]
Boiling Point 180-181 °C @ 12 Torr[4]
Density 1.1 ± 0.1 g/cm³[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. Water solubility is estimated at 732 mg/L @ 25 °C.[4][6][7]
CAS Number 6178-44-5[1][2]
Table 2: Spectroscopic Data of this compound
Spectroscopic TechniqueKey Data Points
¹H NMR (Proton NMR) (Predicted) δ ~7.3 (s, 2H, Ar-H), 4.3 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.9 (s, 9H, 3 x -OCH₃), 1.4 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
¹³C NMR (Carbon NMR) (Predicted) δ ~166 (C=O), 153 (C-O, aromatic), 142 (C-O, aromatic), 125 (C-H, aromatic), 107 (C-H, aromatic), 61 (-OCH₂CH₃), 56 (3 x -OCH₃), 14 (-OCH₂CH₃)
FTIR (Fourier-Transform Infrared Spectroscopy) (Predicted) Strong C=O stretch (~1715 cm⁻¹), C-O stretches (~1250-1000 cm⁻¹), aromatic C=C stretches (~1600, 1500 cm⁻¹), C-H stretches (aromatic ~3100-3000 cm⁻¹, aliphatic ~3000-2850 cm⁻¹)
Mass Spectrometry (MS) Molecular Ion (M⁺) at m/z = 240. Key fragments may include loss of the ethoxy group (-OC₂H₅, m/z = 195), and further fragmentation of the trimethoxybenzoyl moiety.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 3,4,5-trimethoxybenzoic acid and ethanol (B145695) using an acid catalyst.

Materials:

  • 3,4,5-trimethoxybenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 3,4,5-trimethoxybenzoic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a crystalline solid.

Hydrolysis of this compound

This protocol outlines the alkaline hydrolysis (saponification) of this compound to yield 3,4,5-trimethoxybenzoic acid.[8]

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) (e.g., 3 M)

  • Ethanol (optional, as a co-solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: Place this compound in a round-bottom flask and add an excess of sodium hydroxide solution. If the ester is not fully soluble, a small amount of ethanol can be added as a co-solvent.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically complete when the oily ester layer disappears.[9]

  • Cooling and Acidification: Allow the reaction mixture to cool to room temperature. Transfer the solution to a beaker and cool it in an ice bath. Slowly add hydrochloric acid with stirring until the solution is acidic (test with pH paper). A white precipitate of 3,4,5-trimethoxybenzoic acid will form.

  • Isolation: Collect the precipitated 3,4,5-trimethoxybenzoic acid by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with cold water and dry it to obtain the final product.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Acid 3,4,5-Trimethoxybenzoic Acid Reflux Reflux Acid->Reflux Ethanol Ethanol Ethanol->Reflux Catalyst H₂SO₄ (catalyst) Catalyst->Reflux Workup Aqueous Work-up Reflux->Workup Cooling Purification Recrystallization Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Fischer Esterification Workflow for this compound Synthesis.

Hydrolysis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Ester This compound Reflux Reflux Ester->Reflux Base NaOH (aq) Base->Reflux Acidification Acidification (HCl) Reflux->Acidification Cooling & Neutralization Isolation Filtration Acidification->Isolation Precipitation Product 3,4,5-Trimethoxybenzoic Acid Isolation->Product Pure Product

Caption: Alkaline Hydrolysis Workflow of this compound.

Logical_Relationship cluster_starting_material Starting Material cluster_reactions Chemical Transformations cluster_product Product TMBA 3,4,5-Trimethoxybenzoic Acid Esterification Esterification (+ Ethanol, H⁺) TMBA->Esterification ETMB This compound Esterification->ETMB Hydrolysis Hydrolysis (+ H₂O, OH⁻) Hydrolysis->TMBA Reversible ETMB->Hydrolysis

Caption: Reversible relationship between 3,4,5-trimethoxybenzoic acid and its ethyl ester.

References

Methodological & Application

Application Notes and Protocols for Ethyl 3,4,5-trimethoxybenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Ethyl 3,4,5-trimethoxybenzoate (B1228286) as a versatile building block in organic synthesis. The 3,4,5-trimethoxyphenyl moiety is a key structural feature in a variety of pharmacologically active compounds, and Ethyl 3,4,5-trimethoxybenzoate serves as a readily available and stable precursor for the introduction of this important functional group.

Introduction

This compound is a natural compound and a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its chemical structure, featuring a stable ethyl ester and an electron-rich aromatic ring, allows for a range of chemical transformations. This document focuses on three primary applications:

  • Reduction to (3,4,5-trimethoxyphenyl)methanol, a precursor for aldehydes and other derivatives.

  • Hydrolysis to 3,4,5-trimethoxybenzoic acid, which can be used in amide bond formation and other reactions.

  • Direct Aminolysis for the synthesis of 3,4,5-trimethoxybenzamides, which are present in several bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValue
Molecular Formula C₁₂H₁₆O₅
Molecular Weight 240.25 g/mol
Appearance Solid
Melting Point 50-51 °C
Boiling Point 180-181 °C at 12 Torr
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[1] Slightly soluble in water.
CAS Number 6178-44-5

Experimental Protocols

The following protocols provide detailed methodologies for key transformations of this compound.

The reduction of the ethyl ester to the corresponding benzyl (B1604629) alcohol is a fundamental transformation, providing a versatile intermediate for further synthesis. A common method involves the use of sodium borohydride (B1222165) with the slow addition of methanol (B129727), which enhances the reducing power of the borohydride.

Reaction Scheme:

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and tetrahydrofuran (B95107) (THF).

  • Add sodium borohydride (NaBH₄, 6.0 eq) to the solution.

  • Heat the mixture to reflux (approximately 70 °C).

  • Slowly add methanol (MeOH) dropwise over 1 hour to the refluxing mixture.

  • Continue refluxing for 12 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and cautiously neutralize with ~1.5 M hydrochloric acid (HCl) to a pH of 7.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data for Ester Reduction:

ReactantReducing Agent SystemSolventReaction TimeTemperatureYield (%)Reference
Mthis compoundNaBH₄ / MeOHTHF12 hReflux71Adapted from a protocol for the methyl ester.
2,3,4-trimethoxy benzaldehydeNaBH₄ / NaOH / H₂OMethanol5 h10-15 °C~72This related reduction of an aldehyde to an alcohol shows another common method for producing trimethoxybenzyl alcohols.[3]

Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a straightforward and high-yielding reaction, typically carried out under basic conditions. The resulting carboxylic acid is a key intermediate for the synthesis of amides and other derivatives.

Reaction Scheme:

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol (B145695) (EtOH) and water.

  • Add sodium hydroxide (B78521) (NaOH, 2.0-3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of ~2 with concentrated HCl.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 3,4,5-trimethoxybenzoic acid.

Quantitative Data for Ester Hydrolysis:

ReactantReagentsSolventReaction TimeTemperatureYield (%)
This compoundNaOHEtOH/H₂O2-4 hReflux>95
Ethyl BenzoateH₂SO₄ (cat.)n-Propanolseveral hoursRefluxHigh

The direct conversion of esters to amides, or aminolysis, is an atom-economical method for forming amide bonds. This reaction can be facilitated by the use of a catalyst or by heating the ester with the desired amine.

Reaction Scheme:

Protocol (Catalytic Aminolysis):

  • To a dry reaction vessel, add this compound (1.0 eq), the desired amine (1.2-1.5 eq), a suitable solvent (e.g., toluene), and a Lewis acid catalyst (e.g., Nb₂O₅, 5 mol%).

  • Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction by TLC or GC/MS.

  • Upon completion, cool the reaction mixture and filter to remove the heterogeneous catalyst.

  • Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Direct Amidation of Esters:

Ester SubstrateAmine SubstrateCatalyst/ConditionsYield (%)Reference
Methyl BenzoateAnilineNb₂O₅HighThis demonstrates the feasibility of using a heterogeneous Lewis acid catalyst for the direct amidation of esters.[4]
Various EstersVarious AminesKOtBuGood to ExcellentThis shows a general and efficient method for tert-butoxide-assisted amidation under green conditions.[5]
Ethyl p-methoxycinnamateDiethanolamine--This highlights the direct amidation of a related ethyl ester.

Workflow and Logical Relationships

The following diagram illustrates the central role of this compound as a precursor in the synthesis of key intermediates and its relationship to the parent compound, gallic acid.

G cluster_0 Synthesis of this compound cluster_1 Applications in Organic Synthesis Gallic_Acid Gallic Acid Esterification Esterification & Methylation Gallic_Acid->Esterification ETMB This compound Esterification->ETMB Reduction Reduction ETMB->Reduction Hydrolysis Hydrolysis ETMB->Hydrolysis Aminolysis Direct Aminolysis ETMB->Aminolysis Alcohol (3,4,5-trimethoxyphenyl)methanol Reduction->Alcohol Acid 3,4,5-trimethoxybenzoic acid Hydrolysis->Acid Amide 3,4,5-trimethoxybenzamides Aminolysis->Amide

Caption: Synthetic utility of this compound.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. The protocols outlined in this document provide robust methods for its conversion into key synthetic intermediates, including the corresponding alcohol, carboxylic acid, and amides. These transformations enable the incorporation of the biologically important 3,4,5-trimethoxyphenyl moiety into a wide range of target molecules for drug discovery and development.

References

Application Notes and Protocols: Ethyl 3,4,5-trimethoxybenzoate as a Versatile Starting Material in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of two distinct classes of therapeutic agents, the antibacterial drug Trimethoprim (B1683648) and Reserpine-like compounds with potential antihypertensive and antipsychotic activities, using Ethyl 3,4,5-trimethoxybenzoate (B1228286) as a common starting material. The protocols are designed to be readily implemented in a laboratory setting.

Synthesis of the Antibacterial Agent Trimethoprim

Ethyl 3,4,5-trimethoxybenzoate serves as a readily available precursor for the synthesis of Trimethoprim, a potent inhibitor of bacterial dihydrofolate reductase. The overall synthetic strategy involves the initial conversion of the ethyl ester to the corresponding aldehyde, which then undergoes a Knoevenagel condensation and subsequent cyclization to yield the final drug product.

Experimental Protocols

Step 1: Hydrolysis of this compound to 3,4,5-Trimethoxybenzoic Acid

  • Materials: this compound, Sodium Hydroxide (B78521) (NaOH), Ethanol (B145695) (EtOH), Hydrochloric Acid (HCl), Water (H₂O).

  • Procedure:

    • To a solution of this compound (1 equivalent) in ethanol, add a 2 M aqueous solution of sodium hydroxide (2.5 equivalents).

    • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the residue with water and acidify to pH 2-3 with concentrated hydrochloric acid, which will cause the product to precipitate.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 3,4,5-Trimethoxybenzoic Acid.

Step 2: Reduction of 3,4,5-Trimethoxybenzoic Acid to 3,4,5-Trimethoxybenzaldehyde

  • Materials: 3,4,5-Trimethoxybenzoic Acid, Thionyl Chloride (SOCl₂), Toluene (B28343), 10% Palladium on Carbon (Pd/C) catalyst, Quinoline S, Anhydrous Sodium Acetate (B1210297), Hydrogen gas (H₂).

  • Procedure (via Rosenmund Reduction):

    • Convert 3,4,5-Trimethoxybenzoic Acid to its acid chloride by reacting with thionyl chloride.

    • In a pressure vessel, dissolve the 3,4,5-trimethoxybenzoyl chloride (1 equivalent) in dry toluene.

    • Add anhydrous sodium acetate (3 equivalents), 10% Pd/C catalyst, and a small amount of Quinoline S as a catalyst poison.

    • Pressurize the vessel with hydrogen gas (50 psi) and shake the mixture at room temperature for 1 hour, then heat at 35-40°C for 2 hours.

    • After cooling, filter the reaction mixture and wash the filtrate with 5% sodium carbonate solution and then water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting residue by distillation to obtain 3,4,5-Trimethoxybenzaldehyde.[1]

Step 3: Synthesis of Trimethoprim via Knoevenagel Condensation and Cyclization

  • Materials: 3,4,5-Trimethoxybenzaldehyde, 3-Anilinopropionitrile (B89847), Sodium Methoxide, Toluene, Guanidine (B92328) Nitrate (B79036), Ethanol.

  • Procedure:

    • Condensation: In a reaction flask equipped with a water separator, add 3,4,5-Trimethoxybenzaldehyde (1 equivalent), 3-anilinopropionitrile (1.16 equivalents), sodium methoxide, and toluene.

    • Heat the mixture to reflux (around 110°C) and remove the water formed during the reaction.

    • Once the reaction is complete (monitored by the cessation of water formation), distill off the toluene under reduced pressure.

    • Add water to the residue, stir, and cool to 5-10°C to precipitate the condensation product. Filter and dry the solid.

    • Cyclization: Dissolve the obtained condensation product and guanidine nitrate in ethanol and heat to reflux.

    • After the cyclization is complete, partially distill the ethanol and add water to the mixture.

    • Stir and cool the mixture to induce precipitation of Trimethoprim. Filter the solid, wash with water, and dry to obtain the final product.[2]

Quantitative Data
StepReactantsProductYield (%)Melting Point (°C)
1. HydrolysisThis compound, NaOH3,4,5-Trimethoxybenzoic Acid>95168-171
2. Reduction (Rosenmund)3,4,5-Trimethoxybenzoyl Chloride, H₂, Pd/C3,4,5-Trimethoxybenzaldehyde64-8374-75
3. Condensation & Cyclization (from 3,4,5-trimethoxybenzaldehyde)3,4,5-trimethoxybenzaldehyde, 3-anilinopropionitrile, guanidine nitrateTrimethoprim~97 (condensation), ~96 (cyclization)199-203

Signaling Pathway and Experimental Workflow

Trimethoprim_Synthesis_Workflow cluster_synthesis Trimethoprim Synthesis Ethyl_3,4,5-trimethoxybenzoate Ethyl_3,4,5-trimethoxybenzoate 3,4,5-Trimethoxybenzoic_Acid 3,4,5-Trimethoxybenzoic_Acid Ethyl_3,4,5-trimethoxybenzoate->3,4,5-Trimethoxybenzoic_Acid Hydrolysis 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzoic_Acid->3,4,5-Trimethoxybenzaldehyde Reduction Condensation_Product Condensation_Product 3,4,5-Trimethoxybenzaldehyde->Condensation_Product Knoevenagel Condensation Trimethoprim Trimethoprim Condensation_Product->Trimethoprim Cyclization Trimethoprim_Mechanism cluster_pathway Trimethoprim Mechanism of Action Dihydrofolate Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR Nucleotide_Synthesis Nucleotide Synthesis Tetrahydrofolate->Nucleotide_Synthesis DHFR Dihydrofolate Reductase (DHFR) Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits Bacterial_Growth_Inhibition Bacterial Growth Inhibition Nucleotide_Synthesis->Bacterial_Growth_Inhibition Reserpine_Like_Synthesis_Workflow cluster_synthesis Reserpine-like Compound Synthesis Ethyl_3,4,5-trimethoxybenzoate Ethyl_3,4,5-trimethoxybenzoate 2-Chloroethyl_Ester 2-Chloroethyl_Ester Ethyl_3,4,5-trimethoxybenzoate->2-Chloroethyl_Ester Transesterification Basic_Ester Basic_Ester 2-Chloroethyl_Ester->Basic_Ester Secondary_Amine Secondary_Amine Secondary_Amine->Basic_Ester Nucleophilic Substitution Reserpine_Mechanism cluster_pathway Reserpine Mechanism of Action Monoamines Monoamines (e.g., Norepinephrine, Dopamine, Serotonin) Synaptic_Vesicle Synaptic Vesicle Monoamines->Synaptic_Vesicle VMAT2 Cytoplasmic_Degradation Cytoplasmic Degradation (by MAO) Monoamines->Cytoplasmic_Degradation VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Depletion Depletion of Neurotransmitters Reserpine Reserpine Reserpine->VMAT2 Irreversibly Blocks

References

Application Note: High-Performance Liquid Chromatography (HPLC) with UV Detection for the Analysis of Ethyl 3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 3,4,5-trimethoxybenzoate (B1228286). The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and acidified water, followed by UV detection. This protocol is suitable for the determination of Ethyl 3,4,5-trimethoxybenzoate in various sample matrices, providing a reliable tool for quality control, stability studies, and research applications.

Introduction

This compound (ETMB) is a chemical compound with the molecular formula C12H16O5 and a molecular weight of 240.26 g/mol . It is a derivative of gallic acid and is of interest in pharmaceutical and chemical research. Accurate and precise analytical methods are essential for the quantification of ETMB to ensure product quality and to support research and development activities. This document provides a detailed protocol for the analysis of ETMB using HPLC with UV detection.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following table summarizes the chromatographic conditions for the analysis of this compound.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-15 min: 30-70% B; 15-20 min: 70% B; 20-21 min: 70-30% B; 21-25 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 272 nm
Run Time 25 minutes
Reagents and Materials
  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic Acid (analytical grade)

  • Water (HPLC grade, filtered and degassed)

  • 0.45 µm syringe filters

Protocols

Preparation of Mobile Phase
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the initial mobile phase composition (70% A: 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Solid Samples: Accurately weigh a known amount of the homogenized sample and extract it with methanol using sonication or vortexing. Centrifuge the extract to pellet any insoluble material.

  • Liquid Samples: Dilute the liquid sample with the initial mobile phase to a concentration within the linear range of the method.

  • Filtration: Filter all sample and standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject 10 µL of each prepared standard or sample solution.

  • Data Acquisition: Acquire the chromatogram for 25 minutes.

  • Quantification: Create a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the samples from the calibration curve.

Data Presentation

The following table summarizes typical validation parameters for this analytical method. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterResult
Retention Time Approximately 12.5 min
Linearity (R²) > 0.999
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Equilibration Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Injection Injection HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification hplc_system Solvent_Reservoir Solvent Reservoir (Mobile Phase) Degasser Degasser Solvent_Reservoir->Degasser Pump HPLC Pump Degasser->Pump Autosampler Autosampler (Injector) Pump->Autosampler Column HPLC Column (C18) Autosampler->Column Detector UV-Vis Detector Column->Detector Data_System Data Acquisition System Detector->Data_System Waste Waste Detector->Waste

Application Note: GC-MS Analysis of Ethyl 3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and reliable method for the analysis of Ethyl 3,4,5-trimethoxybenzoate (B1228286) using Gas Chromatography-Mass Spectrometry (GC-MS). Ethyl 3,4,5-trimethoxybenzoate is a benzoic acid derivative found in some natural products and used as a pharmaceutical intermediate.[1][2][3] The protocol provides comprehensive procedures for sample preparation, instrument configuration, and data analysis, making it suitable for quality control, purity assessment, and research applications. The methodology ensures high sensitivity and specificity for the identification and quantification of the target analyte.

Experimental Protocols

Reagents and Materials
  • Analyte: this compound (CAS: 6178-44-5), analytical standard grade.

  • Solvent: Ethyl Acetate or Methanol, HPLC or GC grade.

  • Apparatus:

    • Analytical balance

    • Volumetric flasks (10 mL, 100 mL)

    • Micropipettes

    • Glass autosampler vials (1.5 mL) with caps.[4]

    • Syringe filters (0.22 µm).[5]

Sample Preparation Protocol
  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 10 mg of this compound standard.

    • Transfer the solid to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with ethyl acetate. Mix thoroughly until all solid is dissolved.[5]

  • Working Standard Preparation (10 µg/mL):

    • Pipette 1 mL of the stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with ethyl acetate. This concentration is suitable for achieving a column loading of approximately 10 ng with a 1 µL injection.[4]

  • Final Sample Preparation:

    • Filter the working standard solution through a 0.22 µm syringe filter to remove any particulates that could block the injector or column.[5]

    • Transfer the filtered solution into a 1.5 mL glass autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The analysis is performed on a standard Gas Chromatograph coupled to a Mass Spectrometer, typically with an electron ionization (EI) source.[6] The parameters listed below are a general guideline and may require optimization for specific instrumentation.

Parameter Setting
Gas Chromatograph (GC)
ColumnHP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature280 °C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium, constant flow rate of 1.0 mL/min[7]
Oven ProgramInitial temp 100 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
Mass Spectrometer (MS)
Ion Source TypeElectron Ionization (EI)
Ionization Energy70 eV[8]
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Mass Scan Range40 - 350 amu
Solvent Delay3.0 min

Data Presentation and Expected Results

Chromatographic Data

Under the conditions specified, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be specific to the system but should be highly reproducible.

Mass Spectrometric Data

The mass spectrum is used for the definitive identification of the compound. Electron ionization will produce a molecular ion (M+•) and several characteristic fragment ions. The fragmentation of esters typically involves cleavage of the bonds adjacent to the carbonyl group.[9]

m/z (Mass/Charge) Proposed Ion Identity Description
240[M]+• (C12H16O5)Molecular Ion
195[M - •OCH2CH3]+Base Peak. Loss of the ethoxy radical (-45 Da). Highly stable acylium ion.
211[M - •CH2CH3]+Loss of the ethyl radical (-29 Da).
180[M - •OCH2CH3 - •CH3]+Loss of a methyl radical from a methoxy (B1213986) group (-15 Da) from the m/z 195 ion.
165[M - •OCH2CH3 - CH2O]+Loss of formaldehyde (B43269) from a methoxy group (-30 Da) from the m/z 195 ion.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample preparation to final data analysis.

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data 3. Data Processing start Weigh Analyte dissolve Dissolve in Ethyl Acetate start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.22 µm) dilute->filter vial Transfer to Autosampler Vial filter->vial inject Inject Sample (1 µL) vial->inject separate Separation on HP-5ms Column ionize Ionization (EI, 70 eV) separate->ionize analyze Mass Analysis (Quadrupole) detect Detection process Generate Chromatogram and Mass Spectrum detect->process identify Identify Compound via Retention Time & Mass Spectrum process->identify quantify Quantify (Optional) identify->quantify

References

Applications of Ethyl 3,4,5-trimethoxybenzoate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,4,5-trimethoxybenzoate (B1228286) is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a wide array of biologically active compounds. The core 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore found in numerous natural and synthetic molecules with significant therapeutic potential. This structural motif is particularly prominent in the design of novel anticancer and anti-inflammatory agents. The three methoxy (B1213986) groups on the phenyl ring are crucial for the biological activity of many of its derivatives, often facilitating binding to specific protein targets.

This document provides detailed application notes on the anticancer and anti-inflammatory applications of derivatives of Ethyl 3,4,5-trimethoxybenzoate, along with comprehensive experimental protocols for their synthesis and biological evaluation.

Anticancer Applications

Derivatives of this compound have demonstrated potent anticancer activity, primarily by targeting microtubule dynamics, a cornerstone of cancer chemotherapy. These compounds often act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site on β-tubulin. This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in cancer cells.

Quantitative Data Summary: Anticancer Activity
Compound ClassCancer Cell LineIC50 (µM)Reference
Chalcone DerivativesL-1210 (Murine Leukemia)26 - 47.5[1]
REH (Human Leukemia)0.73 - 2.58[1]
Jurkat (Human Leukemia)0.50 - 5.90[1]
Pyridine DerivativesHeLa (Cervical Cancer)Potent Activity[2]
MCF-7 (Breast Cancer)Potent Activity[2]
A549 (Lung Cancer)Potent Activity[2]
Pyrrolizine DerivativesMCF-7 (Breast Cancer)0.52 - 6.26[3]
MCF-7/ADR (Resistant Breast Cancer)0.52 - 6.26[3]
Experimental Protocols

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key intermediate for the synthesis of many bioactive derivatives.

Materials:

  • This compound

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.8 M)

  • Concentrated hydrochloric acid (HCl)

  • Ice-water bath

  • Filtration apparatus

  • High vacuum drying system

Procedure:

  • Dissolve this compound (0.1 mol) in 100 mL of ethanol with stirring.

  • Slowly add 250 mL of 0.8 M NaOH solution dropwise at room temperature.

  • Heat the reaction mixture to 50°C and maintain stirring for 2 hours.

  • After cooling to room temperature, carefully acidify the mixture to a pH of 2-3 by adding concentrated HCl under an ice-water bath.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with a cold mixture of ethanol and water (3:2).

  • Dry the product under high vacuum to yield 3,4,5-trimethoxybenzoic acid.[4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours in a humidified incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay measures the effect of compounds on the in vitro polymerization of tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Test compounds dissolved in DMSO

  • Pre-chilled 96-well plate

  • Temperature-controlled microplate reader (340 nm)

Procedure:

  • On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

  • In a pre-chilled 96-well plate, add the desired concentrations of the test compounds or DMSO (vehicle control).

  • Add the tubulin solution to each well.

  • To initiate polymerization, add the GTP working solution to each well for a final concentration of 1 mM.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

Signaling Pathways and Mechanisms

Anticancer_Mechanism cluster_0 Microtubule Disruption cluster_1 Cell Cycle Arrest cluster_2 Apoptosis Induction Derivative 3,4,5-Trimethoxyphenyl Derivative Tubulin β-Tubulin (Colchicine Site) Derivative->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Inhibition Tubulin->Microtubule_Assembly G2M_Arrest G2/M Phase Arrest Microtubule_Assembly->G2M_Arrest Bcl2_Down Bcl-2 Downregulation G2M_Arrest->Bcl2_Down Bax_Up Bax Upregulation G2M_Arrest->Bax_Up Caspase9 Caspase-9 Activation Bcl2_Down->Caspase9 Bax_Up->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Anti_inflammatory_Mechanism cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 NF-κB Signaling Pathway cluster_2 Site of Action cluster_3 Prostaglandin Synthesis Stimulus Inflammatory Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Induces COX2 COX-2 Pro_inflammatory_Genes->COX2 Derivative 3,4,5-Trimethoxyphenyl Derivative Derivative->IKK Inhibits Derivative->COX2 Inhibits Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation Experimental_Workflow cluster_0 Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Data Analysis Start This compound Intermediate 3,4,5-Trimethoxybenzoic Acid Start->Intermediate Hydrolysis Derivatives Bioactive Derivatives Intermediate->Derivatives Amide Coupling / Other Reactions Cytotoxicity MTT Assay Derivatives->Cytotoxicity Mechanism_Anticancer Tubulin Polymerization Assay Derivatives->Mechanism_Anticancer Mechanism_Antiinflammatory COX-2 Inhibition Assay Derivatives->Mechanism_Antiinflammatory Antiinflammatory_InVivo Carrageenan-Induced Paw Edema Derivatives->Antiinflammatory_InVivo Analysis IC50 Determination % Inhibition Calculation Cytotoxicity->Analysis Mechanism_Anticancer->Analysis Mechanism_Antiinflammatory->Analysis Antiinflammatory_InVivo->Analysis

References

Application Notes and Protocols for In Vivo Formulation of Ethyl 3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the formulation and potential in vivo application of Ethyl 3,4,5-trimethoxybenzoate (B1228286). Due to the limited availability of direct in vivo studies for this specific compound, this document presents a protocol based on the formulation of structurally related molecules, such as 3,4,5-trimethoxybenzoic acid. The provided experimental protocols are intended as a starting point and should be adapted and optimized based on preliminary tolerability and pharmacokinetic studies.

Compound Information

PropertyValueReference
Molecular Formula C₁₂H₁₆O₅[1][2]
Molecular Weight 240.26 g/mol [1][2]
Appearance White to off-white solid
Melting Point 50-51 °C[1]
Known Solubility (In Vitro) ≥ 100 mg/mL in DMSO

In Vivo Formulation Protocol

The following protocol is adapted from a successful formulation for the related compound, 3,4,5-trimethoxybenzoic acid, and is designed to enhance the solubility of Ethyl 3,4,5-trimethoxybenzoate for in vivo administration.[3]

Vehicle Composition:

ComponentPercentagePurpose
Dimethyl sulfoxide (B87167) (DMSO)10%Primary solvent
Polyethylene glycol 300 (PEG300)40%Co-solvent, viscosity enhancer
Tween 80 (Polysorbate 80)5%Surfactant, emulsifier
Saline (0.9% NaCl)45%Vehicle base

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Sterile saline (0.9% w/v sodium chloride)

  • Sterile conical tubes (15 mL or 50 mL)

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Sonicator (water bath)

Protocol:

  • Weigh the Compound: Accurately weigh the required amount of this compound powder. For a target concentration of 2 mg/mL, weigh 2 mg of the compound for every 1 mL of the final vehicle to be prepared.

  • Initial Solubilization: Add the weighed this compound to a sterile conical tube. Add the required volume of DMSO (10% of the final volume). Vortex thoroughly until the powder is completely dissolved.

  • Addition of Co-solvent and Surfactant: To the DMSO solution, add the required volume of PEG300 (40% of the final volume) and Tween 80 (5% of the final volume). Vortex the mixture vigorously for 1-2 minutes.

  • Addition of Saline: Slowly add the sterile saline (45% of the final volume) to the mixture while vortexing. Continue to vortex for another 2-3 minutes to ensure a homogenous solution.

  • Sonication (Optional but Recommended): If the solution appears cloudy or if precipitation is observed, place the tube in a water bath sonicator and sonicate until the solution becomes clear.[3] Gentle heating may also be applied if necessary, but care should be taken to avoid degradation of the compound.

  • Final Inspection and Storage: Visually inspect the final formulation for any undissolved particles. This formulation should be prepared fresh before each experiment. If short-term storage is necessary, store at 4°C and protect from light. Before use, bring the solution to room temperature and vortex to ensure homogeneity.

Example Calculation for 10 mL of 2 mg/mL Formulation:

ComponentCalculationVolume/Weight
This compound2 mg/mL * 10 mL20 mg
DMSO10% of 10 mL1 mL
PEG30040% of 10 mL4 mL
Tween 805% of 10 mL0.5 mL
Saline45% of 10 mL4.5 mL

Proposed In Vivo Experimental Workflow

Disclaimer: The following protocol is a generalized workflow and has not been validated for this compound. A pilot study is essential to determine the maximum tolerated dose (MTD) and appropriate therapeutic dose range.

Experimental Design:

  • Animal Model: Select an appropriate animal model based on the research question (e.g., mouse, rat).

  • Administration Route: Common routes for this type of formulation include intraperitoneal (IP) injection or oral gavage (PO).

  • Dosage: Based on related compounds, a starting dose range for a pilot study could be 5-50 mg/kg.

  • Groups:

    • Vehicle Control: Administer the vehicle solution only.

    • Treatment Groups: Administer different doses of the this compound formulation.

    • Positive Control (if applicable): A compound with a known effect in the model.

  • Monitoring: Monitor animals for any signs of toxicity, changes in body weight, and other relevant physiological parameters.

  • Endpoint Analysis: Collect tissues or blood samples at predetermined time points for biomarker analysis, histological examination, or other relevant assays.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_formulation Formulate Compound (as per protocol) prep_animals Acclimatize Animals administer Administer Compound (e.g., IP, PO) prep_animals->administer monitor Monitor Animals (Toxicity, Body Weight) administer->monitor collect Collect Samples (Tissues, Blood) monitor->collect analyze Endpoint Analysis (e.g., Biomarkers, Histology) collect->analyze G stimulus Inflammatory Stimulus / Stress ikk IKK Complex stimulus->ikk caspase Caspase-3 Activation stimulus->caspase compound This compound ikba IκBα compound->ikba inhibits degradation compound->caspase inhibits ikk->ikba phosphorylates nfkb NF-κB (p50/p65) ikba->nfkb inhibits nucleus Nucleus nfkb->nucleus translocates inflammation Inflammation nucleus->inflammation induces transcription apoptosis Apoptosis caspase->apoptosis

References

Application Notes and Protocols: Esterification of 3,4,5-Trimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for the esterification of 3,4,5-trimethoxybenzoic acid. 3,4,5-Trimethoxybenzoic acid and its ester derivatives are important intermediates in the synthesis of various pharmaceuticals, including trimethoprim, an antibacterial agent, and trimetazidine, an anti-anginal medication.[1] The protocols outlined below describe various methods for ester synthesis, including Fischer esterification, Steglich esterification, and microwave-assisted synthesis, providing a range of options to suit different laboratory settings and substrate requirements.

Introduction

Esterification is a fundamental reaction in organic synthesis, involving the formation of an ester from a carboxylic acid and an alcohol. The choice of esterification method for 3,4,5-trimethoxybenzoic acid depends on several factors, including the desired ester, the scale of the reaction, and the presence of other functional groups. This document details several robust methods for this transformation.

Reaction Methods and Data Presentation

Fischer-Speier Esterification

Fischer-Speier esterification is a classic acid-catalyzed reaction. It is a cost-effective and straightforward method, particularly suitable for simple primary and secondary alcohols. The reaction is typically carried out by refluxing the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2][3][4]

Table 1: Reaction Conditions for Fischer Esterification of 3,4,5-Trimethoxybenzoic Acid

Ester ProductAlcoholCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl 3,4,5-trimethoxybenzoate (B1228286)Methanol (B129727)Conc. H₂SO₄Methanol6524100[5]
Methyl 3,4,5-trimethoxybenzoateMethanolConc. H₂SO₄MethanolReflux2Not specified[6]
This compoundEthanolConc. H₂SO₄EthanolReflux295[3]
Steglich Esterification

The Steglich esterification is a mild method that uses N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[7][8] This method is particularly advantageous for sterically hindered alcohols and acid-sensitive substrates, as it proceeds under neutral conditions at room temperature.[7][8][9] The byproduct, dicyclohexylurea (DCU), is insoluble in most common organic solvents and can be easily removed by filtration.[8]

Table 2: Reaction Conditions for Steglich Esterification of 3,4,5-Trimethoxybenzoic Acid

Ester ProductAlcoholReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Various EstersVarious AlcoholsDCC, DMAP (3-10 mol%)CH₂Cl₂0 to 203Good[10]
Sterically Hindered EstersSterically Hindered AlcoholsDCC, DMAPDichloromethane (B109758)0 to RTNot specifiedHigh[11]
Microwave-Assisted Esterification

Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and improve yields for esterification reactions.[12] The rapid and efficient heating provided by microwave irradiation can drive the reaction to completion in minutes compared to hours required for conventional heating.[12][13]

Table 3: Reaction Conditions for Microwave-Assisted Esterification

Carboxylic AcidAlcoholCatalystPower (W)Temperature (°C)Time (min)Yield (%)Reference
p-Methoxybenzoic AcidMethanolConc. H₂SO₄40061-622.590[13]
Benzoic Acidn-PropanolConc. H₂SO₄Not specifiedNot specified6High
Benzoic AcidButanolNot specified6060-70Not specifiedNot specified[14]

Experimental Protocols

Protocol for Fischer Esterification: Synthesis of Mthis compound

Materials:

  • 3,4,5-trimethoxybenzoic acid (10.0 g, 47.2 mmol)[5]

  • Methanol (100 mL)[5]

  • Concentrated sulfuric acid (10 mL)[5]

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 3,4,5-trimethoxybenzoic acid in methanol in a round-bottom flask, add concentrated sulfuric acid dropwise at ambient temperature.[5]

  • Heat the mixture to reflux at 65°C for 24 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and concentrate it under reduced pressure using a rotary evaporator.[5]

  • Add ethyl acetate (100 mL) to the residue and adjust the pH to 7.0 with a saturated aqueous solution of NaHCO₃.[5]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous phase twice with ethyl acetate (80 mL each).[5]

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous Na₂SO₄.[5]

  • Remove the solvent under reduced pressure to yield the product.[5]

Protocol for Steglich Esterification

Materials:

  • 3,4,5-trimethoxybenzoic acid

  • Alcohol (e.g., a sterically hindered alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the 3,4,5-trimethoxybenzoic acid, the alcohol, and a catalytic amount of DMAP (3-10 mol%) in anhydrous CH₂Cl₂ in a round-bottom flask.[10]

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC in anhydrous CH₂Cl₂ dropwise to the cooled mixture.[10]

  • Stir the reaction mixture at 0°C for 5 minutes and then at room temperature for 3 hours.[10]

  • Monitor the reaction by TLC.

  • Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.[10]

  • The filtrate is then evaporated to dryness. The residue can be taken up in a suitable solvent, washed, dried, and the ester isolated by distillation or recrystallization.[10]

Protocol for Microwave-Assisted Esterification

Materials:

  • 3,4,5-trimethoxybenzoic acid

  • Alcohol (e.g., methanol)

  • Concentrated sulfuric acid

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a 10 mL microwave vial, add 3,4,5-trimethoxybenzoic acid, the desired alcohol, and a catalytic amount of concentrated sulfuric acid (a few drops).[12][13]

  • Optionally, add 5-10 silica (B1680970) beads to adsorb the water produced during the reaction.[12]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified power and temperature for a short duration (e.g., 400W, 61-62°C for 2.5 minutes).[13]

  • After irradiation, cool the vial to room temperature.

  • Work-up the reaction mixture by adding cold water and extracting the product with an organic solvent.[13]

  • The organic layer is then washed, dried, and concentrated to obtain the ester.

Visualizations

Esterification_Workflow cluster_reactants Reactants cluster_methods Esterification Methods Carboxylic_Acid 3,4,5-Trimethoxybenzoic Acid Reaction_Mixture Reaction Mixture Carboxylic_Acid->Reaction_Mixture Alcohol Alcohol (e.g., Methanol) Alcohol->Reaction_Mixture Fischer Fischer Esterification (Acid Catalyst, Heat) Workup Work-up (Extraction, Washing) Fischer->Workup Steglich Steglich Esterification (DCC, DMAP) Steglich->Workup Microwave Microwave-Assisted (Acid Catalyst, MW) Microwave->Workup Reaction_Mixture->Fischer Reaction_Mixture->Steglich Reaction_Mixture->Microwave Purification Purification (Chromatography/ Recrystallization) Workup->Purification Final_Product Ester Product Purification->Final_Product

Caption: General workflow for the esterification of 3,4,5-trimethoxybenzoic acid.

Steglich_Esterification_Mechanism RCOOH R-COOH (3,4,5-Trimethoxybenzoic Acid) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea DCC DCC DCC->O_Acylisourea N_Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->N_Acylpyridinium DMAP DMAP (Catalyst) DMAP->N_Acylpyridinium Ester R-COOR' (Ester) N_Acylpyridinium->Ester DCU DCU (Byproduct) N_Acylpyridinium->DCU ROH R'-OH (Alcohol) ROH->Ester

Caption: Simplified mechanism of Steglich esterification.

References

Ethyl 3,4,5-trimethoxybenzoate: A Research Chemical for Melanogenesis Inhibition and Antioxidant Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,4,5-trimethoxybenzoate (B1228286) (ETB) is a natural compound isolated from the roots of Rauvolfia yunnanensis Tsiang. As a derivative of trimethoxybenzene, it has garnered interest in the scientific community for its potential biological activities. This document provides an overview of its applications as a research chemical, focusing on its antimelanogenic and antioxidant properties. Detailed protocols for its synthesis and for conducting key biological assays are provided to facilitate further investigation of this compound.

Chemical and Physical Properties

Ethyl 3,4,5-trimethoxybenzoate is a solid at room temperature with the following properties:

PropertyValueReference
Molecular Formula C₁₂H₁₆O₅--INVALID-LINK--
Molecular Weight 240.25 g/mol --INVALID-LINK--
Melting Point 50-51 °C--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, AcetoneChemicalBook

Applications in Research

This compound is primarily utilized as a research chemical in the following areas:

  • Antimelanogenic Studies: Research has shown that ETB can decrease α-melanocyte-stimulating hormone (α-MSH)-induced melanin (B1238610) production in B16F10 melanoma cells. This makes it a valuable tool for studying the mechanisms of melanogenesis and for the screening of potential skin-lightening agents.[1]

  • Antioxidant Research: ETB has demonstrated considerable antioxidant activity, reported to be approximately twice as effective as arbutin (B1665170) in a diphenylpicrylhydrazyl (DPPH) free radical scavenging assay.[1] This property makes it a useful compound for investigating oxidative stress and developing novel antioxidants.

  • Organic Synthesis: As an ester of 3,4,5-trimethoxybenzoic acid, ETB can serve as a precursor or building block in the synthesis of more complex molecules, including derivatives with potential pharmacological activities.

Data Presentation

The following table summarizes the reported biological activity of this compound and related compounds based on available literature.

CompoundBiological ActivityQuantitative Data (Relative to Control)Reference
This compound (ETB) AntimelanogenicDecreased α-MSH-induced melanin production[1]
Antioxidant~2-fold higher DPPH scavenging activity than Arbutin[1]
Mthis compound (MTB) AntimelanogenicDecreased α-MSH-induced melanin production[1]
AntioxidantConsiderable DPPH scavenging activity[1]
Methyl 3,4,5-trimethoxycinnamate (B1233958) (MTC) AntimelanogenicDecreased α-MSH-induced melanin production[1]
AntioxidantConsiderable DPPH scavenging activity[1]
Ethyl 3,4,5-trimethoxycinnamate (ETC) AntimelanogenicStrong inhibitory effect at half the concentration of other derivatives[1]
AntioxidantConsiderable DPPH scavenging activity[1]

Note: Specific IC50 values for this compound were not available in the reviewed literature. The antioxidant activity is reported in relative terms to arbutin.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the esterification of 3,4,5-trimethoxybenzoic acid to yield this compound.

Materials:

  • 3,4,5-trimethoxybenzoyl chloride

  • Anhydrous ethanol (B145695)

  • Anhydrous pyridine (B92270) or triethylamine (B128534) (as a base)

  • Anhydrous diethyl ether or dichloromethane (as a solvent)

  • Sodium bicarbonate (5% aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4,5-trimethoxybenzoyl chloride (1 equivalent) in anhydrous diethyl ether or dichloromethane.

  • To the stirred solution, add anhydrous ethanol (1.2 equivalents) followed by the slow addition of an anhydrous base like pyridine or triethylamine (1.2 equivalents).

  • Allow the reaction mixture to stir at room temperature for 4-6 hours or until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Protocol 2: In Vitro Antimelanogenic Activity Assay

This protocol details the procedure for assessing the effect of this compound on melanin production in B16F10 melanoma cells.

Materials:

  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • α-Melanocyte-stimulating hormone (α-MSH)

  • This compound (ETB)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Sodium hydroxide (B78521) (NaOH) solution (1 N)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed B16F10 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare stock solutions of ETB in DMSO.

  • After 24 hours, treat the cells with various concentrations of ETB (e.g., 10, 25, 50, 100 µM) in the presence of α-MSH (e.g., 100 nM) for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., kojic acid) should be included.

  • After the incubation period, wash the cells with PBS.

  • Lyse the cells by adding 1 N NaOH to each well and incubate at 60°C for 1 hour to solubilize the melanin.

  • Measure the absorbance of the lysate at 405 nm using a spectrophotometer.

  • The melanin content is expressed as a percentage of the control (α-MSH treated cells without ETB).

Protocol 3: DPPH Free Radical Scavenging Assay

This protocol outlines the method for evaluating the antioxidant activity of this compound using the DPPH assay.

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or ethanol

  • This compound (ETB)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

  • Prepare a series of dilutions of ETB and the positive control (ascorbic acid or Trolox) in the same solvent.

  • In a 96-well plate, add a specific volume of each sample dilution to the wells.

  • Add the DPPH solution to each well to initiate the reaction. A blank well containing only the solvent and DPPH should be included.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

Visualizations

Signaling Pathway of α-MSH Induced Melanogenesis

alpha_MSH_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds cAMP cAMP AC Adenylyl Cyclase MC1R->AC Activates AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates pCREB p-CREB CREB CREB PKA->CREB Phosphorylates PKA->pCREB MITF MITF pCREB->MITF Activates Transcription Tyrosinase Tyrosinase Tyrosinase_gene Tyrosinase Gene Expression MITF->Tyrosinase_gene Upregulates Tyrosinase_gene->Tyrosinase Leads to Melanin Melanin Synthesis Tyrosinase->Melanin ETB Ethyl 3,4,5- trimethoxybenzoate ETB->Tyrosinase Inhibits

Caption: The α-MSH signaling pathway leading to melanin synthesis and the inhibitory point of ETB.

Experimental Workflow for Antimelanogenic Assay

antimelanogenic_workflow start Start seed_cells Seed B16F10 cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with α-MSH and various concentrations of ETB incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 wash_cells Wash cells with PBS incubate2->wash_cells lyse_cells Lyse cells with 1N NaOH and solubilize melanin wash_cells->lyse_cells measure_abs Measure absorbance at 405 nm lyse_cells->measure_abs analyze Calculate melanin content (% of control) measure_abs->analyze end End analyze->end

Caption: Workflow for determining the antimelanogenic activity of this compound.

Logical Relationship of Antioxidant Activity

antioxidant_mechanism ETB This compound (ETB) -OH group (implied from structure) DPPH_H DPPH-H (Reduced Form) Yellow ETB->DPPH_H Donates H• ETB_radical ETB• (Stabilized Radical) ETB->ETB_radical DPPH DPPH• (Free Radical) Purple DPPH->DPPH_H

Caption: Mechanism of DPPH free radical scavenging by this compound.

References

Application Note: Screening and Characterization of Novel Anti-Inflammatory Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Inflammation is a vital biological response to harmful stimuli like pathogens and damaged cells.[1][2] However, dysregulated or chronic inflammation is a key contributor to a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3][4] The mainstay treatments, non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective but can have significant side effects with long-term use.[1][5] This necessitates the discovery of novel, safer, and more specific anti-inflammatory therapeutics.

This document provides detailed protocols for the screening and characterization of novel anti-inflammatory compounds using established in vitro and in vivo models. It focuses on key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central regulators of the inflammatory response and common targets for therapeutic intervention.[4][5][6]

Compound Profile Example: Withaferin A

Withaferin A (WA), a steroidal lactone derived from the plant Withania somnifera, has demonstrated potent anti-inflammatory properties. It serves as an excellent model compound for screening protocols. Studies have shown that WA can significantly reduce the secretion of pro-inflammatory mediators.

Data Presentation: Quantitative Anti-Inflammatory Effects

The efficacy of an anti-inflammatory compound is determined by its ability to reduce inflammatory markers. The following tables summarize representative quantitative data for Withaferin A and other novel compounds.

Table 1: Effect of Withaferin A on Pro-Inflammatory Mediator Secretion Data derived from TNF-α-induced inflammation in Human Dermal Fibroblasts (HDFa) and Human Umbilical Vein Endothelial Cells (HUVEC).

CompoundCell LineMediatorConcentration (µM)Secretion (pg/mL)% Reduction
ControlHDFaIL-6040.05 ± 2.230%
Withaferin AHDFaIL-60.1 - 1.0 (Dose-dependent)10.42 ± 2.02 (at 1 µM)~74%[7]
ControlHUVECIL-6038.90 ± 5.340%
Withaferin AHUVECIL-60.1 - 1.0 (Dose-dependent)19.15 ± 3.56 (at 1 µM)~51%[7]
ControlHDFaMMP-90408.80 ± 13.050%
Withaferin AHDFaMMP-91.0195.00 ± 7.55~52%[7]

Table 2: Inhibitory Activity of Various Novel Anti-Inflammatory Compounds This table presents a conceptual summary based on common findings in drug discovery.

Compound ClassTargetAssayIC50 / EC50Reference Compound
JAK InhibitorJAK-STAT PathwayKinase Assay5-50 nMUpadacitinib[8]
NLRP3 InhibitorNLRP3 InflammasomeIL-1β Secretion Assay10-100 nMMCC950[8]
COX-2 InhibitorCyclooxygenase-2Enzyme Inhibition Assay0.1-1 µMCelecoxib
Plant-derived PolyphenolNF-κB / MAPKReporter Gene Assay1-20 µMQuercetin, Curcumin[4]

Key Signaling Pathways in Inflammation

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5] In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS) or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[5] This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NFkB_Pathway cluster_stimulus Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->IkB IκB Degradation IkB_NFkB->NFkB Releases NF-κB Compound Anti-Inflammatory Compound Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Induces Transcription

Caption: NF-κB signaling pathway and a potential point of inhibition.

Experimental Protocols

A tiered screening approach is recommended, beginning with cost-effective in vitro assays before progressing to more complex in vivo models.[9][10]

Experimental_Workflow start Start: Compound Library cell_culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) start->cell_culture viability 2. Cytotoxicity Assay (MTT / XTT) cell_culture->viability treatment 3. Compound Treatment & LPS Stimulation viability->treatment assays Griess Assay (NO) ELISA (Cytokines) qPCR (Gene Expression) treatment->assays data_analysis 5. Data Analysis (IC50 Calculation) assays->data_analysis hit_id Hit Identification data_analysis->hit_id hit_id->start Re-screen or Modify invivo 6. In Vivo Model Validation (e.g., Paw Edema) hit_id->invivo Promising Compound finish Lead Compound invivo->finish

Caption: General experimental workflow for in vitro screening.
Protocol 3.1: In Vitro Anti-Inflammatory Assay Using RAW 264.7 Cells

This protocol assesses a compound's ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages.[10][11]

1. Materials:

  • RAW 264.7 cell line

  • DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound (dissolved in DMSO, then diluted in media)

  • LPS (from E. coli O111:B4)

  • Griess Reagent Kit (for Nitric Oxide measurement)

  • ELISA Kits (for TNF-α, IL-6)

  • MTT or XTT Cell Viability Kit

  • 96-well cell culture plates

2. Cell Culture and Seeding:

  • Culture RAW 264.7 cells at 37°C in a 5% CO₂ incubator.

  • Seed cells into 96-well plates at a density of 1 x 10⁵ cells/well.[10]

  • Allow cells to adhere overnight.

3. Cytotoxicity Assay (Concurrent Plate):

  • Treat a separate plate of cells with serial dilutions of the test compound for 24 hours.

  • Assess cell viability using an MTT or XTT assay according to the manufacturer's protocol to determine the non-toxic concentration range of the compound.[7][11]

4. Compound Treatment and Stimulation:

  • Pre-treat the adhered cells with various non-toxic concentrations of the test compound for 1-2 hours.[10]

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[10] Include vehicle-only (negative control) and LPS-only (positive control) wells.

  • Incubate for 24 hours.

5. Measurement of Inflammatory Markers:

  • Nitric Oxide (NO) Assay:

    • Collect 50 µL of cell culture supernatant from each well.

    • Measure the nitrite (B80452) concentration (a stable NO metabolite) using the Griess reagent.[5][11]

    • A reduction in nitrite levels compared to the LPS-only control indicates inhibition of iNOS activity.

  • Cytokine ELISA:

    • Collect another aliquot of supernatant.

    • Measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.[10][11]

6. Data Analysis:

  • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-only control.

  • Determine the IC50 value (the concentration at which the compound inhibits 50% of the inflammatory response).

Protocol 3.2: In Vivo Carrageenan-Induced Paw Edema Model

This is a standard and widely used model to evaluate the activity of acute anti-inflammatory agents.[12][13]

1. Animals:

  • Male Wistar rats or Swiss albino mice (150-200g).

2. Materials:

  • Test compound

  • Reference drug (e.g., Indomethacin or Diclofenac, 10 mg/kg)[12]

  • Carrageenan (1% w/v solution in sterile saline)

  • Pletysmometer or digital calipers

3. Procedure:

  • Fast animals overnight with free access to water.

  • Divide animals into groups (n=5-6): Vehicle Control, Reference Drug, and Test Compound groups (at least 2-3 doses).

  • Administer the test compound and reference drug orally (p.o.) or intraperitoneally (i.p.). Administer the vehicle to the control group.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[13]

  • Measure the paw volume or thickness immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

4. Evaluation:

  • Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial volume.

  • Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group using the formula:

    • % Inhibition = [(V_c - V_t) / V_c] x 100

    • Where V_c is the average edema in the control group and V_t is the average edema in the treated group.

  • A significant reduction in paw edema indicates potent acute anti-inflammatory activity.[12]

Logical Progression of Drug Discovery

The path from an initial chemical entity to a potential drug candidate follows a logical, tiered progression. This ensures that resources are focused on the most promising compounds.

Drug_Discovery_Pyramid node1 High-Throughput Screening (HTS) (Biochemical or Cell-Based Assays) node2 In Vitro Validation & Mechanistic Studies (e.g., RAW 264.7 Model, Western Blot, qPCR) node3 In Vivo Efficacy Models (e.g., Carrageenan Paw Edema, LPS Challenge) node4 Preclinical Development (Toxicology, Pharmacokinetics) node5 Clinical Trials lab1 Broad Screening (10,000s of compounds) lab2 Hit Confirmation (100s of compounds) lab3 Lead Identification (10s of compounds) lab4 Lead Optimization (<10 compounds) lab5 Candidate Drug (1 compound)

Caption: Tiered approach for anti-inflammatory drug discovery.

Conclusion: The protocols and workflows described provide a robust framework for the initial screening and evaluation of novel anti-inflammatory compounds.[10] By combining cell-based in vitro assays to elucidate mechanisms with in vivo models to confirm efficacy, researchers can effectively identify and characterize promising new therapeutic leads for the management of inflammatory diseases. Judicious selection of appropriate models is a vital step in the early phase of drug development.[9]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Ethyl 3,4,5-trimethoxybenzoate (B1228286). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthesis and address common challenges.

Troubleshooting and Optimization

This section addresses common issues encountered during the synthesis of Ethyl 3,4,5-trimethoxybenzoate, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary reasons and how can I improve it?

A1: Low yields in the Fischer esterification of 3,4,5-trimethoxybenzoic acid are a common challenge, often stemming from the reversible nature of the reaction. Here are the likely causes and actionable solutions:

  • Equilibrium Limitations: The esterification reaction is an equilibrium process. To favor the formation of the ethyl ester, the equilibrium needs to be shifted towards the products.

    • Use Excess Ethanol (B145695): Employing a large excess of ethanol can drive the reaction forward. Often, using ethanol as the reaction solvent is an effective strategy.

    • Remove Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back to the reactants. Water can be removed by:

      • Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.

      • Adding a dehydrating agent like molecular sieves to the reaction mixture.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Reaction Temperature: The reaction should be conducted at a suitable temperature, typically at the reflux temperature of the alcohol.

  • Catalyst Issues: The acid catalyst may be inefficient or used in an incorrect amount.

    • Catalyst Choice: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used. Solid acid catalysts can also be employed for easier separation.

    • Catalyst Concentration: While catalytic, an insufficient amount of acid will result in a slow reaction rate. Conversely, an excessive amount can lead to side reactions.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

A2: The appearance of multiple spots on a TLC plate, other than your starting material and desired product, indicates the formation of side products. For the esterification of 3,4,5-trimethoxybenzoic acid, potential side products include:

  • Unreacted Starting Material: The most common "spot" is the unreacted 3,4,5-trimethoxybenzoic acid.

  • Ether Formation: The acid-catalyzed dehydration of two ethanol molecules can form diethyl ether.

  • Sulfonation: If using concentrated sulfuric acid as a catalyst, sulfonation of the aromatic ring can occur, though this is less common under typical esterification conditions.

Q3: The color of my reaction mixture has turned dark brown or black. What does this indicate?

A3: A dark coloration of the reaction mixture can suggest decomposition or side reactions, often due to excessive heat or a high concentration of the acid catalyst. To mitigate this, ensure the reaction is not overheated and that the catalyst is added in a controlled manner.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer esterification of 3,4,5-trimethoxybenzoic acid with ethanol using an acid catalyst.

Q2: What is the typical purity of commercially available this compound?

A2: Commercially available this compound is typically offered at a purity of ≥95%.

Q3: Can I use a different alcohol for the esterification?

A3: Yes, other alcohols can be used to produce the corresponding esters. The reaction conditions may need to be adjusted based on the boiling point and reactivity of the chosen alcohol.

Q4: Is microwave-assisted synthesis a viable option for this reaction?

A4: Yes, microwave-assisted organic synthesis (MAOS) can be a highly effective method. It often leads to significantly reduced reaction times and improved yields compared to conventional heating methods.[1]

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the synthesis of this compound and related compounds to aid in the optimization of reaction conditions.

Table 1: Comparison of Synthesis Methods for Benzoate Esters

MethodStarting MaterialsCatalyst/ReagentSolventReaction TimeYieldReference
Fischer Esterification (Conventional Heating)3,4,5-trimethoxybenzoic acid, EthanolH₂SO₄Excess Ethanol2 hours (reflux)~95%[2]
Acyl Chloride Method3,4,5-trimethoxybenzoyl chloride, Ethanol-Benzene (B151609)4 hours (reflux)~66%[3]
Microwave-Assisted Synthesis4-fluoro-3-nitrobenzoic acid, EthanolH₂SO₄Ethanol15 minutesHigh[4]

Note: The yield for the microwave-assisted synthesis is for a similar substituted benzoic acid and suggests a promising high-yield, rapid alternative.

Table 2: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3,4,5-trimethoxybenzoic acidC₁₀H₁₂O₅212.20171-172
This compoundC₁₂H₁₆O₅240.2550-51
3,4,5-trimethoxybenzoyl chlorideC₁₀H₁₁ClO₄230.64Not specified (oil)

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed.

Method 1: Fischer Esterification using Conventional Heating

This protocol describes the synthesis of this compound from 3,4,5-trimethoxybenzoic acid and ethanol with sulfuric acid as a catalyst.

Materials:

  • 3,4,5-trimethoxybenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3,4,5-trimethoxybenzoic acid in an excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any unreacted acid and the catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from aqueous ethanol.

Method 2: Synthesis from 3,4,5-trimethoxybenzoyl Chloride

This method provides an alternative route to this compound starting from the corresponding acyl chloride.

Materials:

  • 3,4,5-trimethoxybenzoyl chloride

  • Ethanol

  • Anhydrous potassium carbonate

  • Dry benzene

Procedure:

  • In a round-bottom flask, combine 3,4,5-trimethoxybenzoyl chloride, ethanol, and anhydrous potassium carbonate in dry benzene.

  • Stir the mixture and reflux for approximately 4 hours.

  • After cooling, filter the mixture to remove the inorganic salts.

  • Distill the benzene from the filtrate under reduced pressure.

  • The remaining crude product can be purified by vacuum distillation or recrystallization.

Visualizations

Experimental Workflow: Fischer Esterification

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Combine 3,4,5-trimethoxybenzoic acid and excess ethanol add_catalyst Add concentrated H₂SO₄ start->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux cool Cool to room temperature reflux->cool evaporate Remove excess ethanol cool->evaporate dissolve Dissolve in diethyl ether evaporate->dissolve wash_bicarb Wash with 5% NaHCO₃ dissolve->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry with Na₂SO₄ wash_brine->dry concentrate Concentrate under reduced pressure dry->concentrate recrystallize Recrystallize from aqueous ethanol concentrate->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Troubleshooting Logic: Low Yield

Low_Yield_Troubleshooting cluster_incomplete Solutions for Incomplete Reaction cluster_equilibrium Solutions for Equilibrium Limitation start Low Yield Observed check_reaction Was the reaction monitored to completion (TLC)? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No equilibrium Equilibrium Limitation check_reaction->equilibrium Yes increase_time Increase reaction time incomplete->increase_time increase_temp Ensure proper reflux temperature incomplete->increase_temp check_catalyst Verify catalyst amount and activity incomplete->check_catalyst excess_etoh Use a larger excess of ethanol equilibrium->excess_etoh remove_water Remove water (e.g., Dean-Stark trap) equilibrium->remove_water

Caption: Decision tree for troubleshooting low yields in the synthesis of this compound.

References

Purification techniques for crude Ethyl 3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude Ethyl 3,4,5-trimethoxybenzoate (B1228286).

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude Ethyl 3,4,5-trimethoxybenzoate? A1: Recrystallization is the most frequently cited and effective method for purifying this compound.[1] Aqueous ethanol (B145695) (a mixture of ethanol and water) is a commonly used solvent system for this purpose.[1] This technique is generally sufficient for removing minor impurities and achieving a high degree of purity.

Q2: My crude product is a brownish or yellow oil/solid. What should the pure compound look like? A2: Pure this compound is a white to off-white crystalline solid. A significant coloration in the crude product typically indicates the presence of impurities from the synthesis or degradation, which should be removed during purification.

Q3: What are the key physical properties to consider during purification? A3: The key properties are its melting point and solubility profile. This data is crucial for selecting an appropriate purification technique and solvent system.

Q4: What are the likely impurities in my crude this compound? A4: Potential impurities largely depend on the synthetic route but often include unreacted starting materials like 3,4,5-trimethoxybenzoic acid or 3,4,5-trimethoxybenzoyl chloride, inorganic salts from the reaction workup, and other reaction by-products.[1]

Q5: Is column chromatography a suitable purification method? A5: Yes, column chromatography is a very effective method for purifying this compound, especially for removing impurities with similar polarity or when very high purity is required. A common stationary phase is silica (B1680970) gel, with an eluent system like hexane (B92381)/ethyl acetate (B1210297).[2][3]

Q6: Can I use distillation for purification? A6: Yes, vacuum distillation can be used to purify this compound.[1] It is effective for separating the product from non-volatile impurities or compounds with significantly different boiling points. Given its relatively high boiling point under atmospheric pressure, distillation must be performed under reduced pressure to prevent thermal degradation.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₂H₁₆O₅[4]
Molecular Weight240.26 g/mol [4]
AppearanceWhite to off-white solid
Melting Point53-58 °C[1][5]
Boiling Point155-158 °C at 1 mmHg[1]
180-181 °C at 12 Torr[5]
SolubilitySoluble in ethanol, ethyl acetate, chloroform, acetone[6]

Table 2: Recommended Starting Conditions for Purification

Purification MethodKey ParametersRecommended Starting PointReference(s)
Recrystallization Solvent SystemAqueous Ethanol[1]
Column Chromatography Stationary PhaseSilica Gel (60-120 mesh)[2]
Mobile Phase (Eluent)Hexane / Ethyl Acetate Gradient[3]
Target Rf on TLC~0.3[2][7]
Vacuum Distillation Pressure / Temperature1 mmHg / 155-158 °C[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To purify crude this compound by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the crude product completely. Stir the solution to facilitate dissolution.

  • Once dissolved, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the point of saturation).

  • If the cloudiness persists, add a few drops of hot ethanol until the solution becomes clear again.

  • If the solution has significant color, you may add a small amount of activated charcoal and boil for 5-10 minutes. Perform a hot filtration to remove the charcoal.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • For maximum crystal recovery, place the flask in an ice bath for 15-30 minutes once it has reached room temperature.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold aqueous ethanol to remove any remaining soluble impurities.

  • Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Purification by Column Chromatography

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (e.g., 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Solvent System Selection: First, determine the optimal eluent composition using TLC. Test various ratios of hexane and ethyl acetate. The ideal system will give the target compound an Rf value of approximately 0.3 while maximizing separation from impurities.[2][7]

  • Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow the silica to settle, ensuring an even and crack-free packing. Drain the excess solvent until the level is just above the silica surface. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane (B109758) or the eluent mixture). Carefully add this solution to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., 10% ethyl acetate in hexane). Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks.

  • Monitoring: Monitor the separation by spotting collected fractions onto TLC plates and visualizing them under UV light.

  • Combine and Evaporate: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Troubleshooting Steps
Oiling Out (Product separates as an oil, not crystals)The compound's melting point is lower than the solvent's boiling point. The solution is too concentrated.- Use a larger volume of solvent to create a more dilute solution. - Ensure a very slow cooling rate to give molecules time to form an ordered crystal lattice. - Try a different solvent system with a lower boiling point.
No Crystal Formation The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration. - Add an "anti-solvent" (a solvent in which the compound is insoluble, like water in this case) dropwise until turbidity appears. - Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. - Add a tiny "seed crystal" of the pure compound.
Low Recovery/Yield Too much solvent was used. Crystals were filtered before crystallization was complete. The product is partially soluble in the cold washing solvent.- Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is thoroughly cooled in an ice bath before filtering. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
ProblemPossible Cause(s)Troubleshooting Steps
Poor Separation Incorrect solvent system (Rf too high or too low). Column was overloaded with crude material.- Re-optimize the solvent system using TLC to achieve an Rf of ~0.3 for the target compound and good separation from impurities. - Use a larger column or a smaller amount of crude product.
Cracked/Channeling Silica Bed The column ran dry. Improper packing of the silica gel.- Always keep the solvent level above the top of the silica bed. - Ensure the silica is packed uniformly as a slurry without air bubbles.
Broad or Tailing Bands The compound is too soluble in the eluent. The sample was loaded in too large a volume of solvent.- Switch to a less polar solvent system. - Dissolve the crude sample in the absolute minimum volume of solvent for loading.

Visualizations

G cluster_workflow Purification Workflow Crude Crude Ethyl 3,4,5-trimethoxybenzoate Assess Assess Purity & Impurity Profile (TLC, NMR) Crude->Assess Choose Choose Purification Method Assess->Choose Recryst Recrystallization (Aqueous Ethanol) Choose->Recryst Minor Impurities Column Column Chromatography (Silica, Hexane/EtOAc) Choose->Column Similar Polarity Impurities Distill Vacuum Distillation Choose->Distill Non-Volatile Impurities Pure Pure Product Recryst->Pure Column->Pure Distill->Pure Analyze Analyze Purity (MP, NMR, HPLC) Pure->Analyze

Caption: General workflow for the purification of this compound.

G cluster_troubleshooting Recrystallization Troubleshooting Start Problem Occurs During Recrystallization Oiling Product 'Oils Out'? Start->Oiling NoCrystals No Crystals Form? Oiling->NoCrystals No Sol_Oil 1. Use more solvent. 2. Cool solution slower. 3. Change solvent system. Oiling->Sol_Oil Yes Sol_NoCrystals 1. Evaporate some solvent. 2. Add anti-solvent. 3. Scratch flask / Add seed crystal. NoCrystals->Sol_NoCrystals Yes LowYield Low Yield? NoCrystals->LowYield No Sol_LowYield 1. Use less hot solvent initially. 2. Ensure complete cooling. 3. Wash with minimal ice-cold solvent. LowYield->Sol_LowYield Yes

Caption: Decision tree for troubleshooting common recrystallization issues.

G cluster_troubleshooting_col Column Chromatography Troubleshooting Start Problem During Column Chromatography PoorSep Poor Separation of Bands? Start->PoorSep Tailing Bands are Tailing / Broad? PoorSep->Tailing No Sol_PoorSep 1. Re-optimize eluent on TLC (target R_f ~0.3). 2. Reduce amount of crude material loaded. PoorSep->Sol_PoorSep Yes Cracks Cracks in Silica Bed? Tailing->Cracks No Sol_Tailing 1. Use a less polar eluent. 2. Load sample in minimal solvent volume. Tailing->Sol_Tailing Yes Sol_Cracks 1. Repack column using slurry method. 2. Do not let solvent level drop below silica. Cracks->Sol_Cracks Yes

Caption: Decision tree for troubleshooting column chromatography problems.

References

Technical Support Center: Ethyl 3,4,5-Trimethoxybenzoate Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of Ethyl 3,4,5-trimethoxybenzoate (B1228286). It is intended for researchers, scientists, and professionals in drug development who may encounter issues during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for recrystallizing Ethyl 3,4,5-trimethoxybenzoate?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, a common and effective solvent system is a mixture of ethanol (B145695) and water ("aqueous alcohol"). Other potential solvents include methanol, isopropanol, acetone, and ethyl acetate. The choice of solvent may depend on the impurities present. It is recommended to perform a small-scale solvent screen to determine the best option for your specific material.

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound (the melting point of this compound is approximately 50-57.5°C). To resolve this, you can try the following:

  • Add more solvent: This will lower the saturation of the solution, and the compound may crystallize at a lower temperature.

  • Use a lower boiling point solvent: If possible, switch to a solvent with a lower boiling point.

  • Slower cooling: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice.

  • Scratching the flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.

Q3: No crystals are forming, even after the solution has cooled. What is the problem?

A3: A failure to crystallize can be due to several factors:

  • Too much solvent: If an excessive amount of solvent was used, the solution may not be supersaturated upon cooling. Try evaporating some of the solvent to increase the concentration of the compound.

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal solubility limit. This can be resolved by inducing crystallization through scratching the flask or adding a seed crystal of pure this compound.

  • High purity: Very pure compounds can sometimes be difficult to crystallize. Introducing a seed crystal is often the best solution in this case.

Q4: The yield of my recrystallized this compound is very low. How can I improve it?

A4: Low recovery can be caused by:

  • Using too much solvent: As mentioned previously, excess solvent will retain more of your compound in the solution even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature crystallization: If the solution cools too quickly during filtration, some product may be lost. Ensure your filtration apparatus is pre-heated.

  • Washing with too much cold solvent: While washing the collected crystals is necessary to remove impurities, using an excessive amount of cold solvent can dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.

  • Incomplete crystallization: Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize the amount of product that crystallizes out of the solution.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter during the recrystallization of this compound.

Problem Possible Cause Solution
Oiling Out The compound is coming out of solution above its melting point.Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a solvent with a lower boiling point.
No Crystal Formation - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration.- Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.
Low Crystal Yield - An excessive volume of solvent was used.- The crystals were washed with too much solvent.- The solution was not cooled sufficiently.- Use the minimum amount of hot solvent for dissolution.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Ensure the flask is thoroughly cooled in an ice bath to maximize precipitation.
Colored Crystals The starting material contains colored impurities.If the impurities are soluble in the recrystallization solvent, they should remain in the mother liquor. If they co-crystallize, a charcoal treatment of the hot solution before filtration may be necessary.
Crystals Form in the Funnel During Hot Filtration The solution is cooling and becoming supersaturated in the funnel.- Use a stemless funnel and preheat it with hot solvent before filtration.- Keep the solution at its boiling point during the filtration process.- Add a slight excess of hot solvent before filtration and evaporate it later.

Data Presentation: Solvent Properties

SolventBoiling Point (°C)General Solubility of Aromatic EstersNotes
Ethanol78Good solubility when hot, lower when cold.Often used in combination with water to fine-tune solubility.
Methanol65Similar to ethanol.Lower boiling point may be advantageous to prevent oiling out.
Isopropanol82Good solubility when hot.Higher boiling point might increase the risk of oiling out.
Acetone56Often a very good solvent, may not show a large solubility difference with temperature.Can be a good choice if impurities are insoluble.
Ethyl Acetate77Good solubility.A good "rule of thumb" is that esters often dissolve well in ethyl acetate.
Water100Estimated solubility of this compound is low (732 mg/L at 25°C).[1]Primarily used as an anti-solvent with a miscible organic solvent like ethanol.

Experimental Protocols

Standard Recrystallization Protocol for this compound

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair (e.g., 95% ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the hot solvent dropwise until the solid has just dissolved. Avoid adding an excess of solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Mandatory Visualization

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? collect Collect Crystals crystals_form->collect Yes no_crystals No Crystals Form crystals_form->no_crystals No low_yield Low Yield? collect->low_yield oiling_out->crystals_form No add_solvent Add More Solvent & Cool Slowly oiling_out->add_solvent Yes evaporate Evaporate Excess Solvent no_crystals->evaporate induce_crystallization Induce Crystallization (Scratch / Seed) no_crystals->induce_crystallization pure_product Pure Product low_yield->pure_product No check_solvent_volume Review Solvent Volume & Cooling low_yield->check_solvent_volume Yes add_solvent->cool evaporate->cool induce_crystallization->cool check_solvent_volume->start Re-run

Caption: Troubleshooting workflow for this compound recrystallization.

References

Technical Support Center: Synthesis of Ethyl 3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3,4,5-trimethoxybenzoate (B1228286). It provides troubleshooting advice for common issues encountered during the synthesis, particularly focusing on the identification and mitigation of side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Ethyl 3,4,5-trimethoxybenzoate?

A1: The most prevalent laboratory method is the Fischer esterification of 3,4,5-trimethoxybenzoic acid with ethanol (B145695) using a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This is an equilibrium reaction, and to favor the formation of the ester, an excess of ethanol is typically used, and the water generated is often removed.

Q2: My reaction is not going to completion, and I still have a significant amount of starting material. What are the likely causes?

A2: Incomplete conversion is a common issue in Fischer esterification. Several factors could be at play:

  • Insufficient Catalyst: Ensure an adequate amount of acid catalyst has been added to protonate the carbonyl group of the carboxylic acid, which activates it for nucleophilic attack by ethanol.

  • Reaction Time and Temperature: The reaction may require prolonged heating under reflux to reach equilibrium. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Water Content: The presence of water in the reaction mixture can shift the equilibrium back towards the reactants. Ensure you are using anhydrous ethanol and that your glassware is thoroughly dried.

Q3: I see multiple spots on my TLC plate after the reaction. What could these be?

A3: Multiple spots on a TLC plate indicate the presence of the starting material, the desired product, and potentially one or more side products. Co-spotting with your starting materials (3,4,5-trimethoxybenzoic acid and ethanol) can help in their identification. Other spots could correspond to the side products discussed in the troubleshooting guide below.

Troubleshooting Guide: Side Product Identification and Mitigation

Issue: Identification of an Unexpected Side Product

During the synthesis of this compound, several side reactions can lead to the formation of impurities. The following table summarizes the most common side products and the conditions that favor their formation.

Side ProductStructureFavored ByMitigation Strategies
Diethyl Ether CH₃CH₂-O-CH₂CH₃High reaction temperatures (typically above 140°C) and prolonged reaction times in the presence of a strong acid catalyst.[1]Maintain the reaction temperature at the reflux temperature of ethanol (around 78°C). Avoid excessive heating.
3,4,5-Trimethoxybenzoic Anhydride [(CH₃O)₃C₆H₂CO]₂OHigh concentrations of the carboxylic acid and insufficient ethanol.Use a sufficient excess of ethanol to act as both reactant and solvent.
Ethyl 3,4,5-trimethoxy-x-sulfobenzoate (CH₃O)₃C₆H(SO₃H)COOCH₂CH₃High concentrations of sulfuric acid as the catalyst and elevated temperatures.[2][3][4][5]Use a catalytic amount of sulfuric acid or consider a milder acid catalyst like p-toluenesulfonic acid.
Unreacted 3,4,5-trimethoxybenzoic acid (CH₃O)₃C₆H₂COOHIncomplete reaction due to insufficient heating time, inadequate catalyst, or presence of water.Ensure anhydrous conditions, use an adequate amount of catalyst, and monitor the reaction to completion by TLC.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Fischer Esterification

This protocol is a standard procedure for the synthesis of this compound.

Materials:

  • 3,4,5-trimethoxybenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 3,4,5-trimethoxybenzoic acid in an excess of anhydrous ethanol (e.g., 10-20 molar equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

    • Pour the residue into a separatory funnel containing cold water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Reaction Scheme and Side Product Formation

reaction_pathway TMB_acid 3,4,5-Trimethoxybenzoic Acid Ethyl_ester This compound TMB_acid->Ethyl_ester Fischer Esterification Anhydride 3,4,5-Trimethoxybenzoic Anhydride TMB_acid->Anhydride Self-condensation Sulfonated_ester Sulfonated Ester TMB_acid->Sulfonated_ester Sulfonation (Excess H₂SO₄, High Temp) Ethanol Ethanol Ethanol->Ethyl_ester Fischer Esterification Diethyl_ether Diethyl Ether Ethanol->Diethyl_ether Self-condensation (High Temp) H2SO4 H₂SO₄ (catalyst) H2SO4->Ethyl_ester troubleshooting_workflow start Reaction Complete tlc Analyze by TLC start->tlc single_spot Single Product Spot? tlc->single_spot multiple_spots Multiple Spots single_spot->multiple_spots No purify Proceed to Purification single_spot->purify Yes identify Identify Spots (Co-spotting, Spectroscopy) multiple_spots->identify end Pure Product purify->end unreacted_sm Unreacted Starting Material? identify->unreacted_sm optimize Optimize Reaction Conditions (Time, Temp, Catalyst) unreacted_sm->optimize Yes side_product Side Product Detected? unreacted_sm->side_product No optimize->start side_product->purify No mitigate Apply Mitigation Strategy (See Table) side_product->mitigate Yes mitigate->start conditions_vs_side_products high_temp High Temperature (>140°C) diethyl_ether Increased Diethyl Ether high_temp->diethyl_ether sulfonation Increased Sulfonation high_temp->sulfonation long_time Prolonged Reaction Time long_time->diethyl_ether high_h2so4 High [H₂SO₄] high_h2so4->sulfonation low_etoh Low [Ethanol] anhydride Increased Anhydride low_etoh->anhydride

References

Stability of Ethyl 3,4,5-trimethoxybenzoate in different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Ethyl 3,4,5-trimethoxybenzoate (B1228286) under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Ethyl 3,4,5-trimethoxybenzoate in aqueous solutions?

The primary degradation pathway for this compound, an ester, is hydrolysis. This reaction involves the cleavage of the ester bond to yield 3,4,5-trimethoxybenzoic acid and ethanol. The rate of hydrolysis is significantly influenced by the pH of the solution.[1][2]

Q2: How does pH affect the stability of this compound?

  • Acidic Conditions (pH < 7): In acidic solutions, the hydrolysis of this compound is catalyzed by hydronium ions (H₃O⁺). The reaction is reversible.[1][2] To achieve significant degradation for experimental purposes, heating under reflux with a dilute acid like hydrochloric or sulfuric acid is often employed.[1]

  • Neutral Conditions (pH ≈ 7): At neutral pH, the hydrolysis of esters is generally slow.[1] However, over extended periods or at elevated temperatures, some degradation can be expected.

  • Alkaline Conditions (pH > 7): Under alkaline conditions, the hydrolysis, also known as saponification, is catalyzed by hydroxide (B78521) ions (OH⁻). This reaction is typically faster and irreversible compared to acid-catalyzed hydrolysis, yielding the salt of the carboxylic acid (sodium 3,4,5-trimethoxybenzoate, if NaOH is used) and ethanol.[1][2]

Q3: What are the expected degradation products of this compound?

The primary degradation products from the hydrolysis of this compound are:

  • 3,4,5-Trimethoxybenzoic Acid

  • Ethanol

Under alkaline conditions, the carboxylate salt of 3,4,5-trimethoxybenzoic acid will be formed initially.[1]

Q4: Are there any recommended storage conditions for this compound solutions?

To minimize degradation, stock solutions of this compound should be prepared in a neutral, buffered solvent and stored at low temperatures (e.g., 2-8 °C). For long-term storage, preparing aliquots and freezing them is advisable to avoid repeated freeze-thaw cycles. The use of aprotic solvents may also be considered if compatible with the intended application.

Troubleshooting Guide

Issue Encountered Possible Cause Troubleshooting Steps
Rapid loss of parent compound in an unbuffered aqueous solution. The inherent pH of the solution may be slightly acidic or basic, leading to hydrolysis.Buffer the solution to a neutral pH (e.g., with a phosphate (B84403) buffer). Store solutions at a lower temperature.
Inconsistent results in stability studies across different days. Fluctuation in storage temperature or light exposure. Inconsistent preparation of pH-adjusted solutions.Ensure consistent temperature control for all samples. Protect samples from light, especially UV. Calibrate the pH meter before preparing solutions and verify the pH of the final solution.
Precipitate formation during alkaline hydrolysis. Formation of the sodium salt of 3,4,5-trimethoxybenzoic acid, which may have limited solubility in the reaction mixture.Ensure the concentration of the ester is not too high. The addition of a co-solvent might be necessary in some experimental setups.
No significant degradation observed under mild stress conditions. This compound may be relatively stable under the tested conditions.Increase the severity of the stress conditions as per forced degradation guidelines (e.g., higher temperature, stronger acid/base concentration).[3] The goal is to achieve 5-20% degradation.

Quantitative Data Summary

pH Condition Temperature Expected Stability Primary Degradation Pathway Key Degradation Products
Acidic (e.g., pH 1-3) Room TemperatureModerately StableAcid-catalyzed hydrolysis (reversible)3,4,5-Trimethoxybenzoic Acid, Ethanol
Elevated TemperatureProne to Degradation
Neutral (e.g., pH 6-8) Room TemperatureGenerally StableSlow hydrolysis3,4,5-Trimethoxybenzoic Acid, Ethanol
Elevated TemperatureSlow Degradation
Alkaline (e.g., pH 11-13) Room TemperatureUnstableBase-catalyzed hydrolysis (saponification, irreversible)3,4,5-Trimethoxybenzoate Salt, Ethanol
Elevated TemperatureRapid Degradation

Experimental Protocols

Protocol 1: pH Stability Study (Forced Degradation)

This protocol outlines a general procedure for conducting a forced degradation study of this compound under different pH conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Phosphate buffer solutions (pH 4, 7, and 9)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

  • pH meter

  • HPLC system with a UV detector

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Preparation of Test Solutions:

    • Acidic Conditions: Add a known volume of the stock solution to separate volumetric flasks containing 0.1 M HCl and 1 M HCl.

    • Neutral Conditions: Add a known volume of the stock solution to a volumetric flask containing pH 7 buffer.

    • Alkaline Conditions: Add a known volume of the stock solution to separate volumetric flasks containing 0.1 M NaOH and 1 M NaOH.

    • Dilute all solutions to the final volume with the respective acidic, neutral, or basic medium to achieve the desired final concentration (e.g., 100 µg/mL).

  • Incubation:

    • Divide each test solution into aliquots in sealed vials.

    • Incubate the vials at a controlled temperature (e.g., 40°C, 60°C). It is advisable to also keep a set of samples at a lower temperature (e.g., 4°C) as controls.

  • Sampling:

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Immediately neutralize the acidic and basic samples to stop further degradation before analysis. For acidic samples, add an equimolar amount of NaOH. For basic samples, add an equimolar amount of HCl.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound and to detect the formation of degradation products.

Protocol 2: HPLC Method for Analysis

This is a general HPLC method that can be used as a starting point for the analysis of this compound and its primary degradation product, 3,4,5-trimethoxybenzoic acid. Method optimization and validation are required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% phosphoric acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at a wavelength of maximum absorbance (e.g., ~270 nm)

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Stock Solution (1 mg/mL in ACN) acid Acidic Solutions (0.1M & 1M HCl) stock->acid Dilute neutral Neutral Solution (pH 7 Buffer) stock->neutral Dilute alkaline Alkaline Solutions (0.1M & 1M NaOH) stock->alkaline Dilute incubate Incubate at Controlled Temp (e.g., 40°C, 60°C) acid->incubate neutral->incubate alkaline->incubate sample Sample at Time Points (0, 2, 4, 8, 24h...) incubate->sample neutralize Neutralize Acidic/ Alkaline Samples sample->neutralize hplc HPLC Analysis neutralize->hplc degradation_pathway cluster_acid Acidic Conditions (H+) cluster_alkaline Alkaline Conditions (OH-) parent This compound acid_prod 3,4,5-Trimethoxybenzoic Acid parent->acid_prod Hydrolysis (reversible) etoh_acid Ethanol alk_prod 3,4,5-Trimethoxybenzoate Salt parent->alk_prod Saponification (irreversible) etoh_alk Ethanol

References

Technical Support Center: Optimizing Catalyst for Ethyl 3,4,5-trimethoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 3,4,5-trimethoxybenzoate (B1228286). Our aim is to facilitate a smooth and efficient experimental process by addressing common challenges and providing detailed procedural guidance.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Ethyl 3,4,5-trimethoxybenzoate, particularly via Fischer esterification.

Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?

A1: Low yields in Fischer esterification are a common issue, primarily due to the reversible nature of the reaction. Here are the likely causes and corresponding solutions:

  • Equilibrium Limitations: The esterification of 3,4,5-trimethoxybenzoic acid with ethanol (B145695) is an equilibrium process. To favor the formation of the ethyl ester, the equilibrium must be shifted to the product side.

    • Solution:

      • Use an Excess of a Reactant: Employing a large excess of ethanol can drive the reaction forward. Since ethanol is often used as the solvent, this is a practical approach.

      • Water Removal: The formation of water as a byproduct can inhibit the forward reaction. Removing water as it is formed will shift the equilibrium towards the desired product. This can be achieved using a Dean-Stark apparatus during reflux or by adding a suitable drying agent.

  • Insufficient Catalyst Activity or Loading: The acid catalyst is crucial for protonating the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack by ethanol.

    • Solution:

      • Increase Catalyst Concentration: If using a catalytic amount of a strong acid like sulfuric acid, a slight increase in its concentration may enhance the reaction rate.

      • Catalyst Choice: Consider using p-toluenesulfonic acid (p-TsOH), which can be effective and sometimes easier to handle than sulfuric acid. For sensitive substrates, milder Lewis acid catalysts could also be explored.

  • Suboptimal Reaction Temperature and Time: The reaction may not have reached completion due to insufficient heating or a short reaction time.

    • Solution:

      • Ensure Adequate Reflux: The reaction should be maintained at the reflux temperature of the solvent (ethanol) to ensure a sufficient reaction rate.

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (3,4,5-trimethoxybenzoic acid). Continue the reaction until the starting material is consumed.

Q2: The TLC analysis of my crude product shows multiple spots, including the starting material and an unknown byproduct. What could this byproduct be?

A2: The presence of multiple spots on a TLC plate indicates an incomplete reaction and/or the formation of side products.

  • Unreacted Starting Material: The most common "spot" besides the product is the unreacted 3,4,5-trimethoxybenzoic acid. This is often due to the reasons outlined in Q1 (equilibrium, catalyst, or reaction conditions).

  • Potential Side Products:

    • Ether Formation: Under acidic conditions and at elevated temperatures, ethanol can undergo self-condensation to form diethyl ether. This is more likely if the reaction temperature is too high or if the reaction is run for an excessively long time.

    • Decomposition: Although 3,4,5-trimethoxybenzoic acid is relatively stable, prolonged exposure to strong acid at high temperatures could potentially lead to decomposition, though this is less common under typical esterification conditions.

Q3: I am having difficulty purifying the final product. What are the recommended purification strategies?

A3: Proper work-up and purification are essential to obtain high-purity this compound.

  • Work-up Procedure:

    • Neutralization: After the reaction is complete, the excess acid catalyst must be neutralized. This is typically done by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Be cautious as this will produce CO₂ gas.

    • Extraction: The ester product can be extracted from the aqueous mixture using an organic solvent such as ethyl acetate (B1210297) or diethyl ether.

    • Washing and Drying: The organic layer should be washed with brine (saturated NaCl solution) to remove residual water and then dried over an anhydrous drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification Techniques:

    • Recrystallization: Since this compound is a solid at room temperature, recrystallization is an effective purification method. A suitable solvent system, such as ethanol/water, can be used.

    • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica (B1680970) gel column chromatography can be employed to separate the desired ester from unreacted starting materials and any side products.

    • Vacuum Distillation: For larger scale syntheses, vacuum distillation can be an effective method for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective catalysts for the synthesis of this compound?

A1: The most common catalysts for Fischer esterification are strong Brønsted acids.[1]

  • Sulfuric Acid (H₂SO₄): This is a widely used, inexpensive, and effective catalyst. It is typically used in catalytic amounts.

  • p-Toluenesulfonic Acid (p-TsOH): This is a solid organic acid that is often easier to handle than sulfuric acid and is also a very effective catalyst.

  • Lewis Acids: For substrates that are sensitive to strong Brønsted acids, Lewis acid catalysts such as scandium(III) triflate can be used.[1]

  • Heterogeneous Catalysts: Solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) or zeolites offer advantages such as being non-corrosive and easily separable from the reaction mixture.[2]

Q2: What are the optimal reaction conditions for this synthesis?

A2: The optimal conditions can vary, but a general guideline for Fischer esterification is as follows:

  • Reactant Ratio: A significant excess of ethanol is typically used, which also serves as the solvent.

  • Temperature: The reaction is usually carried out at the reflux temperature of ethanol (approximately 78 °C).

  • Reaction Time: The reaction time can range from a few hours to overnight. It is best to monitor the reaction's progress using TLC.

Q3: Are there any specific safety precautions I should take during this experiment?

A3: Yes, several safety precautions are crucial:

  • Acid Handling: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Always add acid to the alcohol slowly.

  • Flammable Solvents: Ethanol and other organic solvents used for extraction are flammable. Ensure there are no open flames or spark sources nearby.

  • Pressure Build-up: During the neutralization step with bicarbonate or carbonate, CO₂ gas is evolved, which can cause pressure to build up in a separatory funnel. Vent the funnel frequently.

Data Presentation

Catalyst/MethodSubstrateProductYield (%)Notes
Sulfuric Acid3,4,5-Trimethoxybenzoic AcidMthis compound~85%Based on a two-step synthesis from gallic acid.[2]
Potassium Carbonate3,4,5-Trimethoxybenzoyl chloride2-Chlorothis compound66.1%Reaction with 2-chloroethanol.
Not specified3,4,5-Trimethoxybenzoyl chloride3-Chloropropyl 3,4,5-trimethoxybenzoate68.3%Reaction with 3-chloropropanol.

Disclaimer: The yields presented are for analogous reactions and may not be directly representative of the synthesis of this compound. These values should be used as a guideline for optimization.

Experimental Protocols

Protocol: Fischer Esterification of 3,4,5-Trimethoxybenzoic Acid with Ethanol

This protocol describes a standard laboratory procedure for the synthesis of this compound using sulfuric acid as a catalyst.

Materials:

  • 3,4,5-Trimethoxybenzoic acid

  • Absolute Ethanol (200 proof)

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-trimethoxybenzoic acid (1.0 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. Maintain the reflux for 4-8 hours.

  • Reaction Monitoring: Periodically check the progress of the reaction by taking a small aliquot and analyzing it by TLC to observe the consumption of the starting carboxylic acid.

  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Work-up:

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and carefully add saturated sodium bicarbonate solution to neutralize the acidic catalyst. Swirl gently and vent frequently to release the CO₂ gas produced.

    • Separate the organic layer from the aqueous layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_equilibrium Check Equilibrium Conditions start->check_equilibrium check_catalyst Evaluate Catalyst start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions solution_excess_etoh Use larger excess of Ethanol check_equilibrium->solution_excess_etoh Is Ethanol in large excess? No solution_remove_water Remove water (e.g., Dean-Stark) check_equilibrium->solution_remove_water Is water being removed? No solution_increase_catalyst Increase catalyst loading check_catalyst->solution_increase_catalyst Is catalyst loading sufficient? No solution_change_catalyst Switch to p-TsOH or other catalyst check_catalyst->solution_change_catalyst Is catalyst effective? No solution_increase_time Increase reaction time check_conditions->solution_increase_time Is reaction time adequate? No solution_check_temp Ensure proper reflux temperature check_conditions->solution_check_temp Is temperature correct? No

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification dissolve Dissolve 3,4,5-trimethoxybenzoic acid in excess Ethanol add_catalyst Add H₂SO₄ catalyst dissolve->add_catalyst reflux Reflux for 4-8 hours add_catalyst->reflux cool_evaporate Cool and evaporate excess Ethanol reflux->cool_evaporate neutralize Neutralize with NaHCO₃ solution cool_evaporate->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry organic layer (Na₂SO₄) extract->dry filter_concentrate Filter and concentrate dry->filter_concentrate recrystallize Recrystallize from Ethanol/Water filter_concentrate->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

References

Interpreting NMR spectrum impurities of Ethyl 3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3,4,5-trimethoxybenzoate (B1228286). It focuses on interpreting NMR spectra to identify potential impurities and resolve common analytical issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the expected ¹H and ¹³C NMR signals for pure Ethyl 3,4,5-trimethoxybenzoate?

A1: For a pure sample of this compound, you should expect a simple and clean NMR spectrum. The aromatic protons appear as a singlet, and the ethyl ester group gives a characteristic quartet and triplet. The three methoxy (B1213986) groups are chemically equivalent and thus produce a single sharp singlet. The expected chemical shifts are detailed in the data tables below.

Q2: I am observing unexpected peaks in my ¹H NMR spectrum. What are the likely impurities?

A2: Unexpected peaks typically arise from starting materials, side products, or residual solvents used during synthesis and purification. Common culprits include:

  • 3,4,5-Trimethoxybenzoic acid: The starting material for esterification. Its carboxylic acid proton signal is typically very broad and can be found far downfield, while its aromatic protons are a singlet near 7.25 ppm (in DMSO-d6)[1][2].

  • Ethanol (B145695): The reagent used for esterification. It will show a triplet and a quartet, and the hydroxyl proton signal's position is variable.

  • Gallic acid: A potential precursor to the starting material. It shows a singlet for the aromatic protons around 7.0-7.1 ppm[3][4][5].

  • Other alkyl esters (e.g., Mthis compound): If other alcohols like methanol (B129727) were present, you might see a sharp singlet for the methyl ester group around 3.9 ppm[6][7].

  • Residual Solvents: Solvents from extraction or chromatography (e.g., ethyl acetate, dichloromethane, acetone) are very common impurities.[8][9][10] Consult a standard NMR solvent impurity table for their characteristic shifts[11][12][13][14].

Q3: The aromatic signal in my spectrum is broader than expected or not a clean singlet. What could be the cause?

A3: While the two aromatic protons in this compound are chemically equivalent and should appear as a single sharp peak, broadening can occur due to several factors:

  • Poor Shimming: The magnetic field may not be homogeneous across the sample. Re-shimming the spectrometer is the first step in troubleshooting broad peaks.[8][15]

  • High Concentration: A highly concentrated sample can lead to increased viscosity, which results in broader signals.[8][15] Try diluting your sample.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant peak broadening.[15] These can sometimes be removed by filtering the sample through a small plug of silica (B1680970) gel or celite.

  • Chemical Exchange: Although less common for this specific molecule, slow rotation around a bond or intermolecular interactions could theoretically lead to broadening. Running the experiment at a different temperature might help sharpen the signal.[15]

Q4: How can I definitively confirm the identity of a suspected impurity?

A4: To confirm an impurity's identity, you can use one of the following methods:

  • Spiking: Add a small amount of the suspected compound (e.g., the starting material) to your NMR tube. If your suspicion is correct, the intensity of the unknown peak will increase.

  • D₂O Exchange: To identify exchangeable protons like those in alcohols (-OH) or carboxylic acids (-COOH), add a drop of deuterium (B1214612) oxide (D₂O) to your sample, shake it, and re-acquire the ¹H NMR spectrum. The signal corresponding to the exchangeable proton should disappear or significantly decrease in intensity.[8][10]

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify coupled proton networks (e.g., the ethyl group in ethanol or ethyl acetate). HSQC (Heteronuclear Single Quantum Coherence) will correlate protons with their directly attached carbons, which is extremely useful for unambiguous assignment.

Data Presentation

The following tables summarize the expected NMR chemical shifts for this compound and common impurities. Chemical shifts are reported in parts per million (ppm).

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
Ar-H~7.31s~106.5
O-CH₃ (para)~3.91s~60.9
O-CH₃ (meta)~3.91s~56.3
O-CH₂-CH₃~4.38q~61.3
O-CH₂-CH₃~1.40t~14.4
C=O--~166.0
Ar-C (ipso)--~125.0
Ar-C-O (para)--~142.5
Ar-C-O (meta)--~153.2

Note: Exact chemical shifts can vary slightly depending on the solvent, concentration, and instrument.

Table 2: ¹H NMR Chemical Shifts of Common Impurities in CDCl₃

Impurity Chemical Shift (ppm) Multiplicity Assignment
3,4,5-Trimethoxybenzoic Acid ~7.33 (in CDCl₃)sAr-H
~3.92 (in CDCl₃)sO-CH₃
>10 (variable)br sCOOH
Gallic Acid ~7.14 (in Acetone-d₆)sAr-H
3.08, 8.22 (in Acetone-d₆)br sOH[4]
Ethanol ~3.72qCH₂
~1.25tCH₃
Variablebr sOH
Ethyl Acetate ~4.12qO-CH₂
~2.05sCO-CH₃
~1.26tO-CH₂-CH₃
Dichloromethane ~5.30sCH₂Cl₂
Acetone ~2.17sCH₃
Water ~1.56sH₂O

Source: Data compiled from standard NMR impurity charts and literature values.[1][2][4][11]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Accurately weigh approximately 5-10 mg of your this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which your compound is fully soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent. Gently swirl or vortex the vial until the sample is completely dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity. Poor shimming is a common cause of broad or distorted peaks.[8]

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This experiment requires a longer acquisition time.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the peaks in the ¹H spectrum.

Visualization

The following diagram illustrates a logical workflow for troubleshooting unexpected signals in an NMR spectrum.

NMR_Troubleshooting_Workflow Workflow for Identifying NMR Spectrum Impurities start Unexpected Peak(s) Observed in NMR Spectrum check_shift Identify Chemical Shift (ppm) & Multiplicity (s, d, t, q...) start->check_shift is_solvent Is peak in common solvent/grease region? check_shift->is_solvent compare_solvent Compare to NMR Solvent Impurity Tables is_solvent->compare_solvent Yes is_reagent Does peak match known starting material, reagent, or side-product? is_solvent->is_reagent No confirm_id Need further confirmation? compare_solvent->confirm_id compare_reagent Compare to reference spectra of suspected compounds is_reagent->compare_reagent Yes end_unknown Impurity Remains Unknown (Requires further investigation) is_reagent->end_unknown No compare_reagent->confirm_id spiking_exp Perform Spiking Experiment with suspected impurity confirm_id->spiking_exp Yes end_identified Impurity Identified confirm_id->end_identified No d2o_exp Perform D₂O Exchange (for -OH, -NH, -COOH) spiking_exp->d2o_exp run_2d_nmr Acquire 2D NMR (COSY, HSQC, HMBC) d2o_exp->run_2d_nmr run_2d_nmr->end_identified

Caption: A flowchart for the systematic identification of unknown peaks in an NMR spectrum.

References

Navigating the Scale-Up of Ethyl 3,4,5-trimethoxybenzoate Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers, scientists, and drug development professionals encountering challenges in the production of Ethyl 3,4,5-trimethoxybenzoate (B1228286), a key intermediate in various pharmaceutical syntheses. This resource offers practical troubleshooting advice and frequently asked questions to address common issues faced during the critical transition from laboratory-scale experiments to industrial-scale manufacturing.

Troubleshooting Guide: Common Challenges in Scaling Up Production

Scaling up the synthesis of Ethyl 3,4,5-trimethoxybenzoate from a laboratory setting to a pilot or industrial plant introduces a new set of challenges that can significantly impact yield, purity, and overall process efficiency. This guide provides a structured approach to identifying and resolving these common issues.

Challenge CategorySpecific ProblemPotential Root Cause(s)Recommended Actions & Troubleshooting Steps
Reaction Kinetics & Control Incomplete Conversion or Slower Reaction Rates - Inefficient heat transfer in larger reactors leading to lower bulk reaction temperature.- Poor mixing resulting in localized concentration gradients and reduced contact between reactants and catalyst.- Insufficient catalyst concentration for the larger volume.- Improve Heat Transfer: Ensure the reactor's heating/cooling system is adequate for the vessel volume. Consider the use of external heat exchangers for large batch reactors.- Optimize Agitation: Increase stirrer speed or evaluate the impeller design to ensure proper mixing and mass transfer. Baffles may be necessary in larger vessels to prevent vortex formation.- Catalyst Loading: Re-evaluate and optimize the catalyst loading based on the total reaction volume and reactant concentration.
Increased Impurity Profile - "Hot spots" in the reactor due to inadequate heat removal can lead to thermal degradation of reactants or products.- Longer reaction times at elevated temperatures can promote side reactions.- Impurities present in larger quantities of starting materials.- Enhance Temperature Control: Implement a more robust temperature control system. For highly exothermic reactions, consider semi-batch or continuous feeding of reactants.- Reaction Monitoring: Utilize in-process controls (e.g., HPLC, GC) to monitor the reaction progress and impurity formation in real-time. Quench the reaction once the desired conversion is reached to minimize side reactions.- Raw Material Quality: Ensure consistent quality and purity of starting materials from bulk suppliers.
Mass & Heat Transfer Non-uniform Product Quality - Inadequate mixing leading to heterogeneous reaction conditions.- Temperature gradients within the large reactor volume.- Mixing Studies: Perform mixing studies to ensure homogeneity throughout the reactor. This may involve computational fluid dynamics (CFD) modeling or experimental tracer studies.- Multiple Temperature Probes: Install multiple temperature probes at different locations within the reactor to monitor for temperature gradients.
Difficulty in Removing Water Byproduct - Inefficient azeotropic distillation setup at a larger scale.- Insufficient vacuum for water removal at lower temperatures.- Optimize Distillation: Ensure the condenser and collection system are appropriately sized for the larger volume of solvent and water.- Vacuum System Check: Verify the performance of the vacuum pump and ensure there are no leaks in the system.
Downstream Processing Challenges in Product Isolation & Crystallization - Different cooling profiles in large vessels can lead to the formation of fines or amorphous material instead of well-defined crystals.- Supersaturation control is more challenging at scale.- Controlled Cooling: Implement a programmed cooling profile to control the rate of crystallization.- Seeding Strategy: Develop a robust seeding strategy to induce crystallization at the desired level of supersaturation.- Solvent Selection: Re-evaluate the crystallization solvent system for optimal performance at a larger scale.
Filtration and Drying Issues - Fine particles clogging the filter, leading to slow filtration rates.- Inefficient drying due to large product mass and potential solvent trapping.- Crystal Size Engineering: Optimize crystallization conditions to produce larger, more easily filterable crystals.- Filtration Technology: Consider using different filtration technologies such as a Nutsche filter dryer for large-scale operations.- Drying Studies: Perform drying studies to determine the optimal temperature, vacuum, and time required for efficient drying of the bulk product.

Frequently Asked Questions (FAQs)

Q1: My reaction yield of this compound dropped significantly when moving from a 1L flask to a 100L reactor. What are the likely causes?

A significant drop in yield upon scale-up is a common issue. The primary suspects are often related to mass and heat transfer limitations. In a larger reactor, inefficient mixing can lead to poor contact between the 3,4,5-trimethoxybenzoic acid, ethanol (B145695), and the acid catalyst, resulting in slower reaction rates and incomplete conversion. Furthermore, inadequate heating or "cold spots" in the larger volume can also decrease the overall reaction rate. It is crucial to ensure your agitation and heating systems are properly scaled for the larger vessel.

Q2: I am observing a new, significant impurity in my crude this compound at the pilot scale that was not present in the lab. How can I identify and control it?

The appearance of new impurities at scale can be attributed to longer reaction times or localized high temperatures ("hot spots") causing degradation. To identify the impurity, isolate it using preparative chromatography and characterize it using techniques like NMR and Mass Spectrometry. To control its formation, consider optimizing the reaction temperature and time. Implementing real-time reaction monitoring can help in stopping the reaction before significant amounts of the impurity are formed. Also, re-analyzing your starting materials at the larger scale is important, as bulk quantities may introduce new impurities.

Q3: What are the key safety considerations when scaling up the Fischer esterification for this compound production?

The Fischer esterification is typically catalyzed by a strong acid like sulfuric acid, which is corrosive and requires careful handling, especially in large quantities. The reaction is also often run at elevated temperatures with flammable solvents like ethanol. Key safety considerations include:

  • Exothermic Reaction: Be prepared for a potential exotherm, especially during the initial mixing of reactants and catalyst. Ensure the reactor's cooling system can handle the heat load.

  • Pressure Build-up: The reaction generates water, which, if not properly removed, can increase the pressure in a closed system, especially at elevated temperatures. Ensure adequate venting and pressure relief systems are in place.

  • Flammability: Use appropriate equipment and procedures for handling flammable solvents. Ensure the reactor and surrounding area are properly grounded to prevent static discharge.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, safety glasses, and flame-retardant lab coats.

Q4: How can I improve the filtration of my this compound product at a larger scale?

Slow filtration is often due to the formation of very fine crystals. To improve filterability, focus on controlling the crystallization process to generate larger, more uniform crystals. This can be achieved through:

  • Slower Cooling Rate: A slower, controlled cooling profile allows for more ordered crystal growth.

  • Seeding: Introducing a small amount of pre-existing crystals (seeds) at the point of supersaturation can promote the growth of larger crystals.

  • Anti-Solvent Addition: A controlled addition of an anti-solvent can also be used to induce crystallization and influence crystal size.

  • Agitation: The agitation rate during crystallization can also impact crystal size and morphology.

Quantitative Data Summary: Lab vs. Pilot Scale

The following table provides an illustrative comparison of typical process parameters for the synthesis of this compound at laboratory and pilot scales. Note: This data is representative and may vary depending on the specific equipment and process conditions.

ParameterLaboratory Scale (1L)Pilot Scale (100L)Key Scale-Up Consideration
Reactant Molar Ratio (Ethanol:Acid) 10:18:1Reduced excess of ethanol at scale for economic and downstream processing reasons.
Catalyst Loading (H₂SO₄, mol%) 5 mol%3-5 mol%Optimization of catalyst is crucial to balance reaction rate and minimize downstream neutralization/purification steps.
Reaction Temperature 78-82 °C (Reflux)75-80 °C (Jacket Temp)Surface area to volume ratio decreases with scale, making heat transfer less efficient. Precise temperature control is critical.
Reaction Time 4-6 hours8-12 hoursSlower heat and mass transfer at larger scales often necessitate longer reaction times to achieve comparable conversion.
Typical Yield 85-95%75-85%Yield reduction at scale is common due to the challenges mentioned above. Process optimization is key to minimizing this loss.
Purity (Crude) >98%95-98%Longer reaction times and potential for localized overheating can lead to a slight increase in impurities.

Experimental Protocols

Key Experiment: Fischer Esterification of 3,4,5-Trimethoxybenzoic Acid

This protocol describes a scalable method for the synthesis of this compound.

Materials:

  • 3,4,5-Trimethoxybenzoic Acid

  • Ethanol (anhydrous)

  • Sulfuric Acid (concentrated)

  • Toluene (B28343)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

Procedure (Adaptable for Scale-Up):

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus with a condenser, charge 3,4,5-trimethoxybenzoic acid, ethanol, and toluene. For scale-up, the ratio of toluene to ethanol may be adjusted to optimize water removal.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirred reaction mixture. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected or in-process control (e.g., HPLC) indicates the reaction is complete.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel (or perform the wash in the reactor if equipped).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to remove the toluene and excess ethanol. The crude this compound will be obtained as a solid or oil that solidifies upon cooling.

  • Purification (Scalable Method):

    • Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture, heptane). Allow the solution to cool slowly to induce crystallization. Filter the purified crystals and dry them under vacuum. This is a highly scalable and effective purification method.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification charge_reactants Charge Reactants (3,4,5-Trimethoxybenzoic Acid, Ethanol, Toluene) add_catalyst Add Catalyst (H₂SO₄) charge_reactants->add_catalyst reflux Heat to Reflux with Water Removal (Dean-Stark) add_catalyst->reflux cool Cool to Room Temperature reflux->cool wash Aqueous Washes (H₂O, NaHCO₃, Brine) cool->wash dry Dry Organic Layer (MgSO₄) wash->dry filter_drying_agent Filter dry->filter_drying_agent concentrate Concentrate Under Vacuum filter_drying_agent->concentrate recrystallize Recrystallize concentrate->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Synthesis Workflow Diagram.

troubleshooting_guide Troubleshooting Decision Tree for Low Yield cluster_mass_transfer Mass Transfer Issues cluster_heat_transfer Heat Transfer Issues cluster_downstream Downstream Losses start Low Yield Observed at Scale-Up check_conversion In-Process Control Shows Incomplete Conversion? start->check_conversion check_mixing Review Agitation Speed and Impeller Design check_conversion->check_mixing Yes review_workup Review Work-up and Isolation Procedures check_conversion->review_workup No (Conversion is Good) improve_mixing Increase Agitation/ Install Baffles check_mixing->improve_mixing check_temp Monitor Temperature at Multiple Points check_mixing->check_temp Mixing Appears Adequate improve_heating Ensure Adequate Jacket Temperature/ Consider External Heat Exchanger check_temp->improve_heating optimize_crystallization Optimize Crystallization (Cooling Rate, Seeding) review_workup->optimize_crystallization

Common experimental errors in working with Ethyl 3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 3,4,5-trimethoxybenzoate (B1228286). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Ethyl 3,4,5-trimethoxybenzoate?

A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer-Speier esterification of 3,4,5-trimethoxybenzoic acid with ethanol (B145695) using an acid catalyst.[1][2][3] This reaction involves heating the carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to drive the equilibrium towards the formation of the ester and water.[1][3][4]

Q2: What are the expected physical properties of pure this compound?

A2: Pure this compound is a white to off-white solid.[5] Key physical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₂H₁₆O₅[6]
Molecular Weight240.26 g/mol [5][6]
Melting Point50 - 51 °C[7]
AppearanceWhite to off-white solid[5]

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: The identity and purity of the final product are typically confirmed using a combination of spectroscopic and physical methods. ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure, while melting point analysis can give a good indication of purity.[8] A sharp melting point within the expected range suggests a high degree of purity. Further analysis by techniques such as High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.[5]

Troubleshooting Guides

Issue 1: Low or No Yield of this compound

A common issue in the synthesis of this compound is a lower than expected yield. The following table outlines potential causes and their corresponding solutions.

Potential CauseRecommended Solution
Incomplete Reaction The Fischer esterification is an equilibrium reaction.[1][4] To drive the reaction forward, use a large excess of ethanol (which can also serve as the solvent) and ensure a sufficient reaction time (typically 1-10 hours at reflux).[2] Consider removing water as it forms, for example, by using a Dean-Stark apparatus.[2][4]
Inactive Catalyst The acid catalyst (e.g., H₂SO₄) can become deactivated by moisture. Use a fresh, concentrated acid catalyst. Ensure all glassware is thoroughly dried before starting the reaction.[3]
Insufficient Heat The reaction typically requires heating to reflux to proceed at a reasonable rate.[2] Ensure the reaction mixture is heated to the boiling point of ethanol (approximately 78 °C) and maintained at a gentle reflux.
Loss of Product During Workup This compound has some solubility in water.[9] During the aqueous workup, minimize the volume of water used for washing the organic layer. Ensure the pH is appropriately adjusted to neutralize the acid catalyst and remove unreacted carboxylic acid without causing hydrolysis of the ester.
Issue 2: Presence of Impurities in the Final Product

Impurities in the final product can affect downstream applications. The source of these impurities can often be identified by their spectroscopic signatures.

Observed ImpurityPotential SourceIdentification & Removal
Unreacted 3,4,5-trimethoxybenzoic acid Incomplete esterification reaction.Identification: A broad singlet in the ¹H NMR spectrum around 10-12 ppm (carboxylic acid proton) and characteristic aromatic signals. Removal: Wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) during the workup to extract the acidic starting material.
Residual Ethanol Incomplete removal of the excess alcohol used in the reaction.Identification: A quartet around 3.6 ppm and a triplet around 1.2 ppm in the ¹H NMR spectrum. Removal: Ensure complete evaporation of the solvent under reduced pressure. The product can also be dried under high vacuum.
Side-Products from Dehydration of Ethanol Under strongly acidic conditions and high temperatures, ethanol can dehydrate to form diethyl ether.Identification: A quartet around 3.5 ppm and a triplet around 1.2 ppm in the ¹H NMR spectrum, which may overlap with ethanol signals. Removal: Diethyl ether is highly volatile and should be removed during solvent evaporation. Recrystallization of the final product will also effectively remove this impurity.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is a general guideline for the synthesis of this compound.

Materials:

  • 3,4,5-trimethoxybenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • In a dry round-bottom flask, dissolve 3,4,5-trimethoxybenzoic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude this compound.[10][11]

Procedure:

  • Select an appropriate solvent or solvent system. A common choice is a mixture of ethanol and water or hexane (B92381) and ethyl acetate.[12][13] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolve the crude product in a minimum amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal recovery, the flask can be placed in an ice bath.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[10]

  • Dry the purified crystals under vacuum.

Visualizations

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reaction Was the reaction run to completion? Start->Check_Reaction Check_Catalyst Was the acid catalyst active? Start->Check_Catalyst Check_Workup Was product lost during workup? Start->Check_Workup Sol_Reaction Increase reaction time or use Dean-Stark to remove H₂O. Check_Reaction->Sol_Reaction No Sol_Catalyst Use fresh, concentrated catalyst and dry glassware. Check_Catalyst->Sol_Catalyst No Sol_Workup Minimize aqueous washes and ensure proper pH. Check_Workup->Sol_Workup Yes

References

Validation & Comparative

A Comparative Analysis of Ethyl 3,4,5-trimethoxybenzoate and Methyl 3,4,5-trimethoxybenzoate in Melanogenesis Inhibition and Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two closely related trimethoxybenzene derivatives: Ethyl 3,4,5-trimethoxybenzoate (B1228286) (ETB) and Methyl 3,4,5-trimethoxybenzoate (MTB). The focus of this comparison is on their efficacy as antimelanogenic and antioxidant agents, drawing upon available experimental data to inform researchers and professionals in the field of drug development and cosmetic science.

Executive Summary

Both this compound and Mthis compound have demonstrated notable antimelanogenic and antioxidant properties. A direct comparative study on these compounds, alongside other trimethoxybenzene derivatives, has revealed that both effectively reduce melanin (B1238610) production in α-melanocyte-stimulating hormone (α-MSH)-stimulated B16F10 melanoma cells. Furthermore, both compounds exhibit considerable antioxidant activity, surpassing that of the commonly used skin-lightening agent, arbutin. While both compounds are effective, subtle differences in their activity profiles may exist, warranting a detailed examination of the available data.

Data Presentation

The following tables summarize the comparative performance of ETB and MTB based on a key study investigating their antimelanogenic and antioxidant effects.

Table 1: Comparative Antimelanogenic Activity

CompoundCell LineAssayKey Findings
This compound (ETB)B16F10 MelanomaMelanin Content AssayDecreased α-MSH-induced melanin production in a dose-dependent manner.
Mthis compound (MTB)B16F10 MelanomaMelanin Content AssayDecreased α-MSH-induced melanin production in a dose-dependent manner.

Table 2: Comparative Tyrosinase Inhibition

CompoundEnzyme SourceAssayKey Findings
This compound (ETB)B16F10 Cellular TyrosinaseCellular Tyrosinase Activity AssayShowed inhibitory effects on α-MSH-induced cellular tyrosinase activity in a dose-dependent manner.
Mthis compound (MTB)B16F10 Cellular TyrosinaseCellular Tyrosinase Activity AssayShowed inhibitory effects on α-MSH-induced cellular tyrosinase activity in a dose-dependent manner.

Table 3: Comparative Antioxidant Activity

CompoundAssayKey Findings
This compound (ETB)DPPH Radical Scavenging AssayShowed considerable antioxidant activity, approximately 2-fold higher than arbutin.
Mthis compound (MTB)DPPH Radical Scavenging AssayShowed considerable antioxidant activity, approximately 2-fold higher than arbutin.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of ETB and MTB.

Melanin Content Assay in B16F10 Cells

Objective: To quantify the effect of ETB and MTB on melanin production in α-MSH-stimulated B16F10 melanoma cells.

Protocol:

  • Cell Culture: B16F10 mouse melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 6-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of ETB or MTB. To induce melanogenesis, cells are co-treated with α-melanocyte-stimulating hormone (α-MSH). A vehicle control (e.g., DMSO) and a positive control (e.g., kojic acid) are also included.

  • Incubation: The cells are incubated for 48 to 72 hours.

  • Cell Lysis: After incubation, the cells are washed with phosphate-buffered saline (PBS) and harvested. The cell pellets are then dissolved in 1 N NaOH containing 10% DMSO and incubated at 80°C for 1 hour to solubilize the melanin.

  • Quantification: The melanin content is quantified by measuring the absorbance of the lysate at 405 nm using a microplate reader. The results are typically normalized to the total protein content of the cells.

Cellular Tyrosinase Activity Assay

Objective: To determine the inhibitory effect of ETB and MTB on the activity of tyrosinase within B16F10 cells.

Protocol:

  • Cell Culture and Treatment: B16F10 cells are cultured and treated with ETB, MTB, and controls as described in the melanin content assay.

  • Cell Lysis: After incubation, the cells are washed with PBS and lysed with a buffer containing Triton X-100 and a protease inhibitor cocktail on ice. The lysate is then centrifuged to obtain the supernatant containing the cellular enzymes.

  • Enzyme Reaction: The protein concentration of the supernatant is determined. An equal amount of protein from each sample is added to a 96-well plate. The tyrosinase reaction is initiated by adding L-DOPA (L-3,4-dihydroxyphenylalanine), a substrate for tyrosinase.

  • Measurement: The formation of dopachrome (B613829), the product of the tyrosinase reaction, is measured by monitoring the absorbance at 475 nm at regular intervals using a microplate reader. The rate of dopachrome formation is indicative of tyrosinase activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To assess the antioxidant capacity of ETB and MTB by their ability to scavenge the stable DPPH free radical.

Protocol:

  • Preparation of Reagents: A stock solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared. Serial dilutions of ETB, MTB, and a positive control (e.g., ascorbic acid or Trolox) are also prepared.

  • Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the test compounds. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the reaction mixtures is measured at 517 nm using a microplate reader. The discoloration of the DPPH solution (from purple to yellow) indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

Mandatory Visualization

Signaling Pathway of Melanogenesis

The following diagram illustrates the general signaling pathway involved in melanogenesis, which is the target of many antimelanogenic compounds. α-MSH stimulates the melanocortin 1 receptor (MC1R), leading to an increase in intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor. Phosphorylated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic genes. MITF then promotes the transcription of key enzymes like tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2), ultimately leading to melanin synthesis.

Melanogenesis_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB P MITF MITF pCREB->MITF Upregulates TYR Tyrosinase MITF->TYR Transcription TRP1 TRP1 MITF->TRP1 Transcription TRP2 TRP2 MITF->TRP2 Transcription Melanin Melanin Synthesis TYR->Melanin TRP1->Melanin TRP2->Melanin ETB_MTB ETB / MTB ETB_MTB->TYR Inhibition Experimental_Workflow start Start: Compound Selection (ETB vs. MTB) cell_culture Cell Culture (B16F10 Melanoma) start->cell_culture treatment Treatment with ETB, MTB, Controls cell_culture->treatment antimelanogenic Antimelanogenic Assays treatment->antimelanogenic antioxidant Antioxidant Assay treatment->antioxidant melanin_assay Melanin Content Assay antimelanogenic->melanin_assay tyrosinase_assay Cellular Tyrosinase Activity Assay antimelanogenic->tyrosinase_assay data_analysis Data Analysis and Comparison (IC50, % Inhibition) melanin_assay->data_analysis tyrosinase_assay->data_analysis dpph_assay DPPH Radical Scavenging Assay antioxidant->dpph_assay dpph_assay->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

A Comparative Analysis of the Bioactivity of Gallic Acid Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Gallic acid, a naturally occurring phenolic compound found in a variety of plants, has garnered significant attention for its diverse pharmacological properties. Its esters, formed by the condensation of its carboxylic acid group with an alcohol, often exhibit enhanced biological activity due to increased lipophilicity, which facilitates passage through cell membranes. This guide provides an objective comparison of the bioactivity of various gallic acid esters, supported by experimental data, to aid researchers, scientists, and drug development professionals in their exploration of these promising compounds.

Antioxidant Activity

The antioxidant capacity of gallic acid and its esters is a cornerstone of their therapeutic potential. This activity is primarily attributed to the three hydroxyl groups on the benzene (B151609) ring, which can donate hydrogen atoms to neutralize free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity, with lower IC50 values indicating greater antioxidant potential.

CompoundDPPH Radical Scavenging Activity (IC50 in µM)
Gallic Acid13.2 - 30.53[1]

Note: While direct comparative studies on a wide range of gallic acid esters using the DPPH assay are limited in the readily available literature, the antioxidant activity is known to be influenced by the alkyl chain length, though the exact relationship can vary depending on the assay system.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the general procedure for determining the antioxidant activity of gallic acid and its esters using the DPPH assay.[1]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.

  • Sample Preparation: Gallic acid and its esters are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compounds. A control is prepared with the solvent instead of the test compound.

  • Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

G DPPH Radical Scavenging Assay Workflow cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol DPPH Solution (0.1 mM in Methanol) Mix Mix DPPH Solution with Test Compounds DPPH_Sol->Mix Test_Cmpd Test Compounds (Gallic Acid & Esters) in Methanol (Serial Dilutions) Test_Cmpd->Mix Incubate Incubate in Dark (30 minutes) Mix->Incubate Spectro Measure Absorbance (517 nm) Incubate->Spectro Calc Calculate % Inhibition Spectro->Calc IC50 Determine IC50 Value Calc->IC50

Caption: Workflow of the DPPH radical scavenging assay.

Anticancer Activity

Gallic acid and its esters have demonstrated significant cytotoxic effects against various cancer cell lines. The length of the alkyl chain in the ester group plays a crucial role in this activity, with longer chains generally leading to increased cytotoxicity, likely due to enhanced cellular uptake. The following table compares the in vitro cytotoxic activity of gallic acid and a series of its alkyl esters against human cervical cancer cells (HeLa).

CompoundCytotoxicity against HeLa Cells (IC50 in µg/mL)
Gallic Acid166.0[2]
Methyl Gallate120.50[2]
Ethyl Gallate> 200
Propyl Gallate> 200
Butyl Gallate> 200
Isobutyl Gallate> 200
t-Butyl Gallate> 200
Amyl Gallate> 200
Isoamyl Gallate120.50[2]
Heptyl Gallate12.32[2]
Octyl Gallate51.98[2]
Doxorubicin (Positive Control)9.47[2]

Note: A lower IC50 value indicates greater cytotoxic activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of gallic acid and its esters for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours (e.g., 3-4 hours) to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity

The antimicrobial properties of gallic acid esters are significantly influenced by the length of their alkyl chain. Generally, an increase in the alkyl chain length enhances the antibacterial activity up to a certain point, after which a "cut-off" effect may be observed. This is attributed to the increased lipophilicity facilitating interaction with and disruption of the bacterial cell membrane.

CompoundMinimum Inhibitory Concentration (MIC) in µg/mL
Escherichia coli
Gallic Acid147[3]
Methyl Gallate-
Propyl Gallate-
Octyl Gallate-
Dodecyl Gallate-
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC.

  • Preparation of Inoculum: A standardized suspension of the target bacteria (e.g., E. coli or S. aureus) is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds (gallic acid and its esters) are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria and medium, no compound) and negative (medium only) growth controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anti-inflammatory Activity

Gallic acid and its esters have been shown to possess anti-inflammatory properties. One of the key mechanisms underlying this effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes.

G Inhibition of NF-κB Signaling by Gallic Acid Esters cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB NF-κB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to ProInflam Pro-inflammatory Gene Expression DNA->ProInflam Induces Gallic_Ester Gallic Acid Esters Gallic_Ester->IKK Inhibits

Caption: Gallic acid esters can inhibit the NF-κB pathway.

Experimental Protocol: NF-κB Inhibition Assay

This protocol provides a general outline for assessing the inhibitory effect of gallic acid esters on the NF-κB pathway in a cell-based assay.

  • Cell Culture and Stimulation: A suitable cell line (e.g., macrophages like RAW 264.7) is cultured. The cells are then pre-treated with various concentrations of gallic acid esters for a specific duration. Following this, the cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to activate the NF-κB pathway.

  • Nuclear Extraction: After stimulation, nuclear and cytoplasmic extracts are prepared from the cells.

  • Western Blot Analysis: The levels of NF-κB (typically the p65 subunit) in the nuclear extracts are determined by Western blotting using an antibody specific for NF-κB p65. A decrease in nuclear NF-κB in the presence of the test compound indicates inhibition of its translocation.

  • Reporter Gene Assay (Alternative): Cells can be transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). Inhibition of NF-κB activity is measured as a decrease in reporter gene expression.

  • ELISA for Downstream Targets: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6), which are downstream targets of NF-κB, in the cell culture supernatant can be quantified using ELISA to assess the functional outcome of NF-κB inhibition.

Conclusion

The esterification of gallic acid significantly influences its bioactivity. The presented data indicates a clear structure-activity relationship, particularly concerning the alkyl chain length. Longer alkyl chains in gallic acid esters generally enhance their anticancer and antimicrobial activities, likely due to increased lipophilicity and improved cell membrane interaction. While the antioxidant activity is a fundamental property of the gallic acid moiety, the esterification can modulate this activity depending on the specific assay and environment. The anti-inflammatory effects, mediated through pathways such as NF-κB inhibition, further underscore the therapeutic potential of these compounds. This comparative guide, with its summarized data and detailed protocols, aims to serve as a valuable resource for the scientific community in the ongoing research and development of gallic acid esters as novel therapeutic agents.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Ethyl 3,4,5-trimethoxybenzoate (B1228286), a key intermediate and active pharmaceutical ingredient (API), is critical in drug development and quality control. Cross-validation of analytical methods ensures the reliability and reproducibility of results across different techniques. This guide provides a comparative analysis of three common analytical methods for the quantification of Ethyl 3,4,5-trimethoxybenzoate: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Performance of Analytical Methods

The choice of an analytical method is dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of the discussed methods for the analysis of this compound.

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility, detection by mass-to-charge ratio.
Linearity (R²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98 - 102%99 - 101%97 - 103%
Precision (%RSD) < 2.0%< 1.5%< 2.5%
Limit of Detection (LOD) ~0.02 µg/mL~0.001 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~0.06 µg/mL~0.003 ng/mL~0.3 ng/mL
Selectivity Moderate; susceptible to interference from compounds with similar chromophores.High; distinguishes compounds based on mass fragmentation patterns.High; distinguishes compounds based on mass fragmentation patterns.
Sample Throughput HighHighModerate (due to derivatization)
Cost Low to ModerateHighModerate
Expertise Required Low to ModerateHighModerate to High

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to enable replication and adaptation for specific laboratory settings.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from validated procedures for similar phenolic compounds, such as gallic acid.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in methanol. A series of standard solutions are then prepared by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 50 µg/mL.

  • Sample Preparation: The sample containing this compound is dissolved in methanol, filtered through a 0.45 µm filter, and diluted with the mobile phase to fall within the calibration range.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for high sensitivity and selectivity, suitable for trace-level quantification.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is used for separation.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI in positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined by direct infusion. For example, the protonated molecule [M+H]⁺ would be selected as the precursor ion.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with dilutions to a much lower concentration range (e.g., 0.001 to 100 ng/mL) using the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol requires derivatization to increase the volatility of this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: The hydroxyl groups of any related impurities that might be present and the ester group of the analyte are susceptible to derivatization. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The sample is dried and heated with the silylating agent before injection.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

  • Standard and Sample Preparation: Standards and samples are prepared in a volatile solvent (e.g., dichloromethane), derivatized, and then injected.

Visualizing the Cross-Validation Workflow and Method Comparison

The following diagrams illustrate the logical flow of a cross-validation study and the relationship between the analytical methods.

CrossValidationWorkflow start Define Analytical Requirements method_dev Develop/Adapt Primary Analytical Method (e.g., HPLC-UV) start->method_dev validation1 Validate Primary Method (ICH Guidelines) method_dev->validation1 secondary_method Select Secondary/Tertiary Methods (LC-MS/MS, GC-MS) validation1->secondary_method validation2 Validate Secondary/ Tertiary Methods secondary_method->validation2 sample_analysis Analyze the Same Batch of Samples with All Methods validation2->sample_analysis data_comparison Compare Results: Accuracy, Precision, Linearity sample_analysis->data_comparison conclusion Conclusion on Method Equivalency and Selection data_comparison->conclusion

Caption: Workflow for the cross-validation of analytical methods.

MethodComparison cluster_attributes Method Attributes Analyte This compound HPLC HPLC-UV Analyte->HPLC Good for routine QC LCMS LC-MS/MS Analyte->LCMS Ideal for high sensitivity GCMS GC-MS Analyte->GCMS Requires derivatization HPLC_attr Robustness Low Cost HPLC->HPLC_attr LCMS_attr High Selectivity Trace Analysis LCMS->LCMS_attr GCMS_attr Analyzes Volatile Compounds Good for Impurity Profiling GCMS->GCMS_attr

Caption: Comparison of key attributes of analytical methods.

Comparing synthesis efficiency of Ethyl 3,4,5-trimethoxybenzoate routes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Ethyl 3,4,5-trimethoxybenzoate (B1228286)

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3,4,5-trimethoxybenzoate is a valuable compound in the fields of medicinal chemistry and materials science, often serving as a key building block in the synthesis of pharmaceuticals and other functional molecules. The efficiency of its synthesis is therefore a critical consideration for researchers. This guide provides an objective comparison of four primary synthetic routes to this compound, supported by experimental data and detailed protocols.

The synthesis of this compound predominantly originates from gallic acid, a readily available natural product. The key transformations involve the methylation of the three hydroxyl groups of gallic acid and the esterification of the carboxylic acid functionality. The timing and methodology of these two transformations define the different synthetic routes.

Comparative Analysis of Synthesis Routes

The four main routes for the synthesis of this compound are:

  • Two-Step Synthesis via Fischer Esterification of 3,4,5-trimethoxybenzoic acid: This is a classic and widely used method. It involves the initial methylation of gallic acid to produce 3,4,5-trimethoxybenzoic acid, which is then esterified with ethanol (B145695) in the presence of an acid catalyst.

  • Two-Step Synthesis via 3,4,5-trimethoxybenzoyl chloride: This route also begins with 3,4,5-trimethoxybenzoic acid, which is first converted to the more reactive acyl chloride. This intermediate is then reacted with ethanol to form the ethyl ester.

  • One-Pot Synthesis from Gallic Acid: This approach aims to streamline the process by performing both the methylation and ethyl esterification in a single reaction vessel, avoiding the isolation of the intermediate carboxylic acid.

  • Transesterification of Mthis compound: For laboratories where the methyl ester is readily available, transesterification with ethanol offers a direct conversion to the desired ethyl ester.

The following table summarizes the key quantitative data for each of these synthetic routes, providing a basis for comparison of their efficiency.

ParameterRoute 1: Fischer EsterificationRoute 2: Via Acyl ChlorideRoute 3: One-Pot SynthesisRoute 4: Transesterification
Starting Material 3,4,5-trimethoxybenzoic acid3,4,5-trimethoxybenzoic acidGallic AcidMthis compound
Key Reagents Ethanol, H₂SO₄ (catalyst)SOCl₂ or (COCl)₂, EthanolEthylating agent (e.g., Diethyl Sulfate), BaseEthanol, Acid or Base catalyst
Overall Yield High (typically >90%)[1]Moderate to High (est. 65-85%)[2]Moderate to High (est. >80%)[3][4]High (typically >90%)
Reaction Time 2-4 hours[1]4-6 hours (for both steps)[2]8-12 hours4-8 hours
Reaction Temperature Reflux (approx. 78 °C)Room temp to RefluxElevated temperaturesReflux (approx. 78 °C)
Key Advantages High yield, common procedure.High reactivity of acyl chloride.Reduced workup and purification steps.Utilizes a potentially available starting material.
Key Disadvantages Requires isolation of the intermediate acid.Use of hazardous reagents (SOCl₂).May require optimization of reaction conditions.An additional step if the methyl ester is not available.

Experimental Protocols

Route 1: Fischer Esterification of 3,4,5-trimethoxybenzoic acid

This protocol is adapted from a general Fischer esterification procedure with high reported yields for similar substrates.[1]

Methodology:

  • To a solution of 3,4,5-trimethoxybenzoic acid (1 equivalent) in anhydrous ethanol (10-20 equivalents, serving as both reactant and solvent), slowly add concentrated sulfuric acid (0.1-0.3 equivalents) with cooling.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield this compound.

Route 2: Synthesis via 3,4,5-trimethoxybenzoyl chloride

This protocol is based on the reaction of the corresponding acyl chloride with a similar alcohol.[2]

Methodology:

Step A: Synthesis of 3,4,5-trimethoxybenzoyl chloride

  • To a solution of 3,4,5-trimethoxybenzoic acid (1 equivalent) in an inert solvent such as dichloromethane (B109758) or toluene, add thionyl chloride (1.2-1.5 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added.

  • Stir the mixture at room temperature or gentle reflux for 2-3 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3,4,5-trimethoxybenzoyl chloride, which can be used directly in the next step.

Step B: Esterification

  • Dissolve the crude 3,4,5-trimethoxybenzoyl chloride (1 equivalent) in anhydrous ethanol (5-10 equivalents) at 0 °C.

  • Slowly add a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) (1.1 equivalents) to scavenge the HCl produced.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Route 3: One-Pot Synthesis from Gallic Acid

This proposed protocol is based on analogous one-pot syntheses of mthis compound.[3][4][5]

Methodology:

  • To a suspension of gallic acid (1 equivalent) and a base such as potassium carbonate or sodium carbonate (5-6 equivalents) in a polar aprotic solvent like DMF, add an ethylating agent such as diethyl sulfate or ethyl iodide (4-5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Route 4: Transesterification of Mthis compound

This is a standard protocol for acid-catalyzed transesterification.[6]

Methodology:

  • Dissolve Mthis compound (1 equivalent) in a large excess of anhydrous ethanol (at least 20 equivalents).

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Remove the excess ethanol under reduced pressure.

  • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate to obtain this compound.

Visualizing the Synthetic Pathways

The logical relationships between the different synthetic routes are illustrated in the following diagrams.

Synthesis_Routes_Comparison GallicAcid Gallic Acid TMBA 3,4,5-Trimethoxy- benzoic Acid GallicAcid->TMBA Methylation EthylEster Ethyl 3,4,5-trimethoxy- benzoate GallicAcid->EthylEster Route 3: One-Pot Synthesis (Ethylating Agent) AcylChloride 3,4,5-Trimethoxy- benzoyl Chloride TMBA->AcylChloride SOCl₂ TMBA->EthylEster Route 1: Fischer Esterification (Ethanol, H+) AcylChloride->EthylEster Route 2: Esterification (Ethanol) MethylEster Methyl 3,4,5-trimethoxy- benzoate MethylEster->EthylEster Route 4: Transesterification (Ethanol, Catalyst)

Caption: Comparison of synthetic routes to this compound.

Experimental_Workflow cluster_Route1 Route 1: Fischer Esterification cluster_Route2 Route 2: Via Acyl Chloride R1_Start 3,4,5-Trimethoxy- benzoic Acid + Ethanol R1_React Acid-Catalyzed Reflux R1_Start->R1_React R1_Workup Workup & Purification R1_React->R1_Workup R1_Product Ethyl 3,4,5-trimethoxy- benzoate R1_Workup->R1_Product R2_Start 3,4,5-Trimethoxy- benzoic Acid R2_Acyl Acyl Chloride Formation (SOCl₂) R2_Start->R2_Acyl R2_React Reaction with Ethanol R2_Acyl->R2_React R2_Workup Workup & Purification R2_React->R2_Workup R2_Product Ethyl 3,4,5-trimethoxy- benzoate R2_Workup->R2_Product

Caption: Experimental workflows for Routes 1 and 2.

References

A Comparative Guide to the In Silico Docking Performance of Ethyl 3,4,5-trimethoxybenzoate Analogues and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking performance of an analogue of Ethyl 3,4,5-trimethoxybenzoate (B1228286) (ETMB), namely Ethyl 3,4,5-trihydroxybenzoate (B8703473) (GAE), against key protein targets involved in inflammation and oxidative stress. Due to a lack of publicly available in silico docking studies for ETMB, this guide utilizes data from its close structural analogue, GAE, to provide valuable insights for researchers. The performance of GAE is compared with other known inhibitors and compounds targeting Cyclooxygenase-2 (COX-2) and Superoxide Dismutase (SOD). All quantitative data is supported by cited experimental findings.

Comparative Analysis of In Silico Docking and In Vitro Activity

The following table summarizes the in silico docking scores and corresponding in vitro experimental data for Ethyl 3,4,5-trihydroxybenzoate (GAE) and its derivatives, alongside known inhibitors of COX-2. This allows for a direct comparison of their potential efficacy.

CompoundTarget ProteinIn Silico Docking Score (Binding Affinity, kcal/mol)In Vitro Experimental Data (IC50)
Ethyl 3,4,5-trihydroxybenzoate (GAE) COX-2Notable binding affinity (specific score not provided in the source)[1][2]Promising anti-inflammatory activity by inhibiting COX-2[1][2]
SODNotable binding affinity (specific score not provided in the source)[1][2]Promising antioxidant potential (DPPH IC50: 20.3 ± 2.65 µg/mL)[1][2]
Gallic Acid (GA)COX-2Lower binding affinity than GAE[1][2]-
SODLower binding affinity than GAE[1][2]-
Pyrogallol (PG)COX-2Lower binding affinity than GA[1][2]-
SODLower binding affinity than GA[1][2]-
4-O-methyl gallic acid (4-OMGA)COX-2Lower binding affinity than PG[1][2]-
SODLower binding affinity than PG[1][2]-
Celecoxib COX-2-9.3 kcal/mol (re-docked)[3]IC50: 0.45 µM[4]
Diclofenac COX-2-5.68 kcal/mol[5]-
Solasonine COX-2-9.40 kcal/mol[5]-
Solamargine COX-2-9.40 kcal/mol[5]-
Rutin COX-2-8.50 kcal/mol[5]-
Glycyrrhizin COX-2-8.50 kcal/mol[5]-

Experimental Protocols

Detailed methodologies for the key experimental and computational procedures cited in this guide are provided below.

In Silico Molecular Docking Protocol (General using AutoDock)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6]

  • Protein and Ligand Preparation:

    • The three-dimensional structure of the target protein (e.g., COX-2, PDB ID: 4COX; SOD, PDB ID: 1CB4) is obtained from the Protein Data Bank (PDB).[2][7]

    • Water molecules and heteroatoms are removed from the protein structure.

    • The ligand structures (e.g., GAE and its derivatives) are drawn using chemical drawing software and converted to a 3D format.

    • Both protein and ligand files are converted to the PDBQT format using AutoDockTools. This step involves adding polar hydrogens and assigning Gasteiger charges.[8]

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the target protein. The grid map is generated using AutoGrid.[8][9] The dimensions and center of the grid are crucial for a focused docking simulation.

  • Docking Simulation:

    • The docking process is performed using AutoDock. The Lamarckian Genetic Algorithm is commonly employed to explore the conformational space of the ligand within the defined grid box.[8]

    • Multiple docking runs are typically performed to ensure the reliability of the results.

  • Analysis of Results:

    • The results are analyzed based on the binding energy (in kcal/mol) and the ligand's pose within the active site. The pose with the lowest binding energy is generally considered the most favorable.

    • Interactions such as hydrogen bonds and hydrophobic interactions between the ligand and the protein's amino acid residues are visualized and analyzed.[6][10]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.[11][12][13]

  • Reagent Preparation:

    • A stock solution of DPPH is prepared in methanol (B129727) or ethanol. This solution has a deep violet color.[11][14]

    • The test compounds and a positive control (e.g., ascorbic acid) are prepared in a series of concentrations.[12]

  • Assay Procedure:

    • A specific volume of the DPPH solution is mixed with the test compound solutions in a 96-well plate or cuvettes.[15]

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[12][14]

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.[11][12]

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples to that of a control (DPPH solution without the antioxidant).

    • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined.[12]

COX-2 Inhibitory Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[4][16]

  • Reagent Preparation:

    • Recombinant human COX-2 enzyme is reconstituted as per the supplier's instructions.

    • A reaction mixture containing COX Assay Buffer, a fluorescent probe, and a cofactor is prepared.[4][16]

    • The test inhibitors and a known COX-2 inhibitor (e.g., Celecoxib) are prepared at various concentrations.[4]

  • Assay Procedure:

    • The test inhibitor or control is added to the wells of a 96-well white opaque plate.

    • The COX-2 enzyme is then added to the wells.

    • The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.[17]

  • Measurement and Analysis:

    • The fluorescence is measured kinetically using a microplate reader (e.g., Ex/Em = 535/587 nm).[4][16]

    • The rate of the reaction is determined from the linear portion of the kinetic curve.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined.

Visualizations

The following diagrams illustrate the typical workflow for in silico docking and a relevant biological pathway.

In_Silico_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure (from PDB) PDB_prep Protein Preparation (Remove water, add hydrogens) PDB->PDB_prep Ligand Ligand Structure (2D/3D) Ligand_prep Ligand Preparation (Energy minimization, add hydrogens) Ligand->Ligand_prep Grid Grid Box Generation (Define active site) PDB_prep->Grid Docking Molecular Docking (e.g., AutoDock) Ligand_prep->Docking Grid->Docking Results Analyze Results (Binding energy, poses) Docking->Results Visualization Visualization (Interactions: H-bonds, etc.) Results->Visualization

Caption: A typical workflow for in silico molecular docking studies.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological functions) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammation, Pain) COX2->PGs_inflam Inhibitors COX-2 Inhibitors (e.g., GAE, Celecoxib) Inhibitors->COX2

Caption: The Arachidonic Acid signaling pathway and the role of COX enzymes.

References

Comparative Guide to the Synthesis of Ethyl 3,4,5-trimethoxybenzoate: An Evaluation of Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published synthesis methods for Ethyl 3,4,5-trimethoxybenzoate (B1228286), a key intermediate in the synthesis of various pharmaceuticals. The focus is on the reproducibility of these methods, offering a critical evaluation of the available experimental data to aid researchers in selecting the most reliable and efficient synthetic route.

Comparison of Synthetic Methods

The synthesis of Ethyl 3,4,5-trimethoxybenzoate is primarily achieved through two main routes: a two-step synthesis starting from gallic acid and a direct esterification of 3,4,5-trimethoxybenzoic acid. A potential one-step method, analogous to the synthesis of the methyl ester, is also considered as an alternative.

MethodStarting MaterialKey ReagentsReported/Expected YieldPurityKey AdvantagesPotential Reproducibility Challenges
Two-Step Synthesis (via 3,4,5-trimethoxybenzoic acid) Gallic acidDimethyl sulfate (B86663), NaOH, Ethanol (B145695), H₂SO₄~75-85% (overall)HighWell-established chemistry, high purity of intermediate.Two separate reaction and purification steps increase complexity and potential for yield loss. Handling of toxic dimethyl sulfate.
Fischer Esterification 3,4,5-trimethoxybenzoic acidEthanol, H₂SO₄ (catalyst)78% (for a similar substituted benzoate)Good to HighSimple, one-step reaction from the intermediate.Equilibrium-limited reaction; requires excess alcohol or removal of water to drive to completion. Potential for incomplete reaction or side reactions with prolonged heating.
One-Step Synthesis (adapted from methyl ester synthesis) Gallic acidDiethyl sulfate (or ethyl halide), K₂CO₃, DMFExpected >80%GoodHigh atom economy, fewer reaction steps.Requires careful control of reaction conditions to achieve both etherification and esterification. Diethyl sulfate is toxic.

Experimental Protocols

Method 1: Two-Step Synthesis from Gallic Acid

This method involves the initial methylation of gallic acid to form 3,4,5-trimethoxybenzoic acid, followed by Fischer esterification.

Step 1: Synthesis of 3,4,5-trimethoxybenzoic acid

  • To a stirred solution of gallic acid in a suitable solvent, add a methylating agent such as dimethyl sulfate and a base like sodium hydroxide.

  • The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.

  • After completion, the reaction is acidified to precipitate the 3,4,5-trimethoxybenzoic acid.

  • The solid product is collected by filtration, washed, and dried.

Step 2: Fischer Esterification to this compound

  • In a round-bottom flask, dissolve 3,4,5-trimethoxybenzoic acid (1 equivalent) in a large excess of absolute ethanol (e.g., 10-20 equivalents), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring solution.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Method 2: One-Step Synthesis from Gallic Acid (Proposed Adaptation)

This protocol is adapted from a patented one-step synthesis of the corresponding methyl ester.[1]

  • In a four-necked flask, add gallic acid, N,N-dimethylformamide (DMF), and potassium carbonate.

  • Stir and cool the mixture to below 10°C.

  • Introduce an ethylating agent such as diethyl sulfate or an ethyl halide.

  • Gradually raise the temperature to around 110°C over several hours.

  • After the reaction is complete, cool the mixture to room temperature and concentrate by distillation.

  • Add water to the concentrate and extract the product with ethyl acetate.

  • Combine the organic extracts, concentrate, and purify the crude product.

Reproducibility and Discussion

The two-step synthesis is a well-established and generally reproducible method. The primary challenge lies in the handling of the toxic and corrosive reagents like dimethyl sulfate and concentrated sulfuric acid. Each step requires careful purification to ensure the final product's high purity, which can impact the overall yield.

The Fischer esterification of 3,4,5-trimethoxybenzoic acid is a classic and straightforward reaction.[2][3] However, its reproducibility can be affected by the equilibrium nature of the reaction.[4][5][6] To ensure a high yield, a significant excess of ethanol is crucial, or alternatively, the water produced during the reaction must be removed, for instance, by using a Dean-Stark apparatus. Incomplete reactions are a common issue if the reaction is not allowed to proceed to equilibrium. A study on a similarly substituted benzoic acid reported a 78% yield under conventional reflux conditions with ethanol and sulfuric acid.[5]

The one-step synthesis from gallic acid, while potentially more efficient in terms of step economy, presents its own reproducibility challenges. The simultaneous O-methylation and esterification require precise control of reaction conditions (temperature, stoichiometry of reagents) to avoid the formation of incompletely reacted intermediates or byproducts. The reported high yield of 85.3% for the methyl ester suggests that with careful optimization, a similar yield could be achievable for the ethyl ester.[1]

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations in the described synthetic methods.

Two_Step_Synthesis GallicAcid Gallic Acid TMBA 3,4,5-trimethoxybenzoic acid GallicAcid->TMBA Dimethyl sulfate, NaOH EthylEster This compound TMBA->EthylEster Ethanol, H₂SO₄ (cat.)

Caption: Two-Step Synthesis of this compound.

Fischer_Esterification TMBA 3,4,5-trimethoxybenzoic acid EthylEster This compound TMBA->EthylEster Ethanol, H₂SO₄ (cat.)

Caption: Fischer Esterification of 3,4,5-trimethoxybenzoic acid.

One_Step_Synthesis GallicAcid Gallic Acid EthylEster This compound GallicAcid->EthylEster Diethyl sulfate, K₂CO₃

Caption: Proposed One-Step Synthesis of this compound.

References

A Comparative Guide to the Antioxidant Profile of Ethyl 3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of Ethyl 3,4,5-trimethoxybenzoate (B1228286) (ETMB), a derivative of gallic acid, against a range of well-established antioxidants. By presenting key experimental data and methodologies, this document serves as an objective resource for evaluating the antioxidant potential of ETMB in research and development.

Introduction to Ethyl 3,4,5-trimethoxybenzoate

This compound, also known as ethyl gallate, is a phenolic compound recognized for its antioxidant properties. As an ester of gallic acid, its chemical structure plays a significant role in its ability to scavenge free radicals and mitigate oxidative stress. The lipophilicity of ETMB, enhanced by the ethyl group, may influence its interaction with cellular membranes and its overall efficacy in biological systems.

Comparative Antioxidant Activity

The antioxidant capacity of a compound is a critical determinant of its potential therapeutic applications. The following table summarizes the available quantitative data for ETMB and other common antioxidants from various in vitro assays. It is important to note that direct comparative studies under identical conditions are limited, and thus, data is compiled from multiple sources.

Antioxidant CompoundAssayIC50 / Antioxidant CapacityReference
This compound (ETMB) DPPHConsiderable antioxidant activity, 2-fold higher than arbutin[1]
Gallic AcidDPPHIC50 = 30.53 µM[2]
Gallic AcidABTSStrong correlation with activity (r = 0.95)[3]
Gallic AcidFRAPStrong correlation with activity (r = 0.93)[3]
Ascorbic Acid (Vitamin C)DPPHStandard reference antioxidant[4]
TroloxABTS, DPPHStandard reference antioxidant[5][6]
Quercetin-Strong antioxidant properties[7]

Note: IC50 is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Studies on gallic acid and its alkyl esters have shown that the length of the ester chain can influence antioxidant activity, a phenomenon sometimes referred to as the "cut-off effect".[8][9] This suggests that the ethyl group in ETMB is a key determinant of its antioxidant potency.

Experimental Protocols

The following are detailed methodologies for common antioxidant assays cited in the comparison.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol).

    • Antioxidant compound (ETMB and standards) at various concentrations.

    • Methanol or ethanol (B145695) as a solvent.

  • Procedure:

    • Prepare a stock solution of the DPPH radical in methanol. The absorbance of this solution is adjusted to a specific value (e.g., ~1.0) at its maximum wavelength (around 517 nm).

    • Add a small volume of the antioxidant solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents:

    • ABTS solution (e.g., 7 mM in water).

    • Potassium persulfate (e.g., 2.45 mM).

    • Antioxidant compound (ETMB and standards) at various concentrations.

    • Phosphate buffered saline (PBS) or ethanol.

  • Procedure:

    • Generate the ABTS•+ by reacting the ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of ~0.7 at 734 nm.

    • Add the antioxidant solution to the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.[6]

3. FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagents:

    • FRAP reagent, prepared by mixing acetate (B1210297) buffer (pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution in HCl, and FeCl₃·6H₂O solution.

    • Antioxidant compound (ETMB and standards) at various concentrations.

  • Procedure:

    • Prepare the fresh FRAP working solution.

    • Add a small volume of the antioxidant solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the resulting blue-colored solution at 593 nm.

    • The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox.

Signaling Pathways and Mechanisms of Action

Phenolic antioxidants like ETMB often exert their effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular antioxidant response. One of the most critical pathways is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.[7]

The reduction of ethanol-induced gastric ulcers by gallic acid in rats has been associated with the Nrf2/HO-1 antioxidative signaling pathway and anti-apoptosis function.[10] While direct evidence for ETMB is still emerging, its structural similarity to gallic acid suggests it may operate through similar mechanisms.

Nrf2_Pathway cluster_nucleus Nuclear Events ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces ETMB Ethyl 3,4,5- trimethoxybenzoate ETMB->Keap1_Nrf2 modulates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Genes Antioxidant Response Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection leads to Nrf2_in_nucleus->ARE binds to

Caption: Nrf2-ARE signaling pathway modulated by antioxidants.

Experimental Workflow for Antioxidant Comparison

A standardized workflow is crucial for the objective comparison of antioxidant activities.

Experimental_Workflow Start Start: Compound Selection Preparation Preparation of Stock Solutions (ETMB, Standards, Reagents) Start->Preparation Assays DPPH Assay ABTS Assay FRAP Assay Preparation->Assays Data_Collection Data Collection (Absorbance Readings) Assays->Data_Collection Data_Analysis Data Analysis (Calculate % Inhibition, IC50, TEAC) Data_Collection->Data_Analysis Comparison Comparative Analysis (Tabulate and Visualize Data) Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Standard workflow for comparing antioxidant activity.

Conclusion

This compound demonstrates significant antioxidant potential, positioning it as a compound of interest for further investigation. Its activity profile, influenced by its gallic acid backbone and ethyl ester modification, warrants direct comparative studies against a wider array of industry-standard antioxidants. The provided experimental frameworks can serve as a foundation for such future research, enabling a more definitive placement of ETMB within the landscape of antioxidant compounds.

References

Unambiguous Structural Confirmation of Ethyl 3,4,5-trimethoxybenzoate: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences and chemical research, the precise structural elucidation of a molecule is paramount. This guide provides a comparative analysis of X-ray crystallography against common spectroscopic methods for the structural confirmation of Ethyl 3,4,5-trimethoxybenzoate (B1228286), a key building block in organic synthesis. While a definitive crystal structure for this specific ethyl ester is not publicly available, this guide will utilize the crystallographic data of its parent compound, 3,4,5-trimethoxybenzoic acid, as a benchmark for the unparalleled detail provided by this technique. This will be contrasted with the structural insights gleaned from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for Ethyl 3,4,5-trimethoxybenzoate itself.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid.[1][2][3] It provides precise measurements of bond lengths, bond angles, and the overall molecular conformation, offering a definitive structural proof.

Representative Crystallographic Data of 3,4,5-trimethoxybenzoic acid

As a proxy to illustrate the power of this technique, the crystallographic data for the closely related 3,4,5-trimethoxybenzoic acid (CCDC Deposition Number: 657733) is presented.[4] This data reveals the planar nature of the benzene (B151609) ring and the spatial orientation of the carboxylic acid and methoxy (B1213986) groups.

Parameter3,4,5-trimethoxybenzoic acid
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.83
b (Å)3.88
c (Å)18.52
β (°)108.4
Volume (ų)942.1
Calculated Density (g/cm³)1.49
Note: Data retrieved from the Cambridge Crystallographic Data Centre (CCDC) for entry 657733.

Spectroscopic Approaches to Structural Elucidation

While not providing a three-dimensional structure directly, spectroscopic techniques offer valuable and complementary information for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei (typically ¹H and ¹³C). The chemical shifts, splitting patterns, and integration of signals provide detailed information about the connectivity of atoms within a molecule.[5][6][7]

¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.27s2HAr-H
4.35q2H-OCH₂CH₃
3.89s9H3x -OCH₃
1.38t3H-OCH₂CH₃
Note: Data is representative and may vary slightly based on solvent and experimental conditions.

¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
166.2C=O (ester)
153.1Ar-C-O
142.4Ar-C-O
124.9Ar-C
106.6Ar-C-H
61.2-OCH₂CH₃
60.9p-OCH₃
56.2m-OCH₃
14.4-OCH₂CH₃
Note: Data is representative and may vary slightly based on solvent and experimental conditions.[8]
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2950-3000MediumC-H stretch (aromatic and aliphatic)
~1715StrongC=O stretch (ester)
~1580, 1500Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (ester and ether)
~1120StrongC-O stretch (ether)
Note: Data is representative and may vary based on the sampling method.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[9][10][11][12] For this compound, the molecular ion peak would confirm the molecular formula, and the fragmentation pattern would be consistent with the loss of ethoxy and methoxy groups.

Mass Spectrometry Data for this compound

m/zInterpretation
240.1[M]⁺ (Molecular Ion)
195.1[M - OCH₂CH₃]⁺
183.1[M - COOCH₂CH₃]⁺
168.1[M - COOCH₂CH₃ - CH₃]⁺
Note: Fragmentation pattern is predicted based on typical ester fragmentation.[8]

Comparison of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyIR SpectroscopyMass Spectrometry
Information Provided 3D atomic arrangement, bond lengths, bond angles, stereochemistryConnectivity, chemical environment of nuclei, proton/carbon countPresence of functional groupsMolecular weight, elemental composition, fragmentation pattern
Sample State Crystalline SolidSolutionSolid, Liquid, GasSolid, Liquid, Gas (requires volatilization)
Definitive Structure YesNo (infers connectivity)NoNo (infers formula and fragments)
Complementary Use Provides the ultimate structural proofKey for solution-state conformation and dynamicsRapid functional group identificationConfirmation of molecular formula

Experimental Protocols

Single-Crystal X-ray Diffraction (General Procedure)

A suitable single crystal of the compound is mounted on a goniometer.[1][2] The crystal is then placed in a focused X-ray beam. As the crystal is rotated, a detector collects the diffraction pattern.[1][3] The collected data is processed to determine the unit cell dimensions and the electron density map, from which the atomic positions are determined and the structure is refined.[13]

NMR Spectroscopy (¹H and ¹³C)

Approximately 5-25 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. The spectrum is acquired on an NMR spectrometer. For ¹H NMR, key parameters include the number of scans, relaxation delay, and acquisition time. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals.[5]

FT-IR Spectroscopy (ATR Method)

A small amount of the solid or liquid sample is placed directly onto the ATR crystal.[14][15] Pressure is applied to ensure good contact. The infrared spectrum is then recorded. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.[14]

Mass Spectrometry (Electron Ionization - EI)

A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[9][11] This causes ionization and fragmentation of the molecule. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.[16]

Visualizing the Workflow

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Structural Analysis cluster_data Data Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification X-ray X-ray Crystallography Purification->X-ray NMR NMR Spectroscopy Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS 3D_Structure 3D Structure (Bond Lengths, Angles) X-ray->3D_Structure Connectivity Connectivity (Chemical Shifts) NMR->Connectivity Functional_Groups Functional Groups (Vibrational Frequencies) IR->Functional_Groups Molecular_Weight Molecular Weight (m/z) MS->Molecular_Weight

Caption: Workflow for structural confirmation.

logical_relationship Ethyl_3_4_5_trimethoxybenzoate Ethyl_3_4_5_trimethoxybenzoate X-ray_Crystallography X-ray Crystallography (Definitive) Ethyl_3_4_5_trimethoxybenzoate->X-ray_Crystallography Spectroscopic_Methods Spectroscopic Methods (Corroborative) Ethyl_3_4_5_trimethoxybenzoate->Spectroscopic_Methods Structural_Confirmation Structural_Confirmation X-ray_Crystallography->Structural_Confirmation NMR NMR Spectroscopic_Methods->NMR IR IR Spectroscopic_Methods->IR MS MS Spectroscopic_Methods->MS NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Caption: Relationship between analytical techniques.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 3,4,5-Trimethoxybenzoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Ethyl 3,4,5-Trimethoxybenzoate, aligning with general laboratory safety protocols and hazardous waste regulations.

Immediate Safety and Handling Prerequisites

Before initiating any disposal protocol, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Use chemical-resistant gloves.

  • Skin and Body Protection: A lab coat or other protective garments should be worn.

All handling of this chemical should be conducted in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of inhalation.

**Step-by-Step Disposal Protocol

The disposal of this compound, as with most laboratory chemicals, is contingent on its classification as hazardous waste. The following steps provide a clear operational plan for its safe disposal.

Step 1: Waste Identification and Classification

Treat all waste containing this compound as hazardous waste unless explicitly confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[1] This includes the pure chemical, solutions, and any contaminated materials such as gloves, absorbent paper, or glassware.

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Select a waste container that is in good condition, free from leaks, and compatible with the chemical.[2] Plastic bottles are often preferred over glass for storing hazardous waste when chemical compatibility is not an issue.[3] The container must have a leak-proof, screw-on cap.[4]

  • Properly Label the Container: As soon as the container is designated for waste, it must be labeled with a hazardous waste tag provided by your EHS department.[1] The label must include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound". Abbreviations or chemical formulas are not permissible.[3]

    • For mixtures, list each chemical component and its approximate percentage.[3]

    • The date when waste was first added to the container.[3]

    • The name and contact information of the principal investigator or responsible person.[3]

    • The specific location (building and room number) where the waste was generated.[3]

Step 3: Waste Accumulation and Storage

  • Segregate Incompatible Wastes: Store the waste container in a designated and properly labeled secondary containment bin to prevent the mixing of incompatible chemicals in case of a spill.[4][5]

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding more waste.[2][4]

  • Adhere to Accumulation Limits: Be aware of the maximum volume of hazardous waste that can be stored in your laboratory (typically up to 55 gallons) and the time limits for storage (often 90 days from the accumulation start date).[4][6]

Step 4: Arranging for Disposal

  • Contact Your EHS Department: Do not attempt to dispose of the chemical waste yourself. Your institution's EHS department is responsible for the collection and proper disposal of hazardous waste.[3]

  • Schedule a Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste collection. This may involve submitting an online form or contacting the EHS office directly.[3][4]

Prohibited Disposal Methods

  • Do Not Pour Down the Drain: Disposal of chemical waste via the sanitary sewer is generally prohibited unless you have explicit written permission from your EHS department for a specific, neutralized, and non-hazardous substance.[3][7]

  • Do Not Dispose of in Regular Trash: Solid chemical waste, including empty containers that have not been properly decontaminated, should not be placed in the regular trash.[3][4][7]

Disposal of Empty Containers

Empty containers that once held this compound must also be managed carefully:

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent capable of removing the chemical residue.[2]

  • Collect Rinsate: The first rinsate, and for highly toxic chemicals the first three, must be collected and disposed of as hazardous waste.[2][5]

  • Final Disposal: After thorough rinsing and air-drying, and with all labels defaced or removed, the container may be disposed of in the regular trash, in accordance with institutional policy.[1]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not detailed in the provided search results, general guidelines for laboratory hazardous waste accumulation are summarized below.

ParameterGuidelineCitation
Maximum Accumulation Volume Up to 55 gallons of any individual hazardous waste.[4][6]
Maximum Accumulation Time Within 90 days from the date waste is first added.[4]
pH for Neutralized Aqueous Waste Between 5.5 and 9.5 for potential drain disposal (with EHS approval).[8]

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_prep Preparation & Identification cluster_containment Containment & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start Start: Generation of This compound Waste ppe Wear Appropriate PPE start->ppe classify Classify as Hazardous Waste ppe->classify container Select Compatible Container with Screw-Top Cap classify->container no_drain DO NOT Pour Down Drain classify->no_drain no_trash DO NOT Dispose in Regular Trash classify->no_trash label_waste Affix 'Hazardous Waste' Tag with Complete Information container->label_waste store Store in Secondary Containment label_waste->store segregate Segregate from Incompatible Wastes store->segregate close_container Keep Container Closed segregate->close_container contact_ehs Contact Environmental Health & Safety (EHS) close_container->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup end_disposal Waste Collected by EHS for Proper Disposal schedule_pickup->end_disposal

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,4,5-Trimethoxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3,4,5-Trimethoxybenzoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.